Technical Guide: Synthesis and Characterization of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
Executive Summary The compound [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS: 220364-22-7) represents a critical structural motif in medicinal chemistry, functioning as a "bifunctional linchpin."[1][2] It contains...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS: 220364-22-7) represents a critical structural motif in medicinal chemistry, functioning as a "bifunctional linchpin."[1][2] It contains a 4-hydroxymethyl imidazole core (essential for hydrogen bonding in active sites, similar to Losartan or purine mimics) and a 4-bromobenzyl moiety (a versatile handle for Suzuki/Sonogashira cross-coupling).[1][2]
The Core Challenge: The synthesis of this molecule is defined by the regioselectivity of imidazole alkylation . Direct alkylation of 4(5)-hydroxymethylimidazole typically favors the sterically less hindered 1,4-isomer (N1-alkylation distal to the hydroxymethyl group).[1][2] However, the target structure—[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol—corresponds to the 1,5-disubstituted isomer (where the benzyl group is adjacent to the hydroxymethyl group).[1][2]
This guide details two synthetic pathways, prioritizing the Trityl-Directed Regioselective Route for high-purity applications, and provides a rigorous characterization framework to distinguish the target 1,5-isomer from its thermodynamic 1,4-congener.[2]
Retrosynthetic Analysis & Strategy
To achieve the target 1,5-substitution pattern, we must overcome the natural preference of the imidazole ring to alkylate at the nitrogen furthest from the bulky hydroxymethyl group.
The "Trityl Shuffle" Strategy
The most robust method utilizes a steric blocking strategy.[2] By introducing a bulky trityl (triphenylmethyl) group, we force the protecting group to the less hindered N1 position. Subsequent alkylation with 4-bromobenzyl bromide is then forced to occur at the more hindered N3 position (quaternization).[1][2] Removal of the trityl group yields the target 1,5-isomer.
Figure 1: Retrosynthetic logic relying on steric blocking to invert standard regioselectivity.[1][2]
Experimental Protocols
Method A: The Trityl-Directed Regioselective Route (Recommended)
Use this route for pharmaceutical-grade synthesis where isomer purity is paramount.[1][2]
Dissolve 1-Trityl-4-hydroxymethylimidazole (1.0 eq) in anhydrous Acetonitrile.
Add 4-Bromobenzyl bromide (1.1 eq).
Reflux for 6–12 hours.
Observation: The solution may darken; TLC should show consumption of the trityl starting material.
Deprotection: Cool the mixture to RT. Add Methanol (equal volume) and reflux for 2 hours.
Chemistry: The quaternary ammonium salt formed is unstable; methanolysis cleaves the trityl group, leaving the benzyl group fixed at the N3 position (which becomes N1 in the new numbering).
Purification: Concentrate in vacuo. Redissolve in DCM, wash with sat. NaHCO₃ (to remove HBr). Purify via Flash Chromatography (DCM:MeOH 95:5).
Method B: Direct Alkylation (High-Throughput/Low-Cost)
Use this route for rapid generation of material if preparative HPLC is available to separate isomers.[1][2]
Dissolve 4(5)-hydroxymethylimidazole (1.0 eq) in DMF.
Major Product (~70%): 1-(4-bromobenzyl)-4-hydroxymethylimidazole (1,4-isomer).[1][2]
Minor Product (~30%): 1-(4-bromobenzyl)-5-hydroxymethylimidazole (Target 1,5-isomer).[1][2]
Separation: Requires careful column chromatography on Silica Gel (Eluent: EtOAc/Hexane gradient). The 1,5-isomer is typically less polar (higher Rf) due to internal H-bonding between the hydroxyl and the benzyl ring, or more polar depending on the stationary phase interaction. NOE confirmation is mandatory. [2]
Characterization & Validation
Distinguishing the 1,4-isomer from the 1,5-isomer is the critical quality attribute (CQA).
NMR Spectroscopic Profile
Feature
Target: 1,5-Isomer (Adjacent)
Impurity: 1,4-Isomer (Distal)
C2-H Proton (Singlet)
Typically downfield ( 7.6–7.8 ppm) due to deshielding by the adjacent benzyl ring.[1][2]
Typically upfield ( 7.4–7.5 ppm).
NOE Correlation (Key)
Strong NOE between Benzyl-CH₂ and Hydroxymethyl-CH₂ .[1][2]
Strong NOE between Benzyl-CH₂ and Imidazole C5-H .[1][2]
HMBC
Cross-peak between Benzyl-CH₂ and C5 (quaternary).[1][2]
Cross-peak between Benzyl-CH₂ and C4 (methine).[1][2]
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[2]
Gradient: 5% B to 95% B over 15 min.
Detection: UV @ 254 nm (Imidazole) and 220 nm (Benzyl).
Elution Order: The 1,5-isomer typically elutes after the 1,4-isomer due to steric shielding of the polar OH group by the benzyl ring, making it slightly more lipophilic.
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathway for the high-fidelity synthesis.
Figure 2: Comparative workflow for Direct vs. Trityl-Mediated synthesis.[1][2]
Safety & Handling
4-Bromobenzyl Bromide: Potent lachrymator and skin irritant.[1][2] Handle exclusively in a fume hood. Quench glassware with dilute NaOH to destroy residues.[1][2]
Imidazole Derivatives: Generally low acute toxicity but can be irritants.[2]
Solvents: DMF is a reproductive hazard; Acetonitrile is flammable and toxic.[2]
References
Regioselectivity in Imidazole Alkylation
Title: Regioselective Synthesis of 1,5-Disubstituted Imidazoles.
Source:Journal of Organic Chemistry
Context: Establishes the "Trityl Shuffle" mechanism where steric bulk directs alkylation to the N3 position.[2]
[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS: 220364-22-7), also designated as (1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol , is a specialized heterocyclic intermediate used primarily in the synthesis of polysubstituted imidazole therapeutics.[2][4][6] Its structural significance lies in the 1,5-disubstitution pattern of the imidazole ring—a regioisomer that is synthetically more challenging to access than the thermodynamically favored 1,4-isomer.[2]
This compound serves as a critical scaffold for farnesyltransferase inhibitors , adrenergic receptor agonists , and angiotensin II receptor antagonists .[2] Its hydroxymethyl group provides a versatile handle for oxidation to aldehydes (for reductive amination) or conversion to halides (for nucleophilic displacement), while the 4-bromobenzyl moiety offers a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the pharmacophore.[2]
Chemical Identity & Structural Analysis
The nomenclature [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol reflects a specific tautomeric numbering where the nitrogen bearing the substituent is designated as position 3, and the adjacent carbon as position 4.[2] In standard IUPAC conventions (minimizing locants), this maps to the 1,5-isomer .[2]
The diagram below illustrates the specific connectivity of the 1,5-isomer compared to the more common 1,4-isomer. The proximity of the hydroxymethyl group to the benzyl substituent (N1-C5 relationship) creates steric crowding that influences its reactivity and binding profiles.[2]
Caption: Connectivity diagram highlighting the N1-C5 "ortho-like" relationship in CAS 220364-22-7, contrasting with the distal 1,4-arrangement.
Physicochemical Properties
The physicochemical profile of this compound is dominated by the interplay between the lipophilic bromobenzyl tail and the polar, H-bond-donating hydroxymethyl-imidazole head.[2]
Table 1: Physical Constants
Property
Value / Range
Source/Note
Appearance
White to off-white crystalline solid
Experimental (Analogous)
Melting Point
128 – 132 °C
Predicted [1]
Boiling Point
492.0 ± 40.0 °C (at 760 mmHg)
Predicted [2]
Density
1.5 ± 0.1 g/cm³
Predicted [2]
pKa (Imidazole)
6.5 – 7.0 (Conjugate Acid)
Basic Nitrogen (N3)
pKa (Alcohol)
~13.65
Hydroxyl proton
LogP
2.15 ± 0.3
Predicted (Lipophilic)
Solubility
DMSO (>50 mg/mL), Methanol (High), Water (Low/Slight)
[3]
Solubility & Stability Analysis
Solubility: The compound exhibits poor water solubility due to the aromatic bromobenzyl group but dissolves readily in polar aprotic solvents (DMSO, DMF) and lower alcohols. For biological assays, stock solutions should be prepared in DMSO.[2]
Ionization: At physiological pH (7.4), the imidazole ring is largely uncharged (approx. 90% neutral, assuming pKa ~6.5), facilitating membrane permeability.
Thermal Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the primary alcohol to the aldehyde.
Synthesis & Regiocontrol
Synthesizing the 1,5-isomer (CAS 220364-22-7) is technically demanding because direct alkylation of 4-hydroxymethylimidazole with 4-bromobenzyl bromide typically yields the 1,4-isomer as the major product (due to steric avoidance and tautomeric preference).[2]
Preferred Synthetic Route: The Marckwald Strategy
To ensure 1,5-regiochemistry, the synthesis often proceeds via a cyclization pathway or a blocking group strategy.[2][6]
Precursor Assembly: Reaction of an
-amino ketone or similar acyclic precursor with a thiocyanate to form a 2-mercapto-1,5-disubstituted imidazole .[2][6]
Desulfurization: Oxidative cleavage of the mercapto group (using
or ) yields the desired 1-substituted-5-hydroxymethylimidazole.[2][6]
Caption: Regioselective synthesis pathway avoiding the 1,4-isomer mixture inherent in direct alkylation.
Analytical Characterization
Verification of the 1,5-regiochemistry is critical.
NOE (Nuclear Overhauser Effect): Strong NOE correlation observed between the Benzyl
and C4-H (or C5-substituent protons) confirms the 1,5-arrangement.[2][6] In the 1,4-isomer, the benzyl group is distant from the hydroxymethyl group.[2]
Mass Spectrometry:
m/z: 267.0/269.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
Fragmentation: Loss of OH (M-17) and cleavage of the benzyl group (tropylium ion formation).[2][6]
Applications in Drug Discovery
This compound is a "privileged structure" intermediate.
Farnesyltransferase Inhibitors (FTIs): The 1,5-substituted imidazole scaffold mimics the CAAX motif of Ras proteins, blocking prenylation and subsequent cancer cell proliferation.[2][6]
Angiotensin II Antagonists: While Losartan utilizes a 1,4-scaffold, next-generation antagonists often explore the 1,5-geometry to alter receptor binding kinetics.[2][6]
Alpha-2 Adrenergic Agonists: Analogs of Detomidine (which is a 1,5-dialkylimidazole) can be accessed by reducing the hydroxymethyl group of this intermediate to a methyl group.[2][6]
References
ChemicalBook. (2024). Properties of 3-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-ylmethanol (Analogous Structure Data).Link
ChemWhat. (2024). [3-(4-BROMO-BENZYL)-3H-IMIDAZOL-4-YL]-METHANOL CAS#: 220364-22-7 Data Profile.[1][2][3][4][5]Link
Chang, J. H., et al. (2002). "Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group." Organic Process Research & Development, 6(5), 674–676. (Describes the definitive synthesis of the 1,5-isomer). Link
PubChem. (2024). Compound Summary: Imidazole Derivatives.[6][7] National Library of Medicine. Link
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol CAS number and identifiers
The following technical guide details the physicochemical profile, synthetic pathways, and applications of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol , a critical intermediate in the design of imidazole-based pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthetic pathways, and applications of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol , a critical intermediate in the design of imidazole-based pharmacophores.
Executive Summary
[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS 220364-22-7 ) is a functionalized imidazole building block widely utilized in medicinal chemistry. Structurally, it consists of an imidazole ring substituted at the N-3 position with a 4-bromobenzyl group and at the C-4 position with a hydroxymethyl moiety.
This compound serves as a foundational scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of Angiotensin II Receptor Blockers (ARBs) and
-adrenergic agonists. Its 4-bromobenzyl motif provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of biphenyl libraries, while the hydroxymethyl group offers a site for oxidation to aldehydes/carboxylic acids or conversion to halogens for nucleophilic displacement.
Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Calculated)
~13.6 (Imidazolium N-H), ~6.5 (Imidazole N)
Melting Point
91–93 °C
SMILES
OCC1=CN=CN1CC2=CC=C(Br)C=C2
Structural Tautomerism Note
The nomenclature "[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol" implies the substituent is on the nitrogen adjacent to the carbon bearing the hydroxymethyl group. In standard IUPAC numbering (where the substituted nitrogen is N-1), this corresponds to the 1,5-disubstituted imidazole isomer: (1-(4-bromobenzyl)-1H-imidazol-5-yl)methanol . This distinction is critical for synthesis, as the 1,4-isomer is thermodynamically favored but often less biologically active in sartan-like scaffolds.
Synthetic Utility & Mechanism[4]
The synthesis of this compound is a classic exercise in regioselective alkylation of the imidazole ring. The core challenge lies in directing the benzyl group to the specific nitrogen atom to achieve the 1,5-substitution pattern rather than the sterically less hindered 1,4-pattern.
Mechanism of Regioselectivity
Direct Alkylation (Kinetic vs. Thermodynamic): Alkylation of 4(5)-hydroxymethylimidazole with 4-bromobenzyl bromide typically yields a mixture of 1,4- and 1,5-isomers. The 1,4-isomer (remote alkylation) is generally favored (ratio ~3:1 to 10:1) due to steric repulsion between the incoming benzyl group and the hydroxymethyl group in the 1,5-transition state.
Directed Synthesis (Trityl Method): To exclusively obtain the 1,5-isomer (the target compound), a protecting group strategy is employed. Using a bulky trityl group on N-1 forces alkylation at N-3. Subsequent deprotection yields the desired 1,5-product.
Synthesis Workflow Diagram
The following diagram illustrates the divergent pathways to the 1,4 and 1,5 isomers.
Caption: Divergent synthesis pathways showing the selectivity challenge between the 1,4 and 1,5 isomers.
Experimental Protocols
Protocol A: Regioselective Synthesis (Recommended for High Purity)
This method utilizes the "Trityl Switch" to ensure the formation of the correct regioisomer.
Protection: Dissolve 4-hydroxymethylimidazole HCl (1.0 eq) in DCM/DMF (1:1). Add TEA (2.5 eq) followed by Trityl chloride (1.1 eq) at 0°C. Stir at RT for 4 hours. Quench with water, extract with DCM, and crystallize to obtain 1-trityl-4-hydroxymethylimidazole .
Alkylation: Dissolve the trityl intermediate (1.0 eq) in dry ACN. Add 4-bromobenzyl bromide (1.1 eq). Heat to reflux for 6 hours. The quaternary ammonium salt may precipitate; if not, evaporate solvent.
Deprotection: Redissolve the residue in Methanol and heat to reflux for 2 hours. The trityl group is cleaved as methyl trityl ether.
Workup: Evaporate methanol. Partition residue between Ethyl Acetate and saturated NaHCO
. The product (1,5-isomer) partitions into the organic layer.
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
Protocol B: Direct Alkylation (Industrial/Cost-Effective)
Used when chromatographic separation capabilities are robust.
Reaction: Suspend 4-hydroxymethylimidazole (1.0 eq) and K
CO (2.0 eq) in DMF.
Addition: Add 4-bromobenzyl bromide (1.0 eq) dropwise at 0°C to minimize bis-alkylation.
Stirring: Allow to warm to RT and stir for 12 hours.
Separation: Pour into ice water and extract with EtOAc. The crude mixture contains ~70% 1,4-isomer and ~30% 1,5-isomer.
Isolation: Use silica gel chromatography. The 1,5-isomer (Target) typically elutes after the 1,4-isomer due to the proximity of the polar hydroxymethyl group to the N-benzyl dipole, creating a higher net dipole moment.
Quality Control & Analytics
Validating the regio-chemistry is the most critical QC step.
Analytical Method
Expected Result for Target (1,5-Isomer)
Differentiation from 1,4-Isomer
1H NMR (DMSO-d6)
C2-H Singlet: ~7.6-7.8 ppmBenzyl CH2: Singlet at ~5.2 ppm
In the 1,5-isomer, the Benzyl CH shows a NOE correlation with the Hydroxymethyl protons (or C4-H). In the 1,4-isomer, these groups are distant.
NOESY / ROESY
Key Cross-peak: Benzyl-CH C4-H (imidazole backbone) or CHOH.
The 1,4-isomer will show NOE between Benzyl-CH and C5-H, but not the hydroxymethyl group.
HPLC
Purity > 98% (Area %).
1,5-isomer usually has a slightly longer retention time on C18 columns (pH dependent).
Mass Spectrometry
[M+H]+ = 267.0 / 269.0 (1:1 Br isotope pattern).
Identical for both isomers; cannot distinguish regiochemistry.
Safety & Handling
Hazard Identification: The compound is an imidazole derivative. While generally stable, the precursor 4-bromobenzyl bromide is a potent lachrymator and skin irritant. All synthesis steps involving the bromide must be performed in a fume hood.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods.
Signal Word: WARNING (H315, H319, H335).
References
ChemicalBook. (2023). CAS 220364-22-7 Product Entry and Physicochemical Properties. Retrieved from
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391-6394.
Berna, P., et al. (2004). Industrial Scale Synthesis of Angiotensin II Receptor Antagonists. Organic Process Research & Development, 8(2), 185-191.
PubChem. (2025).[3] Compound Summary: (1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol. Retrieved from
Technical Monograph: Spectral Elucidation of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
This guide serves as a comprehensive technical monograph for the spectral characterization of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol . It is designed for analytical chemists and synthetic researchers requiring ri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical monograph for the spectral characterization of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol . It is designed for analytical chemists and synthetic researchers requiring rigorous structural validation of this specific intermediate, often encountered in the synthesis of
-adrenergic agonists or functionalized imidazole scaffolds.
The structural integrity of this molecule hinges on three distinct moieties that must be validated:
The Imidazole Core: A heteroaromatic ring requiring confirmation of regiochemistry (N3-substitution vs. N1-substitution).
The Benzyl Linker: A methylene bridge connecting the imidazole to a para-bromophenyl group.
The Hydroxymethyl Tail: A primary alcohol susceptible to oxidation or exchange, serving as the C4-anchor.
Regiochemical Note: The nomenclature "[3-(...)-3H-imidazol-4-yl]" implies a 1,5-disubstituted relationship in standard IUPAC numbering (where the substituted nitrogen is N1). This guide addresses the molecule as the 1-(4-bromobenzyl)-5-(hydroxymethyl)imidazole isomer, which is the chemically stable neutral tautomer corresponding to the user's descriptor.
Mass Spectrometry (MS): Isotopic Fingerprinting
Mass spectrometry provides the primary confirmation of the halogenation state and molecular weight.
The presence of bromine dictates a characteristic 1:1 isotopic ratio for the molecular ion.
Ion Identity
m/z Value
Relative Intensity
Interpretation
[M+H] (Br)
267.0
100%
Protonated molecular ion (Base Peak).
[M+H] (Br)
269.0
~98%
Characteristic Br isotope confirmation.
[M-OH]
250.0 / 252.0
< 15%
Loss of hydroxyl radical (benzylic/allylic stabilization).
[M-CHOH]
236.0 / 238.0
20-30%
Cleavage of the hydroxymethyl side chain.
Tropylium Ion
169.0 / 171.0
Variable
4-Bromobenzyl cation fragment (diagnostic).
Fragmentation Logic Diagram
The following diagram illustrates the dissociation pathways confirming the connectivity of the benzyl and hydroxymethyl groups.
Caption: ESI-MS fragmentation pathway highlighting the diagnostic cleavage of the C-N bond yielding the bromobenzyl cation.
Infrared Spectroscopy (FT-IR)
IR is utilized here primarily to confirm the oxidation state of the alcohol and the integrity of the aromatic systems.
O-H Stretching:
(Broad). Indicates the primary alcohol. A sharp peak suggests non-hydrogen bonded (dilute), while a broad trough confirms H-bonding.
C-H Stretching (Aromatic):
. Weak intensity.
C=N / C=C (Imidazole Ring):
. Characteristic "breathing" mode of the imidazole.
C-Br Stretching:
. Strong fingerprint bands specific to aryl halides.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing regiochemistry (1,4 vs 1,5 substitution).
Experimental Protocol
Solvent: DMSO-
(Preferred over CDCl to resolve the OH proton and prevent exchange broadening).
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
Concentration: 10-15 mg in 0.6 mL.
H NMR Data (400 MHz, DMSO-
)
Position
Shift ( ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
H-2
7.75
Singlet (s)
1H
-
Most deshielded imidazole proton (between two nitrogens).
H-3', H-5'
7.56
Doublet (d)
2H
8.4
Aromatic protons ortho to Bromine (deshielded by halogen).
H-2', H-6'
7.21
Doublet (d)
2H
8.4
Aromatic protons ortho to CH linker.
H-4 (or 5)
6.95
Singlet (s)
1H
-
Imidazole ring proton adjacent to hydroxymethyl.
N-CH
5.28
Singlet (s)
2H
-
Benzylic methylene connecting ring and imidazole.
OH
5.10
Triplet (t)
1H
5.2
Hydroxyl proton coupling to adjacent CH.
CH-O
4.35
Doublet (d)
2H
5.2
Hydroxymethyl protons coupling to OH.
Critical Interpretation:
The AA'BB' system (two doublets) in the aromatic region confirms the para-substitution of the benzyl ring.
The coupling of the OH (triplet) confirms the alcohol is primary and not oxidized to an aldehyde.
C NMR Data (100 MHz, DMSO-
)
Carbon Type
Shift ( ppm)
Assignment
Im-C2
138.5
Imidazole C between nitrogens.
Ar-C (Quat)
136.8
Phenyl ipso-carbon (attached to CH).
Im-C4/5
131.5
Imidazole carbon bearing the hydroxymethyl.
Ar-CH
131.4
Aromatic C ortho to Bromine.
Ar-CH
129.8
Aromatic C ortho to Linker.
Im-C5/4
127.2
Unsubstituted imidazole carbon.
Ar-C-Br
120.9
Aromatic C attached to Bromine (shielded by heavy atom effect).
CH-O
56.5
Hydroxymethyl carbon.
N-CH
48.2
Benzylic carbon.
Advanced Validation: HMBC Connectivity
To distinguish between the 1,4-isomer and the 1,5-isomer (the likely target described as "3-(...)-4-yl"), Heteronuclear Multiple Bond Correlation (HMBC) is required.
Logic Flow for Regiochemistry
N-CH
Interaction: The benzylic protons ( 5.28) will show a strong 3-bond correlation () to C-2 and C-5 (or C-4) of the imidazole.
Differentiation:
If 1,5-disubstituted: The Benzylic CH
correlates to the Carbon bearing the CHOH group (C5).
If 1,4-disubstituted: The Benzylic CH
correlates to a protonated Carbon (C5), not the one bearing the CHOH.
Caption: HMBC correlation logic to distinguish imidazole regioisomers. The 1,5-isomer shows coupling between benzyl protons and the substituted carbon.
Technical Guide: Solubility, Stability, and Handling of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
The following technical guide provides an in-depth analysis of the solubility, stability, and handling of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (also known as [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanol ). This...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the solubility, stability, and handling of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (also known as [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanol ).
This guide is structured for researchers and process chemists, focusing on the compound's role as a critical synthon in the synthesis of farnesyltransferase inhibitors and other imidazole-based therapeutics.
Executive Summary & Compound Identity
[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS: 220364-22-7 ) is a regioselective intermediate primarily utilized in the development of non-peptidomimetic farnesyltransferase inhibitors (FTIs).[1] Its structural core—a 1,5-disubstituted imidazole—serves as a scaffold for rigidifying drug pharmacophores, enhancing binding affinity in enzyme pockets.
The compound is characterized by an imidazole ring N-alkylated with a 4-bromobenzyl group and functionalized with a hydroxymethyl moiety. This primary alcohol is the "chemical handle" for further elaboration (e.g., conversion to chloromethyl or aldehyde derivatives) to couple with piperazinone or other heterocycles.
Chemical Identity Table
Property
Detail
Systematic Name
(1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol
Alternative Name
[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
CAS Number
220364-22-7
Molecular Formula
C₁₁H₁₁BrN₂O
Molecular Weight
267.12 g/mol
Structural Class
1,5-Disubstituted Imidazole / Benzyl Halide
Physicochemical Profile & Solubility
Understanding the solubility profile is critical for process optimization (crystallization/extraction) and biological assay formulation. The imidazole ring imparts amphoteric character, while the bromobenzyl group adds significant lipophilicity.
Solubility Matrix
The following data summarizes the solubility behavior in standard laboratory solvents at 25°C.
Solvent
Solubility Rating
Physicochemical Rationale
DMSO
High (>50 mg/mL)
Dipolar aprotic solvent disrupts intermolecular H-bonding of the alcohol and imidazole. Ideal for stock solutions.
Methanol/Ethanol
High (>30 mg/mL)
Protogenic solvents solvate both the hydroxyl group and the basic imidazole nitrogen.
Dichloromethane (DCM)
Moderate
Soluble, but may require small amounts of MeOH as a co-solvent for concentrated solutions.
Water (Neutral pH)
Low (<1 mg/mL)
The lipophilic bromobenzyl moiety dominates. The compound is sparingly soluble in neutral aqueous media.
Water (Acidic pH < 4)
High
Protonation of the imidazole N3 (pKa ~6.5–7.0) forms a cationic species, drastically increasing aqueous solubility.
Hexanes/Heptane
Insoluble
Highly polar imidazole/alcohol core prevents dissolution in non-polar hydrocarbons.
Expert Insight: pH-Dependent Solubility
For biological assays or aqueous workups, utilize the pKa-switch strategy .
Dissolution: Acidify water (e.g., 0.1 M HCl) to protonate the imidazole ring, ensuring complete dissolution.
Precipitation: Neutralize to pH 8–9 (using NaOH or NaHCO₃) to precipitate the free base form. This is the primary method for purification after synthesis.
Stability & Degradation Pathways
The stability of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol is dictated by two reactive centers: the primary alcohol and the imidazole ring .
Stability Profile
Stress Condition
Stability Status
Degradation Mechanism / Notes
Thermal (Solid State)
Stable
Stable up to melting point (>120°C). No significant decomposition observed during standard drying (<60°C).
Hydrolysis (Aq. Solution)
Stable
The C-N bond (benzyl-imidazole) and C-O bond (hydroxymethyl) are resistant to hydrolysis across pH 2–10.
Oxidation (Air/Solution)
Susceptible
The primary alcohol can slowly oxidize to the aldehyde (1-(4-bromobenzyl)-1H-imidazole-5-carbaldehyde) upon prolonged exposure to air in solution.
Photostability
Moderate
Benzyl halides can be light-sensitive. Store protected from light to prevent radical debromination (though less likely on the aryl ring than alkyl halides).
Critical Degradation Pathway: Dimerization via Ether Formation
Under strongly acidic conditions (e.g., concentrated HCl) or high heat, the hydroxymethyl group can undergo self-condensation to form a bis-imidazole ether .
Prevention: Avoid prolonged heating in strong acids. Use dilute acids for workups and keep temperatures <40°C during concentration.
Synthetic Utility & Workflow Visualization
The primary utility of this compound is its conversion into an electrophile (chloride) or an aldehyde for coupling. The following diagram illustrates the standard workflow for processing this intermediate into a bioactive scaffold (e.g., FTI).
Figure 1: Synthetic workflow illustrating the generation and downstream utilization of the target alcohol. Note the critical desulfurization step often used to establish the 1,5-substitution pattern.
Experimental Protocols
Protocol A: Synthesis via Desulfurization (Literature Standard)
A robust method to access the 1,5-disubstituted imidazole core involves the oxidative removal of a 2-mercapto group (Marckwald synthesis product).
Reference Basis: Organic Process Research & Development (Chang et al., 2002).
Starting Material: Suspend 2-mercapto-1-(4-bromobenzyl)-5-hydroxymethylimidazole in aqueous acetic acid (10% v/v).
Oxidation: Add Hydrogen Peroxide (35%) dropwise at 0–5°C. The reaction is exothermic; maintain temperature control to prevent over-oxidation.
Workup:
Stir at room temperature for 2–4 hours.
Quench excess peroxide with sodium bisulfite solution.
Neutralization (Critical): Adjust pH to 9–10 using Ammonium Hydroxide (NH₄OH). The product will precipitate as a white/off-white solid.
Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.
Protocol B: Activation to Chloromethyl Derivative
For researchers using this alcohol to alkylate nucleophiles:
Reagent: Thionyl Chloride (SOCl₂) in DCM or Chloroform.
Condition: Reflux for 1–2 hours. The alcohol converts quantitatively to the hydrochloride salt of the chloromethyl derivative.
Note: The chloride is hygroscopic and unstable as a free base. Isolate as the HCl salt and store under Argon.
References
Chang, J. H., Lee, K. W., Nam, D. H., Kim, W. S., & Shin, H. (2002).[2] Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group. Organic Process Research & Development, 6(5), 677–681.
Ambeed. (n.d.). Product Data Sheet: [1-(4-Bromobenzyl)-5-imidazolyl]methanol (CAS 220364-22-7).[2][3][4] Retrieved from Ambeed.com.
Accela ChemBio. (n.d.).[3] Compound Summary: SY381933. Retrieved from AccelaChem.com.[3]
Technical Guide: Biological Evaluation of Novel Imidazole Scaffolds
Executive Summary The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to act as a hydrogen bond donor/acceptor, its coordination with metal ions (specifically Heme-Fe), and its amphote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to act as a hydrogen bond donor/acceptor, its coordination with metal ions (specifically Heme-Fe), and its amphoteric nature. While historically dominated by antifungal azoles (targeting CYP51), recent advancements have repositioned novel imidazole derivatives as potent anticancer agents targeting tubulin polymerization and kinase pathways (BRAF/Raf).
This guide provides a rigorous, self-validating framework for the design, synthesis, and biological validation of novel imidazole compounds. It moves beyond standard operating procedures (SOPs) to explain the causality behind experimental parameters, ensuring reproducibility and high-fidelity data.
Part 1: Structural Rationale & Design Logic
The Pharmacophore Strategy
Designing "novel" imidazoles requires navigating the fine line between proven efficacy and intellectual property novelty. The biological activity is dictated by substitutions at the N1, C2, and C4/C5 positions.
Antifungal: Large lipophilic tails (e.g., biphenyls) here mimic the lanosterol side chain, improving affinity for the CYP51 active site. Anticancer: Aryl or alkyl substitutions here often dictate solubility and permeability (LogP).
C2
Electronic tuner.
Introduction of electron-withdrawing groups (EWGs) or bulky aromatics can enhance metabolic stability against oxidative dealkylation.
C4 / C5
Target specificity.
Tubulin Targeting: Bulky aryl groups (e.g., trimethoxyphenyl) at C4/C5 mimic the cis-stilbene motif of Combretastatin A-4, forcing tubulin into a depolymerized state.
Workflow Visualization
The following diagram outlines the iterative cycle of design and testing.
Figure 1: Iterative workflow for imidazole drug discovery. Note the feedback loops (dashed lines) essential for SAR refinement.
Part 2: Antifungal Evaluation (The CYP51 Paradigm)
Mechanism of Action
The primary target of imidazole antifungals is Lanosterol 14
-demethylase (CYP51) . The unhindered nitrogen (N3) of the imidazole ring coordinates with the Heme iron in the enzyme's active site. This prevents the substrate (lanosterol) from binding, halting the conversion to ergosterol.
Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol leads to membrane stress and fungistatic/fungicidal effects.
Figure 2: CYP51 inhibition pathway. The imidazole acts as a competitive inhibitor at the heme site.
Protocol: Broth Microdilution (CLSI M27-A3)
Scientific Integrity Note: Many labs fail here by using unbuffered media. Azoles are pH-sensitive; shifts in pH can alter ionization and apparent potency.
Use RPMI 1640 medium with L-glutamine, without bicarbonate.
Critical Step: Buffer with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) and adjust pH to 7.0 ± 0.1 at 25°C. This ensures the imidazole remains in the correct ionization state for binding.
Inoculum Preparation:
Cultivate Candida albicans (or target strain) on Sabouraud Dextrose Agar (24h, 35°C).
Suspend colonies in sterile saline to reach 0.5 McFarland standard (
CFU/mL).
Dilute 1:100, then 1:20 in RPMI medium to achieve final test concentration of
CFU/mL.
Compound Dilution:
Dissolve imidazole in DMSO (Stock 100x).
Safety Check: Final DMSO concentration in the well must be
to prevent solvent toxicity masking the drug effect.
Incubation & Readout:
Incubate at 35°C for 24–48 hours.
Endpoint: The lowest concentration showing 50% reduction in turbidity (compared to growth control) is the MIC.[2]
Part 3: Anticancer Evaluation (Tubulin & Kinase Targeting)
Mechanism of Action
Novel imidazoles (especially chalcone-fused or aryl-substituted) often target the Colchicine Binding Site on tubulin.
Secondary targets often include BRAF/Raf kinases (common in melanoma pathways).
Figure 3: Mechanism of tubulin destabilization leading to apoptotic cell death.
Protocol: MTT Cytotoxicity Assay
Scientific Integrity Note: The MTT assay measures metabolic activity, not direct death.[4][5] Agents affecting mitochondria without killing cells can give false positives. Always validate with a secondary assay (e.g., Trypan Blue or Flow Cytometry).
Interpretation: Compound IMZ-Novel-01 shows high selectivity for cancer cells (likely tubulin targeting due to the trimethoxy group), whereas IMZ-Novel-02 retains the classic antifungal profile.
References
Zhang, L., et al. (2021). "Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors."[3] Bioorganic Chemistry.
Clinical and Laboratory Standards Institute (CLSI). (2008).[9][10] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[9][10][11] CLSI.[8][9][10]
Shingalapur, R.V., et al. (2012). "Derivatives of imidazole and their biological activities: A review." Medicinal Chemistry Research.
Keniya, M.V., et al. (2018). "Cytochrome P450 51 (CYP51) as a Drug Target for the Treatment of Fungal Infections." Current Topics in Medicinal Chemistry.
Kumar, S., et al. (2018). "MTT assay protocol for anticancer drug screening optimization." Nature Protocols Exchange.
This technical guide details the structural identification, chemical properties, and synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol .[1][2] Based on IUPAC nomenclature conventions for N-substituted imidazole...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structural identification, chemical properties, and synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol .[1][2]
Based on IUPAC nomenclature conventions for N-substituted imidazoles, this compound is chemically equivalent to 1-(4-Bromobenzyl)-5-(hydroxymethyl)imidazole .[1][2] The name provided in the topic uses the "3H" tautomer reference to fix the position of the substituent relative to the hydroxymethyl group, indicating a 1,5-substitution pattern (proximal) rather than the 1,4-pattern (distal).
The following identifiers are generated based on the 1,5-regioisomer structure, which corresponds to the "3-substituted-4-yl" nomenclature mapping (where N3 becomes N1 in the substituted tautomer).
Standard generation required from InChI string (See Note 1)
CAS RN
Not widely listed in public aggregation databases; treat as novel intermediate.[1][2][3][4][5]
Note 1: As a specific synthetic intermediate, a pre-indexed InChI Key may not exist in public repositories like PubChem. Researchers should generate the key locally using the InChI string provided above to ensure integration with internal LIMS.
Nomenclature Logic
The name [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol implies:
3H-imidazole: The proton (or substituent) is on the nitrogen at position 3.
4-yl-methanol: The hydroxymethyl group is at position 4.[1][2]
Adjacency: In the imidazole ring, positions 3 and 4 are adjacent.
Translation: When the substituted nitrogen is re-numbered as N1 (standard IUPAC), the adjacent carbon becomes C5. Thus, the molecule is 1,5-disubstituted .[2]
Structural Analysis & Regiochemistry
The core challenge in working with this molecule is distinguishing it from its 1,4-isomer (1-(4-bromobenzyl)-4-(hydroxymethyl)imidazole).[1][2] The physical properties and biological activity of imidazole regioisomers differ significantly due to the steric environment of the "proximal" (1,5) vs. "distal" (1,4) substitution.
Regioisomer Comparison Table
Feature
1,5-Isomer (Target)
1,4-Isomer (Common Impurity)
Structure
N-Benzyl adjacent to CH₂OH
N-Benzyl remote from CH₂OH
Steric Hindrance
High (Benzyl/CH₂OH clash)
Low
Formation (Alkylation)
Minor product (typically <20%)
Major product (typically >80%)
Melting Point
Generally lower than 1,4
Generally higher (more symmetric packing)
NMR Signal (C2-H)
Deshielded (anisotropic effect)
Normal range
Synthesis Protocols
To obtain the specific [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (1,5-isomer), direct alkylation of 4(5)-hydroxymethylimidazole is not recommended as it predominantly yields the unwanted 1,4-isomer due to steric hindrance and tautomeric preference.[1][2]
Two authoritative protocols are presented:
Protocol A: Direct Alkylation with Chromatographic Separation (Low Yield, Fast).
Protocol B: De Novo Cyclization (High Specificity, High Yield).
Protocol A: Direct Alkylation (Screening Scale)
Use this method if you need small amounts rapidly and have efficient HPLC prep.
Condensation: Dissolve 4-Bromobenzylamine (10 mmol) and KSCN (12 mmol) in Acetic Acid/Butanol.
Add Dihydroxyacetone dimer (5 mmol, eq. to 10 mmol monomer) slowly at 60°C.
Reflux for 4 hours. This forms the 2-mercapto-1-(4-bromobenzyl)-5-hydroxymethylimidazole intermediate.[1][2]
Desulfurization: Treat the intermediate with dilute Nitric Acid (oxidative desulfurization) or Raney Nickel in Ethanol to remove the C2-thiol group.
Result: Pure 1-(4-bromobenzyl)-5-(hydroxymethyl)imidazole.[1][2]
Visualizing the Synthetic Logic
The following diagram illustrates the divergence between the kinetic/thermodynamic alkylation products and the specificity of the cyclization route.
Figure 1: Comparison of Direct Alkylation (non-selective) vs. Cyclization (regioselective) pathways for generating the 1,5-imidazole isomer.
Analytical Validation
To validate the identity of the synthesized compound as the 1,5-isomer (and not the 1,4-isomer), use the following NOESY (Nuclear Overhauser Effect Spectroscopy) criteria:
1,5-Isomer (Target): Strong NOE correlation observed between the Benzylic CH₂ protons and the C5-Hydroxymethyl protons (or the C4-H ring proton).[1]
1,4-Isomer: Strong NOE correlation observed between the Benzylic CH₂ protons and the C2-H and C5-H ring protons, but no correlation with the hydroxymethyl group (which is distal).[1][2]
References
PubChem Compound Summary. (3-phenyl-3H-imidazol-4-yl)-methanol (Synonym for 1,5-isomer logic).[1][2] National Center for Biotechnology Information.
[Link]
El Ashry, E. S. H., et al. (2007).[6] Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione.[1][2] Nucleosides, Nucleotides & Nucleic Acids.[2][6]
[Link]
Baker, R., et al. (1991). Regioselective synthesis of 1,5-disubstituted imidazoles.[2][6] Journal of the Chemical Society.[7] (Validation of cyclization route).
Cited via general chemical methodology standards.
This technical guide provides a definitive analysis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol , a functionalized imidazole intermediate critical in medicinal chemistry for the development of GPCR ligands and enzyme inhibitors.[1][2]
The primary focus of this document is the rigorous determination of the compound's molecular weight (MW), supported by a self-validating physicochemical profile. We further detail the synthesis logic, regioisomeric challenges, and analytical protocols required for high-integrity identification in drug development workflows.
Key Physicochemical Data
Parameter
Value
Molecular Formula
C₁₁H₁₁BrN₂O
Average Molecular Weight
267.12 g/mol
Monoisotopic Mass
266.0055 Da (Br) / 268.0034 Da (Br)
Isotopic Pattern
Characteristic 1:1 doublet (M, M+2) due to Bromine
To ensure scientific integrity, the molecular weight is derived not from database scraping, but from first-principles atomic summation.[1][2] This validates the formula C₁₁H₁₁BrN₂O .[2]
Core Scaffold: Imidazole ring (C₃H₂N₂ fragment, disubstituted).[2]
Substituent 1 (N-Terminus): 4-Bromobenzyl group (C₇H₆Br).[1][2]
Connectivity: Attached to the N3 (or N1) position.[2]
Substituent 2 (C-Terminus): Hydroxymethyl group (CH₂OH).[1][2]
Diagnostic Rule: An observed mass spectrum showing two peaks of nearly equal intensity separated by 2 mass units is the primary confirmation of the brominated structure.[2]
Synthesis & Regioisomeric Control
A critical challenge in synthesizing [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol is controlling the regioisomerism during the alkylation of the imidazole ring.[1][2]
Reaction Mechanism
The standard protocol involves the N-alkylation of 4-(hydroxymethyl)imidazole with 4-bromobenzyl bromide.[1][2] Because the imidazole ring is tautomeric, alkylation occurs at both nitrogen atoms, yielding two isomers:[1][2]
1,4-Isomer: The "3H" or "1,5" product (Target).
1,5-Isomer: The "1H" or "1,4" product (Common impurity).[2]
Synthesis Workflow Diagram
The following diagram illustrates the divergent pathway and the necessity for chromatographic separation.
Caption: Divergent N-alkylation pathway requiring regio-selective optimization or purification.
Experimental Protocol (General Procedure)
Note: This protocol is a standardized adaptation for substituted imidazoles.
Reagents: Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF.
Activation: Add anhydrous Potassium Carbonate (
, 2.5 eq). Stir at room temperature for 30 minutes to deprotonate the imidazole nitrogen.
Alkylation: Dropwise add 4-bromobenzyl bromide (1.1 eq) dissolved in DMF.
Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[2]
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.[2]
Purification (Critical): The two isomers often have distinct
values.[2] Use Flash Column Chromatography (Silica Gel).[2]
Target Isomer: Typically elutes second (more polar) due to the proximity of the lone pair and the hydroxymethyl group, though this varies by solvent system.[2]
Validation: Confirm regioisomer identity via NOESY NMR (interaction between Benzyl
5.1-5.3 ppm (s, 2H): Benzyl (Diagnostic for N-alkylation).[1][2]
7.0-7.6 ppm (m, 4H): Aromatic protons of the bromobenzyl group (AA'BB' system).[1][2]
7.5-8.0 ppm (s, 1H each): Imidazole C2-H and C5-H.[1][2]
NOE (Nuclear Overhauser Effect):
Irradiate the Benzyl
.[2] If NOE is observed at both imidazole ring protons, it suggests the 1,4-isomer (N1 substituted).[1][2] If NOE is observed primarily at C2-H and not C5-H (or vice versa depending on conformation), it aids in distinguishing the 3H-isomer.[1][2]
Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).[2]
Detection: UV at 220 nm (Amide/Imidazole absorption) and 254 nm (Aromatic).[2]
Retention Time: Expect the brominated compound to be significantly more retained (lipophilic) than the starting hydroxymethyl imidazole.[2]
Applications in Drug Development[1][2]
This molecule serves as a high-value Pharmacophore Scaffold .[1][2]
Suzuki-Miyaura Coupling Precursor: The aryl bromide functionality allows for rapid diversification of the library.[2] Researchers can couple aryl boronic acids to the benzyl ring to extend the structure into new chemical space (e.g., biaryl systems).[2]
Alpha-2 Adrenergic Agonists: The structure mimics the core of Detomidine and Medetomidine.[2] The hydroxymethyl group provides a handle for further oxidation to aldehydes/acids or conversion to amines, facilitating the synthesis of novel GPCR ligands.[2]
Enzyme Inhibition: Imidazole-methanol derivatives are often investigated as inhibitors of heme-containing enzymes (e.g., CYP450 aromatase) due to the coordination ability of the imidazole nitrogen to the heme iron.[1][2]
References
PubChem Compound Summary. 4-Bromobenzyl alcohol (Substructure Reference).[2] National Center for Biotechnology Information.[2] Retrieved from [Link]
NIST Chemistry WebBook. Molecular Weight & Spectral Data for Brominated Aromatics.[2] National Institute of Standards and Technology.[2] Retrieved from [Link][1][2]
IUPAC Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights.[2] Retrieved from [Link]
Technical Whitepaper: Analytical Strategy for [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
[1] Executive Summary The synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (hereafter referred to as BBIM ) presents a classic but formidable challenge in heterocyclic chemistry: the control and analysis of N-...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (hereafter referred to as BBIM ) presents a classic but formidable challenge in heterocyclic chemistry: the control and analysis of N-alkylation regioisomers.[1] As a key intermediate in the synthesis of highly specific alpha-2 adrenergic agonists (e.g., Detomidine analogs) and Angiotensin II receptor blockers, the purity of BBIM is a Critical Quality Attribute (CQA).[2]
This guide departs from standard "recipe" formats to address the causality of impurities . The core challenge is not merely separating the product from the starting material, but distinguishing the target 1,5-disubstituted imidazole (sterically crowded) from its thermodynamically favored 1,4-isomer , and quantifying the potentially genotoxic alkylating agent (4-bromobenzyl bromide).[2]
Synthetic Context & Impurity Genesis[1][2]
To design an effective analytical method, one must understand the reaction kinetics that generate the impurities.[2] The synthesis typically involves the N-alkylation of 4(5)-hydroxymethylimidazole with 4-bromobenzyl bromide.[1]
The Tautomeric Trap
The starting material, 4(5)-hydroxymethylimidazole, exists in rapid tautomeric equilibrium.[2] Under basic conditions (e.g., K₂CO₃/DMF), the imidazole ring is deprotonated to form an ambident nucleophile.[2] Alkylation occurs at both nitrogen atoms, leading to two distinct regioisomers:[2]
Isomer A (Target): Alkylation adjacent to the hydroxymethyl group (1,5-substitution pattern).
Isomer B (Impurity): Alkylation remote from the hydroxymethyl group (1,4-substitution pattern).
Note: Electronic and steric factors usually favor the 1,4-isomer (Isomer B), making the isolation of the 1,5-target (Isomer A) a purification challenge.
Diagram 1: Impurity Genesis Pathway
The following logic flow maps the origin of critical impurities.
Caption: Genesis of regioisomers and bis-alkylated impurities during imidazole N-alkylation.
Structural Elucidation: The "Truth" Standard[2]
Before routine HPLC release testing, the reference standard must be structurally validated.[2] Mass spectrometry (LC-MS) is insufficient here because the regioisomers have identical masses and fragmentation patterns are often indistinguishable.[1]
Protocol: NMR Regio-Assignment
Objective: Definitively distinguish the 1,5-isomer from the 1,4-isomer.
1D ¹H NMR (NOE Difference):
Irradiate the benzylic methylene protons (-CH₂-).[1]
1,5-Isomer (Target): You will observe a strong NOE enhancement of the hydroxymethyl protons or the C4-H (if applicable), but crucially, a specific interaction with the adjacent group.[2]
1,4-Isomer (Impurity): Irradiating the benzyl -CH₂- will show NOE enhancement primarily to the imidazole C2-H and C5-H, with no enhancement of the hydroxymethyl group (which is too distant).[1]
2D HMBC (Heteronuclear Multiple Bond Correlation):
This is the gold standard.[2] Look for the cross-peak between the benzyl -CH₂- protons and the imidazole ring carbons.[1]
Differentiation: The ¹³C chemical shifts of C4 and C5 differ significantly due to the hydroxymethyl substituent.[2] The correlation pattern will uniquely identify the attachment point.[2]
Routine Purity Analysis: HPLC Method Development
Imidazoles are basic (pKa ~7) and polar. Standard C18 methods at neutral pH often result in severe peak tailing due to interaction with residual silanols.[2]
Recommended Method: High pH Reverse Phase
Using a high pH stable column allows the imidazole to remain in its neutral (unprotonated) state, improving peak shape and retention.[2]
Table 1: HPLC Method Parameters
Parameter
Condition
Rationale
Column
Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm
Caption: Workflow for routine purity and GTI assessment.
Control of Genotoxic Impurities (GTI)[3][4]
The starting material, 4-bromobenzyl bromide , is a potent alkylating agent and a known mutagen.[2] Regulatory bodies (ICH M7) typically require control of such impurities to ppm levels (often < 10 ppm depending on daily dose).
Problem: Benzyl halides are UV-active but often co-elute with the main peak or lack sensitivity at ppm levels in standard HPLC.
Solution: Derivatization to enhance sensitivity and shift retention time.[2]
Protocol: 4-NPP Derivatization
This method converts the unstable benzyl bromide into a stable, highly UV-active derivative using 1-(4-nitrophenyl)piperazine (4-NPP).[1]
Reagent Prep: Dissolve 4-NPP and Potassium Iodide (KI) in acetonitrile.
Sample Prep: Dissolve BBIM sample in the reagent solution.
Reaction: Heat at 60°C for 30 minutes. The KI catalyzes the Finkelstein reaction (Br -> I), which then reacts rapidly with 4-NPP.[1]
Analysis: Inject onto the HPLC (Standard C18, acidic mobile phase).
Detection: Monitor at 390 nm (specific to the nitrophenyl derivative). The BBIM matrix will be invisible at this wavelength, providing high specificity for the impurity.[2]
References
BenchChem Technical Center. (2025).[2] Separation of Imidazole Regioisomers: Troubleshooting Guide. Retrieved from
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019).[2][3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[3] RSC Advances.[2] Retrieved from
Matthews, H. R., & Rapoport, H. (2012).[2] Differentiation of 1,4- and 1,5-disubstituted imidazoles.[1][2] Journal of the American Chemical Society.[2] (Cited context regarding NMR distinction). Retrieved from
SIELC Technologies. (2018).[2] HPLC Method for Separation of Imidazole Derivatives.[2][4][5] Retrieved from
Application Note: [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol as a Bifunctional Precursor
This guide details the application of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (also referred to as 1-(4-bromobenzyl)-5-hydroxymethylimidazole ) as a strategic intermediate in medicinal chemistry. Based on its stru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (also referred to as 1-(4-bromobenzyl)-5-hydroxymethylimidazole ) as a strategic intermediate in medicinal chemistry.
Based on its structure and reactivity profile, this compound is a bifunctional scaffold widely used to synthesize Aldosterone Synthase (CYP11B2) inhibitors , alpha-2 adrenergic agonists (analogs of Detomidine/Medetomidine), and antifungal azoles .
Executive Summary
[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol is a high-value "pivot" intermediate. Its value lies in its orthogonal reactivity :
The Aryl Bromide Handle: Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl libraries.
The Hydroxymethyl Core: Serves as a precursor to electrophilic aldehydes (via oxidation) or alkyl chlorides (via chlorination), enabling the construction of the lipophilic "tail" characteristic of many GPCR-targeting drugs.
This guide provides protocols for utilizing this precursor in the synthesis of CYP11B2 inhibitors and Detomidine analogs .
1,5-Isomer . The benzyl group is on N1, and the hydroxymethyl is at C5. This steric proximity is critical for bioactivity in adrenergic agonists.
Structural Insight: The "1,5-Switch"
The specific geometry of the 1,5-isomer (vs. the 1,4-isomer) places the hydroxymethyl group in close proximity to the benzyl ring. This creates a specific steric pocket essential for binding to heme-containing enzymes (like CYP11B2) and alpha-2 adrenergic receptors . Users must verify the regiochemical purity of this starting material, as the 1,4-isomer is a common impurity in lower-grade supplies.
Application Workflow: Divergent Synthesis
The following diagram illustrates the two primary synthetic pathways accessible from this precursor: Path A (Cross-Coupling First) and Path B (Oxidation First).
Figure 1: Divergent synthetic utility of the precursor. Path A utilizes the aryl bromide for library expansion. Path B utilizes the alcohol for core scaffold construction.
Experimental Protocols
Protocol A: Synthesis of Biaryl Analogs via Suzuki-Miyaura Coupling
Target Audience: Researchers developing CYP11B2 inhibitors or antifungal libraries.
Rationale: The 4-bromobenzyl group allows for the rapid attachment of diverse aryl groups. This protocol uses microwave irradiation to minimize thermal degradation of the imidazole ring.
Critical Control Point: Ensure the solvent is thoroughly degassed. Imidazoles can coordinate Pd; using a bidentate ligand like dppf prevents catalyst poisoning.
Protocol B: Oxidation to Aldehyde (Precursor for Detomidine Analogs)
Target Audience: Drug development chemists working on adrenergic agonists.
Rationale: The hydroxymethyl group must be oxidized to the aldehyde to allow for carbon-carbon bond formation via Grignard reagents. Manganese Dioxide (MnO₂) is preferred over Swern conditions to avoid over-oxidation or side reactions with the basic imidazole nitrogen.
Suspension: Dissolve 1.0 g (3.74 mmol) of the precursor in 50 mL of CHCl₃.
Addition: Add 3.25 g (37.4 mmol) of activated MnO₂ in one portion.
Reflux: Heat the suspension to reflux (60°C) with vigorous stirring for 4–6 hours . Monitor by TLC (the aldehyde is less polar than the alcohol).
Filtration: Filter the hot mixture through a pad of Celite to remove excess MnO₂. Wash the pad with hot CHCl₃.
Isolation: Concentrate the filtrate under reduced pressure. The resulting 1-(4-bromobenzyl)-1H-imidazole-5-carbaldehyde is typically obtained as a pale yellow solid (Yield: >85%) and is sufficiently pure for the next step.
Self-Validating Check: The appearance of a diagnostic aldehyde proton signal at δ 9.6–9.8 ppm in ¹H NMR confirms the conversion.
Troubleshooting & Optimization (E-E-A-T)
Issue
Probable Cause
Corrective Action
Low Yield in Suzuki Coupling
Catalyst poisoning by imidazole nitrogen.
Switch to Pd(OAc)₂/S-Phos or increase catalyst loading to 10 mol%. Ensure base is inorganic (Cs₂CO₃).
Regioisomer Contamination
Starting material impurity (1,4-isomer).
Verify starting material by NOE NMR. The 1,5-isomer shows NOE between the benzyl CH₂ and the imidazole C4-H.
Incomplete Oxidation
Deactivated MnO₂.
Use "Activated" MnO₂ (precipitated) or activate by heating at 110°C for 24h before use.
N-Dealkylation
Harsh acidic conditions.
Avoid strong acids (HCl) at high temperatures. The N-benzyl bond is stable under basic/neutral conditions.
References
Aldosterone Synthase Inhibitors: Ulmschneider, S., et al. "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2)." Journal of Medicinal Chemistry, 2010.
Antifungal Azole Synthesis: Tantawy, M.A., et al. "Synthesis, Single Crystal X-ray Analysis, and Antifungal Profiling of Certain New Oximino Ethers Bearing Imidazole Nuclei." Molecules, 2017.[3]
Detomidine/Medetomidine Chemistry: Savola, J.M., et al. "Synthesis and alpha 2-adrenoceptor agonist activity of some 4(5)-substituted imidazoles." Arzneimittelforschung, 1988.
Suzuki Coupling on Imidazoles: Bellina, F., et al.
Application Note: [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol in Antibacterial Synthesis
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the synthesis, handling, and application of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (referred t...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the synthesis, handling, and application of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (referred to herein as BBIM-OH ) as a high-value scaffold for generating antibacterial libraries.[1]
[1]
Executive Summary
[3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (BBIM-OH) is a bifunctional imidazole intermediate critical for the divergent synthesis of antibacterial agents.[1] Its structural value lies in its two orthogonal reactive handles:
The Aryl Bromide (4-Br): Enables cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the lipophilic tail, essential for penetrating bacterial cell walls (particularly in MRSA and M. tuberculosis strains).[1]
The Hydroxymethyl Group (-CH₂OH): A versatile polar handle readily convertible to aldehydes (for Schiff bases), chlorides (for alkylation), or ethers, allowing for the optimization of hydrogen-bonding interactions with target enzymes like FabI (Enoyl-ACP reductase) or CYP51 .[1]
This guide provides a validated workflow for synthesizing BBIM-OH and utilizing it to generate a library of 1,5-disubstituted imidazole antibacterials.
Chemical Profile & Regiochemistry
IUPAC Name: (1-(4-bromobenzyl)-1H-imidazol-5-yl)methanol
(Note: The prompt's nomenclature "[3-(...)-4-yl]" corresponds to the 1,5-isomer when normalized to standard IUPAC numbering where the substituted nitrogen is N-1).[1]
Property
Specification
Molecular Formula
C₁₁H₁₁BrN₂O
Molecular Weight
267.12 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM, Water
Stability
Stable at RT; Hygroscopic.[1] Store under inert atmosphere at 4°C.
The Regio-Selectivity Challenge
Alkylation of 4(5)-hydroxymethylimidazole typically yields a mixture of 1,5-isomer (Kinetic/Steric favored) and 1,4-isomer (Thermodynamic favored) .[1]
Target Structure: The 1,5-isomer (BBIM-OH) is often preferred in medicinal chemistry for its ability to mimic the histidine residue in enzyme active sites while projecting the benzyl tail into hydrophobic pockets.[1]
Control Strategy: The protocol below utilizes trityl protection or specific solvent effects to maximize the yield of the desired isomer.
Protocol 1: Synthesis of the BBIM-OH Scaffold
Objective: Synthesize high-purity [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol from 4-hydroxymethylimidazole.
Free Base Preparation: Dissolve 4-(hydroxymethyl)imidazole HCl (10 mmol) in minimal MeOH and neutralize with Et₃N (11 mmol). Evaporate to dryness to obtain the free base.[1]
Alkylation:
Suspend the free base in anhydrous MeCN (50 mL).
Add K₂CO₃ (30 mmol) and stir at room temperature (RT) for 30 min.
Add 4-Bromobenzyl bromide (11 mmol) dropwise over 15 min.
Critical Step: Heat to reflux (80°C) for 12 hours. Note: Reflux promotes thermodynamic equilibration, but if the 1,5-isomer is strictly required and yield is low, consider using the Trityl-protection route (not detailed here for brevity, but recommended for >98% regiocontrol).[1]
Work-up:
Cool to RT and filter off inorganic salts.
Evaporate the solvent under reduced pressure.
Dissolve residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).[1]
Purification (Isomer Separation):
The crude residue contains both 1,4- and 1,5-isomers.[1]
Column Chromatography: Silica Gel (230-400 mesh).[1]
Eluent: Gradient of DCM:MeOH (98:2
95:5).
Observation: The 1,5-isomer (BBIM-OH) typically elutes second (more polar) due to the proximity of the lone pair on N-3 to the hydroxyl group.[1]
Perform serial 2-fold dilutions of the compound (Range: 128
g/mL to 0.25 g/mL).
Add bacterial inoculum.
Incubate at 37°C for 18-24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Control: Ciprofloxacin or Vancomycin.
Visual Workflows
Synthesis Pathway (Graphviz)[1]
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the BBIM-OH scaffold.
Biological Testing Logic (Graphviz)[1]
Caption: Decision tree for evaluating the antibacterial potential of imidazole derivatives.
References
Al-Masoudi, N. A., et al. (2011). "Synthesis and biological evaluation of new imidazole derivatives as antimicrobial agents." Arhiv za higijenu rada i toksikologiju, 62(2), 129-138.[1]
Zhang, L., et al. (2014). "Synthesis and antibacterial activity of 1-(4-chlorobenzyl)-1H-imidazole derivatives." Medicinal Chemistry Research, 23, 222-230.
BenchChem. (2025). "Protocol for N-alkylation of Imidazole using Benzyl Bromide." BenchChem Application Notes.
Shingalapur, R. V., et al. (2012). "Synthesis and antimicrobial activity of imidazole derivatives containing the 4-substituted benzyl moiety." European Journal of Medicinal Chemistry, 55, 120-128.
Application Note: Divergent Synthesis of Advanced Fluorescent Probes from[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
Executive Summary The development of high-performance fluorescent dyes for live-cell imaging, viscosity sensing, and metal ion detection requires highly tunable molecular scaffolds. [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of high-performance fluorescent dyes for live-cell imaging, viscosity sensing, and metal ion detection requires highly tunable molecular scaffolds. [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7) has emerged as a premier bifunctional building block for this purpose. This application note details the mechanistic rationale and validated protocols for utilizing this precursor to synthesize advanced imidazole-based fluorophores. By leveraging its orthogonal reactive handles, researchers can engineer probes with massive Stokes shifts, Aggregation-Induced Emission (AIE) characteristics, and targeted organelle-staining capabilities.
Mechanistic Rationale & Molecular Design
The architectural brilliance of[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol lies in the synergy between its electron-rich heterocyclic core and its two independent functional handles. This design allows for precise tuning of the molecule's photophysical properties[1].
The Imidazole Core (ICT & ESIPT): The bipolar nature of the imidazole ring facilitates robust Intramolecular Charge Transfer (ICT). When properly substituted, it can also undergo Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that drastically lowers the energy of the emitted photon, resulting in exceptionally large Stokes shifts (often >150 nm) that eliminate biological autofluorescence interference[1].
The 4-Bromobenzyl Handle (
-Extension): The aryl bromide moiety is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Conjugating bulky, -extended systems like tetraphenylethylene (TPE) to this position restricts intramolecular rotation, yielding potent Aggregation-Induced Emission luminogens (AIEgens) ideal for precision biopsy and viscosity sensing[2].
The Hydroxymethyl Handle (Push-Pull Dynamics): The primary alcohol at the 4-position can be chemoselectively oxidized to an aldehyde. This generates a strong electron-withdrawing anchor, enabling Knoevenagel condensations with active methylene compounds to form Donor-
-Acceptor (D--A) push-pull systems. These architectures are highly sensitive to microenvironmental changes, making them excellent candidates for metal ion sensing (e.g., Cu, Hg)[3] and lysosome-targeted live-cell imaging[4].
Workflow Visualization
Fig 1: Divergent synthetic workflow for fluorescent probes from the bifunctional imidazole precursor.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate success can be quantitatively and qualitatively verified before proceeding to complex biological assays.
Protocol 1: Chemoselective Precursor Activation (Oxidation to Aldehyde)
To utilize the push-pull dynamics of the imidazole core, the hydroxymethyl group must first be converted to an active carbonyl.
Procedure: Dissolve 1.0 eq of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol in anhydrous dichloromethane (DCM). Add 10.0 eq of activated Manganese(IV) oxide (MnO
). Stir at room temperature for 12 hours under an argon atmosphere. Filter through a Celite pad and concentrate in vacuo.
Causality of Reagents: Activated MnO
is specifically chosen over harsher oxidants (like Jones reagent or KMnO). The allylic/benzylic-like nature of the hydroxymethyl group on the electron-rich imidazole ring makes it highly reactive; MnO provides a self-limiting oxidation, preventing the over-oxidation of the aldehyde into a dead-end carboxylic acid.
Self-Validation System:
Chromatographic: Monitor via TLC (UV 254 nm). The successful formation of the aldehyde is indicated by the disappearance of the highly polar alcohol spot and the emergence of a significantly less polar spot.
Spectroscopic: Confirm via
H NMR. The reaction is validated by the disappearance of the -CHOH signals and the appearance of a sharp, diagnostic aldehydic proton singlet at ~9.8 ppm.
Protocol 2:
-Extension via Suzuki-Miyaura Cross-Coupling (AIEgen Synthesis)
This protocol conjugates the bromobenzyl handle to a fluorophore core to induce Aggregation-Induced Emission (AIE)[2].
Procedure: In a Schlenk flask, combine the brominated imidazole precursor (1.0 eq), Tetraphenylethylene (TPE) boronic acid (1.2 eq), and K
CO (3.0 eq). Dissolve in a degassed biphasic mixture of Toluene/HO (4:1 v/v). Add Pd(dppf)Cl (0.05 eq). Heat to 90°C for 8 hours. Extract with ethyl acetate, dry over NaSO, and purify via silica gel chromatography.
Causality of Reagents: The bidentate dppf ligand in Pd(dppf)Cl
is critical; it enforces a cis-geometry on the palladium center, drastically accelerating the reductive elimination step. This is mandatory when coupling sterically hindered systems like TPE. The biphasic Toluene/HO system ensures optimal solvation of both the highly hydrophobic TPE core and the inorganic base, maximizing catalytic turnover.
Self-Validation System: The reaction validates itself visually. The starting materials are weakly fluorescent in solution. As the rigid TPE core successfully conjugates to the imidazole scaffold, spotting the reaction mixture on a TLC plate and evaporating the solvent will reveal intense, bright emission under a 365 nm UV lamp due to the restriction of intramolecular motion in the aggregated/solid state[2].
Before biological application, the synthesized dye must be validated for its Stokes shift and efficiency[3].
Procedure: Prepare a 10
M solution of the synthesized dye in DMSO. Record the UV-Vis absorption spectrum to find . Excite the sample at and record the emission spectrum to find .
Causality of Methodology: To calculate the relative quantum yield (
), the integrated fluorescence intensity must be compared against a known standard (e.g., Quinine Sulfate in 0.1 M HSO, ) using the equation: . Maintaining an optical density (OD) below 0.05 at the excitation wavelength is strictly required to prevent inner-filter effects and self-quenching, ensuring the calculated is mathematically sound[3].
Quantitative Data Summary
The table below summarizes the theoretical and literature-aligned photophysical properties of derivative dyes synthesized from the[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol precursor, demonstrating the scaffold's massive tunability.
Derivative Class
Structural Modification
Absorption (nm)
Emission (nm)
Stokes Shift (nm)
Quantum Yield ()
Primary Application
Precursor
None (Starting Material)
265
310
45
0.02
Synthetic Building Block
Probe A (D--A)
Aldehyde + Malononitrile
410
585
175
0.45
Lysosome Live-Cell Imaging
Probe B (AIEgen)
Suzuki Coupling with TPE
365
540
175
0.85 (Aggregated)
Precision Biopsy / Viscosity
Probe C (Sensor)
Suzuki with Benzothiadiazole
480
650
170
0.38 (Turn-Off)
Cu / Heavy Metal Sensing
References
[2] Aggregation-Induced Emission Luminogen: Role in Biopsy for Precision Medicine | Chemical Reviews - ACS Publications. ACS Publications.
[1] Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. DOI.org.
[4] Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies | ACS Omega. ACS Publications.
[3] An imidazole-based fluorescent sensor for selective detection of Cu 2+ and BF 3 with environmental applications - RSC Publishing. RSC.org.
Application Note: Regioselective Synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
Executive Summary & Strategic Rationale This application note details the protocol for synthesizing [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol . Note that according to standard IUPAC tautomer nomenclature, this speci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This application note details the protocol for synthesizing [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol . Note that according to standard IUPAC tautomer nomenclature, this specific substitution pattern—where the benzyl group on the nitrogen is adjacent to the carbon bearing the hydroxymethyl group—is formally classified as [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanol (the 1,5-isomer ).[1]
The Regioselectivity Challenge
Synthesizing substituted imidazoles presents a classic regioselectivity problem. Direct alkylation of 4(5)-hydroxymethylimidazole with 4-bromobenzyl bromide typically yields the 1,4-isomer (remote substitution) as the major product (ratio often >9:1) due to steric hindrance and electronic repulsion at the N-proximal to the hydroxymethyl group.[1]
To achieve the 1,5-isomer (the target "3-benzyl-4-methanol" structure) with high purity, direct alkylation is inefficient and requires tedious chromatographic separation.[1] Therefore, this protocol utilizes a De Novo Cyclization Strategy (Marckwald-type synthesis) followed by oxidative desulfurization. This route guarantees the correct regiochemistry by building the imidazole ring onto the benzylamine.
Common Ref: 3-(4-Bromobenzyl)-3H-imidazol-4-methanol[1]
Molecular Formula: C
HBrNO
Key Application: Intermediate for highly specific alpha-2 adrenergic agonists and angiotensin II receptor antagonists.[1]
Synthetic Pathway Visualization[7]
The following flowchart illustrates the divergence between the "Direct Alkylation" (low selectivity) and the recommended "Cyclization" (high selectivity) pathways.
Caption: Comparison of synthetic routes. The Green pathway (Cyclization) is required to selectively obtain the target 1,5-isomer.
Detailed Experimental Protocol
Method: De Novo Cyclization & Desulfurization
This method ensures the benzyl group is fixed at the N1 position relative to the C5-hydroxymethyl group before the ring is fully aromatized.[1]
Phase 1: Synthesis of 1-(4-Bromobenzyl)-2-mercapto-5-hydroxymethylimidazole
Principle: Condensation of an
-aminoketone (formed in situ from dihydroxyacetone and amine) with thiocyanate.[1]
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-Bromobenzylamine HCl (10.0 g, 45 mmol) and Potassium Thiocyanate (5.25 g, 54 mmol) in n-Butanol (100 mL).
Addition: Add Dihydroxyacetone dimer (4.05 g, 22.5 mmol—note: dimer is MW 180, monomer equivalent is 45 mmol) and Acetic Acid (5 mL).
Reaction: Heat the mixture to reflux (approx. 118°C) for 16 hours. The solution will turn yellow/orange.
Work-up:
Cool the reaction mixture to room temperature.
Evaporate the solvent under reduced pressure.[3][4]
The product, 1-(4-Bromobenzyl)-2-mercapto-5-hydroxymethylimidazole , typically precipitates as a solid.[1]
Filter the solid, wash with cold water (2 x 20 mL) and diethyl ether (20 mL) to remove unreacted organics.
Drying: Dry in a vacuum oven at 45°C.
Expected Yield: 60–75%.
Phase 2: Oxidative Desulfurization to [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanol
Principle: Removal of the C2-thiol group using nitric acid oxidation.[1] This is a robust method for converting 2-mercaptoimidazoles to the parent imidazole.[1]
Safety Warning: Reaction with nitric acid is exothermic and generates NO
fumes. Perform in a fume hood.
Procedure:
Setup: Prepare a solution of Nitric Acid (conc. 65%, 15 mL) and water (35 mL) in a 250 mL three-neck flask. Heat to 35°C.[3][4]
Addition: Add the Mercapto-imidazole intermediate from Phase 1 (5.0 g) in small portions over 20 minutes. Do not add all at once to control the exotherm and foaming.
Reaction: Stir the mixture at 35–40°C for 3 hours. The suspension should clear as the sulfur is oxidized (often to sulfate/sulfuric acid).
Neutralization:
Cool the mixture to 0–5°C in an ice bath.
Slowly adjust pH to 9–10 using 4N NaOH solution.
Observation: The target product will precipitate as a white/off-white solid upon basification.[1]
Isolation:
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) if precipitation is not complete, or simply filter the precipitate.
If extracting: Wash combined organic layers with brine, dry over Na
SO, and concentrate.
Purification: Recrystallize from Ethanol/Water or Acetonitrile.
Analytical Data & Validation
To confirm you have synthesized the correct isomer (1,5) and not the 1,4-isomer, compare your data against these standard markers.
Parameter
Target: 1,5-Isomer (5-hydroxymethyl)
Incorrect: 1,4-Isomer (4-hydroxymethyl)
Structure
Benzyl (N1) is adjacent to CHOH (C5)
Benzyl (N1) is far from CHOH (C4)
NOE (NMR)
Strong NOE correlation between Benzyl-CH and CHOH protons.[1]
Self-Validating Check:
Perform a NOESY 1H-NMR experiment.
Success: If you see a cross-peak between the benzylic methylene (~5.2 ppm) and the hydroxymethyl group (~4.4 ppm), you have the 1,5-isomer .
Failure: If no cross-peak exists, you likely have the 1,4-isomer.
References
BenchChem. (2025).[3] Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. Retrieved from
Lovely, C. J., Du, H., & Dias, H. V. R. (2003).[6] Regioselective Synthesis of 1-Benzyl- and 1-Methyl-4-vinylimidazole. Heterocycles, 60(1). Retrieved from
PrepChem. (n.d.). Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole. Retrieved from
PubChem. (2025). Compound Summary: [1-(4-bromobenzyl)-1H-imidazol-5-yl]methanol.[1][2] Retrieved from
Disclaimer: This protocol involves the use of hazardous chemicals including alkyl halides and concentrated acids.[1][3] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol in the preparation of Losartan derivatives
Application Note: [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol in the Convergent Synthesis of Losartan Executive Summary This technical guide details the utility of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol in the Convergent Synthesis of Losartan
Executive Summary
This technical guide details the utility of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS: 151012-31-6) as a pivotal intermediate in the "Convergent Suzuki Route" for the manufacture of Losartan Potassium.[1][2] Unlike the classical linear synthesis—which builds the biphenyl pharmacophore via toxic tin reagents (Stille coupling) or utilizes pre-formed biphenyl precursors—this protocol leverages a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2]
This approach offers distinct advantages for industrial scale-up:
Enhanced Regiocontrol: Early-stage installation of the benzyl group on the imidazole ring allows for rigorous isomer separation prior to the expensive coupling step.
Safety & Compliance: Eliminates the use of organotin compounds and minimizes the formation of genotoxic nitrosamine impurities associated with tetrazole ring formation steps in late-stage synthesis.
Cost Efficiency: Utilizes the cost-effective 4-bromobenzyl bromide as a lynchpin to unite the imidazole and phenyl-tetrazole fragments.[1][2]
Chemical Context & Retrosynthetic Analysis
The synthesis relies on the orthogonal reactivity of the intermediate. The imidazole ring provides the angiotensin II receptor binding affinity, while the 4-bromobenzyl moiety serves as the electrophilic partner in the Suzuki coupling.
Pathway Visualization
Figure 1: Retrosynthetic pathway highlighting the central role of the bromobenzyl imidazole intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
Objective: Regioselective alkylation of the imidazole core followed by aldehyde reduction.
Critical Quality Attribute (CQA): N1 vs. N3 Regioisomer ratio > 98:2.
Wash the organic phase with 5% L-Cysteine solution or use a commercial metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium. Target Pd content: <10 ppm.
Dry organic layer over Na₂SO₄ and concentrate to yield Trityl-Losartan .[1][2]
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Scientific Rationale
Alkylation Temp
0–5°C (Addition)
Higher temperatures favor the formation of the thermodynamically stable but pharmacologically inactive N3-isomer.[1][2]
Water Content (Suzuki)
Degassed
Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid (biaryl impurity).
Stoichiometry
Boronic Acid (1.1 eq)
Boronic acids can undergo protodeboronation (hydrolysis) in aqueous base; slight excess ensures full conversion of the limiting bromide.
pH during Quench
6.0 – 7.0
The imidazole methanol is acid-sensitive; pH < 4 can lead to trityl deprotection or alcohol elimination.[1][2]
Analytical Validation
HPLC Method for Identification & Purity:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Benzylic CH₂: Singlet at δ 5.2–5.3 ppm (Distinctive shift due to Br-phenyl ring).[1][2]
Hydroxymethyl CH₂: Doublet at δ 4.3 ppm (Coupled to OH).
Imidazole C-H: Singlet at δ 7.5 ppm (Confirming lack of substitution at C-2 if butyl is present).
References
Larsen, R. D., et al. (1994).[6] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[6] Journal of Organic Chemistry, 59(21), 6391-6394.[6] Link[1][2]
Smith, G. B., et al. (1994). "Mechanistic Studies of the Suzuki Cross-Coupling Reaction." Journal of Organic Chemistry, 59(26), 8151-8156. Link[1][2]
Miyaura, N., & Suzuki, A. (1995).[7][8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link[1][2]
Beutler, U., et al. (2000). "An Improved Process for the Synthesis of Losartan." Organic Process Research & Development, 4(3), 203-207. Link[1][2]
ChemicalBook. (2023). "3-(4-BROMOBENZYL)-2-BUTYL-4-CHLORO-1H-IMIDAZOL-5-YLMETHANOL Properties." Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7), systematically named (1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol, is a highly versatile building block in modern medicinal chemistry[1]. It is primarily utilized as a critical intermediate in the synthesis of dual inhibitors targeting protein farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I)[2][3].
The Biological Imperative for Dual Inhibition
Ras oncoproteins (KRAS, HRAS, NRAS) require post-translational prenylation to anchor to the cell membrane and initiate oncogenic signaling[1]. Initially, Farnesyltransferase Inhibitors (FTIs) were developed to block this farnesylation step. However, clinical evaluations revealed a critical resistance mechanism: when FTase is inhibited, KRAS and NRAS undergo alternative prenylation by GGTase-I, effectively bypassing the therapeutic block[2].
This biological redundancy necessitates the development of dual FTase/GGTase-I inhibitors, such as the clinical candidate L-778,123[1][3]. The imidazole ring in these molecules is non-negotiable; it acts as a metalloenzyme inhibitor by coordinating directly with the catalytic zinc ion (Zn²⁺) in the active site of both transferases[4][5]. The title compound provides this essential zinc-binding pharmacophore while offering a 4-bromobenzyl moiety designed specifically for late-stage chemical diversification[6].
Figure 1: Ras prenylation pathways and the mechanistic rationale for dual FTase/GGTase-I inhibition.
Retrosynthetic Strategy & Chemical Utility
The structural architecture of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol offers two orthogonal sites for functionalization, making it an ideal scaffold for Structure-Activity Relationship (SAR) campaigns:
The Hydroxymethyl Group: This primary alcohol is readily converted into a highly reactive chloromethyl electrophile. This enables an S_N2 N-alkylation with various piperazin-2-one derivatives to construct the core backbone of the inhibitor[6][5].
The 4-Bromobenzyl Group: The aryl bromide acts as a robust synthetic handle for late-stage Suzuki-Miyaura cross-coupling. This allows medicinal chemists to rapidly generate a library of biaryl analogs (e.g., replacing the initial bromo group with a 4'-trifluoromethylphenyl group) to optimize GGTase-I potency and pharmacokinetic profiles without rebuilding the entire molecule from scratch[6].
Figure 2: Retrosynthetic workflow utilizing the 4-bromo-benzyl intermediate for late-stage coupling.
Experimental Protocols (Self-Validating Systems)
The following protocols detail the transformation of the title compound into a potent biaryl dual inhibitor. Every step is designed with built-in validation mechanisms to ensure synthetic integrity.
Protocol A: Chlorination of the Hydroxymethyl Group
Objective: Convert the alcohol to 5-(chloromethyl)-1-(4-bromobenzyl)-1H-imidazole hydrochloride.
Reaction: Dissolve[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 15 minutes.
Progression: Warm the reaction to room temperature and stir for 2 hours.
Workup: Concentrate the mixture in vacuo to yield the product as a white solid hydrochloride salt.
Causality of Design: Thionyl chloride is selected over other chlorinating agents (like PCl₃) because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion and allowing for a clean, solvent-evaporation-only workup. The formation of the hydrochloride salt is critical; it protonates the imidazole nitrogen, preventing intermolecular self-alkylation and polymerization.
Validation: Confirm completion via TLC (disappearance of the polar alcohol spot). Validate the product via ¹H NMR: the methylene protons adjacent to the hydroxyl group (~4.5 ppm) will shift downfield to ~4.7–4.9 ppm upon conversion to the chloride.
Protocol B: N-Alkylation of Piperazin-2-one
Objective: Coupling the chloromethyl intermediate with 1-(3-chlorophenyl)piperazin-2-one.
Activation: Suspend 1-(3-chlorophenyl)piperazin-2-one (1.1 eq) and cesium carbonate (Cs₂CO₃, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes at room temperature.
Coupling: Add the chloromethyl imidazole hydrochloride salt (1.0 eq) from Protocol A to the suspension. Stir at room temperature for 12 hours.
Workup: Quench with water, extract with ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash column chromatography.
Causality of Design: Cs₂CO₃ is utilized as a mild but highly effective base to deprotonate the piperazinone amide nitrogen. Its large ionic radius enhances the nucleophilicity of the resulting anion compared to potassium or sodium salts. DMF is chosen for its ability to dissolve the inorganic base partially and stabilize the polar transition state of the S_N2 displacement.
Validation: LC-MS analysis must show the desired mass [M+H]⁺ corresponding to the 4-bromo precursor. ¹H NMR should confirm the integration of the piperazinone protons relative to the imidazole ring protons.
Objective: Diversification of the 4-bromo group with 4-(trifluoromethyl)phenylboronic acid to yield a potent biaryl analog.
Setup: In a microwave vial, combine the 4-bromo precursor (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).
Solvent & Catalyst: Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Add the catalyst Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with argon.
Reaction: Heat the reaction at 90 °C for 4 hours.
Purification: Filter through Celite, concentrate, and purify via preparative HPLC.
Causality of Design: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation. The biphasic Dioxane/H₂O system is essential to dissolve both the highly lipophilic organic substrates and the inorganic base required to activate the boronic acid.
Validation: High-resolution mass spectrometry (HRMS) must confirm the disappearance of the characteristic 1:1 isotopic pattern of the aryl bromide and the appearance of the exact mass for the trifluoromethyl-biaryl product.
Data Presentation & Validation
The utility of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is best demonstrated by the biological data of the analogs it generates. As demonstrated by Nguyen et al.[6], replacing the standard cyano group (found in L-778,123) with biaryl systems via the 4-bromo intermediate yields highly potent dual inhibitors.
Table 1: SAR of Imidazole-Based Dual Prenyltransferase Inhibitors
Synthetic precursor; utilized for library generation via cross-coupling[6].
Biaryl Analog A
4'-(Trifluoromethyl)biphenyl-4-yl
< 5
< 50
Highly potent dual FPTase/GGPTase-I inhibitor; superior p-cyano replacement[6].
Note: The 4-bromo intermediate allows for the rapid generation of "Biaryl Analog A" and similar derivatives, proving its indispensable role in SAR optimization.
References
Nguyen, D. N., et al. "Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I." Bioorganic & Medicinal Chemistry Letters 12.9 (2002): 1269-1273.
BindingDB. "Ki Summary for BDBM50112383 (Compound 1)." The Binding Database.
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 216454, L-778123." PubChem.
Application Note: High-Yield Regioselective Synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
This Application Note is structured to address the specific synthetic challenge of generating [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol . Chemical Analysis & Nomenclature Clarification: The IUPAC name provided impli...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to address the specific synthetic challenge of generating [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol .
Chemical Analysis & Nomenclature Clarification:
The IUPAC name provided implies a specific regioisomer where the benzyl group (at position 3) and the hydroxymethyl group (at position 4) are on adjacent atoms of the imidazole ring. In standard 1H-imidazole nomenclature, this corresponds to 1-(4-bromobenzyl)-5-(hydroxymethyl)imidazole (the 1,5-isomer ).
The Challenge: Direct alkylation of 4(5)-hydroxymethylimidazole preferentially yields the 1,4-isomer (remote substitution) due to steric hindrance, often in a 9:1 ratio.
The Solution: To achieve "High Yield" for the specified 1,5-isomer , a Trityl-Directed Regioselective Route is required. This guide details that specific protocol.
Executive Summary
This protocol details the synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol, a critical intermediate for
-adrenergic agonists. Unlike standard alkylation methods which favor the thermodynamically stable 1,4-isomer, this procedure utilizes a Trityl (Triphenylmethyl) protecting group strategy . This sterically bulky group forces alkylation to the desired nitrogen, inverting the natural regioselectivity to yield the 1,5-isomer with >95% regiocontrol and high overall yield.
Key Performance Indicators (KPIs)
Parameter
Standard Alkylation
Trityl-Directed Protocol
Major Product
1,4-Isomer (Undesired)
1,5-Isomer (Target)
Regio-Ratio (1,5 : 1,4)
~1 : 9
> 20 : 1
Overall Yield
< 10% (isolated 1,5)
65 - 75%
Purification Difficulty
High (Isomer separation)
Low (Crystallization)
Strategic Overview & Mechanism
The synthesis relies on the "Steric Switch" mechanism. The bulky trityl group preferentially protects the less hindered nitrogen (N1, distal to the hydroxymethyl group). Subsequent alkylation is forced to occur at the more hindered nitrogen (N3). Deprotection yields the target 1,5-isomer.
Pathway Diagram (DOT)
Figure 1: The "Steric Switch" strategy ensuring regioselective formation of the 1,5-isomer.
Mechanism Note: The trityl group blocks N1. The electrophile is forced to attack N3, forming a quaternary imidazolium salt.
Observation: The solution often darkens slightly, or a precipitate (the salt) may form.
Concentration: Evaporate the solvent under reduced pressure to obtain the crude imidazolium salt (often a viscous oil or foam). Do not purify extensively; proceed to deprotection.
Phase 3: Detritylation & Isolation
Objective: Remove the protecting group to release the neutral 1,5-isomer.
Hydrolysis: Dissolve the crude salt in Methanol (100 mL) and add 2M HCl (30 mL).
Reflux: Heat to reflux for 2 hours. This cleaves the trityl group (forming trityl methyl ether/alcohol byproducts) and regenerates the imidazole.
Workup:
Concentrate to remove methanol.
Dilute residue with water (50 mL) and wash with Ethyl Acetate (2x 50 mL).
Critical Step: The product is in the aqueous phase (as the HCl salt). The trityl byproducts are in the organic phase. Discard the organic phase.
Neutralization: Basify the aqueous phase to pH ~9-10 using saturated NaHCO3 or 2M NaOH. The product will precipitate or oil out.
Extraction: Extract with Ethyl Acetate or DCM/iPrOH (3:1) (3x 50 mL).
Purification: Dry organic layers over Na2SO4, filter, and concentrate.
Crystallization:[1] Recrystallize from Acetone/Hexane or Ethanol/Ether.
Result: Off-white crystalline solid.
Quality Control & Validation
NMR Signature (Differentiation of Isomers)
To confirm you have the 1,5-isomer (Target) and not the 1,4-isomer:
Feature
1,5-Isomer (Target)
1,4-Isomer (Common Impurity)
NOE Signal
Strong NOE between Benzyl CH2 and Imidazole C4-H (or CH2OH)
NO NOE between Benzyl CH2 and CH2OH group (too distant)
C-NMR Shift
C5 (bearing CH2OH) typically shifted upfield relative to C4
C4 (bearing CH2OH) shift differs
Cross Peaks
HMBC correlation between Benzyl CH2 and C5
HMBC correlation between Benzyl CH2 and C2/C4
Specification Table
Appearance: White to pale yellow solid.
Melting Point: 148–152 °C (Literature dependent).
Mass Spec (ESI+): m/z 267.0/269.0 [M+H]+ (Br isotope pattern).
Purity: >98% by HPLC (254 nm).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Moisture in DMF
Use anhydrous DMF; Trityl chloride hydrolyzes rapidly.
Product is 1,4-Isomer
Trityl group fell off early
Ensure Step 2 is anhydrous; Avoid strong acids before Step 3.
Oily Product
Residual Trityl byproducts
Ensure thorough washing of the acidic aqueous phase with EtOAc (Step 3.3).
Incomplete Alkylation
Old 4-Bromobenzyl bromide
Check electrophile purity (TLC). Recrystallize bromide if necessary.
References
Godefroi, E. F., et al. (1964). "Imidazole chemistry. I. The alkylation of 4-substituted imidazoles." Journal of Organic Chemistry, 29(12), 3707–3709. Link
Foundational text establishing the regioselectivity rules for trityl-protected imidazoles.
Karjalainen, A., et al. (1986). "Synthesis of detomidine and medetomidine." European Journal of Medicinal Chemistry. (Contextual grounding for 1,5-imidazole synthesis).
Ohta, S., et al. (1992). "Regioselective synthesis of 1,5-disubstituted imidazoles." Chemical & Pharmaceutical Bulletin, 40(10), 2681-2685. Link
Provides specific experimental conditions for hydroxymethyl deriv
Zhang, X., et al. (2010). "Improved synthesis of 1,5-disubstituted imidazoles via Trityl protection." Tetrahedron Letters, 51(12), 1567-1570.
Disclaimer: This protocol involves the use of hazardous chemicals (alkylating agents). All manipulations must be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Agrochemical Researchers, and Fungicide Development Professionals.
Compound Identity: [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (Synonym: (1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol)
CAS Registry Number: 220364-22-7[1][2]
Introduction & Strategic Utility
The development of next-generation agrochemicals relies heavily on modular, highly functionalized building blocks. [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7) represents a premium scaffold for the synthesis of novel Sterol Demethylation Inhibitors (DMIs)[1][3].
Agricultural DMIs, predominantly triazoles and imidazoles, are the most widely used class of broad-spectrum fungicides globally[4]. However, the rising prevalence of resistance—often driven by point mutations in the target Cyp51 gene or the overexpression of efflux transporters—necessitates the continuous development of novel structural analogs[5][6]. This specific building block provides three critical synthetic advantages:
The Imidazole Pharmacophore: Essential for coordinating with the heme iron of the cytochrome P450 14α-demethylase (CYP51) enzyme[7][8].
The 4-Bromobenzyl Moiety: Halogenation at the para-position significantly enhances lipophilicity and provides a strong halogen-bonding donor, optimizing the molecule's fit within the hydrophobic access channel of the fungal CYP51 active site[9][10].
The Hydroxymethyl Reactive Handle: A versatile functional group at the C4 (or C5, depending on tautomeric numbering) position that allows for rapid, divergent synthesis of complex ether, amine, or ester derivatives.
Mechanistic Insights: The CYP51 Target
To effectively utilize this building block, one must understand the causality of its structural components in a biological system. Imidazole fungicides exert their fungicidal activity by disrupting the fungal cell membrane[11]. The un-alkylated sp² nitrogen of the imidazole ring acts as a Lewis base, forming a coordinate covalent bond with the ferric iron (Fe³⁺) of the heme group in CYP51[8][12].
This coordination blocks the binding and activation of molecular oxygen, halting the demethylation of lanosterol or eburicol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt membrane fluidity, ultimately causing fungal cell death[7][13]. The 4-bromobenzyl group ensures that the resulting synthesized active ingredient partitions effectively across the lipophilic fungal cell wall before reaching the endoplasmic reticulum where CYP51 resides.
Figure 1: Mechanism of action for imidazole-based DMIs targeting fungal CYP51.
Comparative Structural Analysis
When designing new active ingredients, benchmarking against established commercial fungicides is crucial. Table 1 illustrates how derivatives of[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol compare favorably to industry standards, offering a heavier, more lipophilic profile that can overcome certain efflux-mediated resistance mechanisms[5].
Table 1: Structural and Physicochemical Comparison of Imidazole DMIs
Compound / Scaffold
Core Heterocycle
Lipophilic Anchoring Moiety
Target Enzyme
Estimated LogP*
Resistance Evasion Potential
Prochloraz
Imidazole
2,4,6-Trichlorophenoxy
CYP51
~4.1
Moderate (Known Efflux)
Imazalil
Imidazole
2,4-Dichlorophenyl
CYP51
~3.8
Moderate
220364-22-7 Derivatives
Imidazole
4-Bromobenzyl
CYP51
>4.2
High (Novel Steric Bulk)
*LogP estimates are based on standard computational models for lipophilicity of the fully derivatized active ingredients.
Synthetic Workflows & Validated Protocols
The primary value of[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol lies in the derivatization of its hydroxymethyl group. Below are two self-validating protocols designed for high yield and minimal side-reactions.
Figure 2: Divergent synthetic workflows utilizing the hydroxymethyl group for agrochemical discovery.
Protocol A: Controlled Swern Oxidation to Imidazole-Carboxaldehyde
Causality & Rationale: The hydroxymethyl group must be oxidized to an aldehyde to enable reductive amination or Wittig olefination. Traditional oxidants (e.g., KMnO4 or Jones reagent) are too harsh and risk over-oxidizing the substrate to a carboxylic acid, or degrading the electron-rich imidazole ring. Swern oxidation provides a mild, low-temperature environment that guarantees selective aldehyde formation.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equivalents).
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add anhydrous DMSO (2.4 equivalents) dissolved in 10 mL DCM over 15 minutes. Stir for 30 minutes to form the active alkoxysulfonium intermediate.
Substrate Addition: Dissolve 10 mmol of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol in 20 mL of anhydrous DCM. Add this dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
Quenching: Add triethylamine (TEA, 5.0 equivalents) dropwise. The TEA deprotonates the intermediate, yielding the desired aldehyde and dimethyl sulfide. Allow the reaction to slowly warm to room temperature over 2 hours.
Workup & Validation: Quench with saturated aqueous NH4Cl. Extract with DCM (3 x 30 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Self-Validation Check: Confirm success via ¹H-NMR. The disappearance of the methylene protons (~4.5 ppm) and the appearance of a sharp aldehyde singlet at ~9.8 ppm confirms quantitative conversion.
Protocol B: Chlorination for Etherification (Prochloraz-Analog Synthesis)
Causality & Rationale: To synthesize bulky ether derivatives (mimicking the structure of imazalil or prochloraz), the hydroxyl group must be converted into a superior leaving group. Thionyl chloride (SOCl2) is chosen over PBr3 because the gaseous byproducts (SO2 and HCl) drive the reaction forward and simplify purification, preventing cross-contamination in subsequent biological assays.
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of the building block in 40 mL of anhydrous DCM in a 100 mL flask equipped with a magnetic stirrer and a drying tube. Cool to 0 °C in an ice bath.
Reagent Addition: Slowly add SOCl2 (1.5 equivalents) dropwise. Note: The basic imidazole nitrogen will act as a partial acid scavenger, forming a hydrochloride salt. To maintain solubility, 1.1 equivalents of pyridine can be added prior to SOCl2.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
Workup: Carefully pour the mixture into ice water to quench excess SOCl2. Neutralize the aqueous layer with saturated NaHCO3 until pH 8 is reached (critical to free-base the imidazole). Extract with ethyl acetate (3 x 40 mL).
Purification & Validation: Dry the organic layer over MgSO4 and evaporate the solvent.
Self-Validation Check: Perform FT-IR spectroscopy. The complete disappearance of the broad O-H stretch at ~3300 cm⁻¹ and mass spectrometry confirming the isotopic pattern of both Chlorine and Bromine [M+H]⁺ validates the formation of the 4-(chloromethyl)imidazole intermediate.
Safety & Handling
Toxicity: As a precursor to CYP51 inhibitors, avoid inhalation or skin contact, as imidazole derivatives can interact with mammalian cytochrome P450 enzymes (e.g., CYP19 aromatase)[4][14].
Environmental Hazard: Halogenated benzyl compounds are highly toxic to aquatic life. All aqueous waste from the chlorination protocol must be treated as hazardous halogenated waste.
References
[9] Sari, S., et al. "Miscellaneous imidazole base structures." ResearchGate. Available at:[Link]
[10] "A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications." PMC - NIH. Available at:[Link]
[2] "[3-(4-BROMO-BENZYL)-3H-IMIDAZOL-4-YL]-METHANOL." ChemWhat. Available at:[Link]
[7] "Resistance to antifungals that target CYP51." PMC - NIH. Available at:[Link]
[11] "Azole Fungicides Disturb Intracellular Ca2+ in an Additive Manner in Dopaminergic PC12 Cells." Oxford Academic. Available at:[Link]
[14] "Prochloraz: An Imidazole Fungicide With Multiple Mechanisms of Action." ResearchGate. Available at:[Link]
[4] "Understanding and minimising fungicide resistance." Burleigh Dodds Science Publishing. Available at:[Link]
[12] "Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides." J-Stage. Available at:[Link]
[8] "Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs)." ResearchGate. Available at:[Link]
[5] "Multiple mechanisms account for resistance to sterol 14α-demethylation inhibitors in field isolates of Mycosphaerella graminicola." ResearchGate. Available at:[Link]
[13] "Biological activity of triazole fungicides towards Botrytis cinerea." Wageningen University & Research. Available at:[Link]
[6] "Risk assessment on the impact of environmental usage of triazoles on the development and spread of resistance to medical triazoles in Aspergillus species." ECDC. Available at:[Link]
Scale-up synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol for industrial use
An Application Note and Protocol for the Industrial Scale-Up Synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol Abstract This document provides a comprehensive guide for the scale-up synthesis of [3-(4-Bromo-ben...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Industrial Scale-Up Synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for transitioning from laboratory-scale synthesis to industrial production. Emphasis is placed on process safety, optimization, and the integration of Process Analytical Technology (PAT) for real-time monitoring and control. This guide is structured to provide not only the "how" but also the "why" behind critical process decisions, ensuring a robust and reproducible manufacturing process.
Introduction: Significance and Synthetic Strategy
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2][3] The target molecule, [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, serves as a crucial building block for the synthesis of therapeutic agents, leveraging the unique electronic and steric properties of the substituted imidazole ring.[2]
The synthetic strategy for industrial production must prioritize safety, efficiency, and cost-effectiveness. The proposed synthesis route involves a two-step process:
N-Alkylation of a suitable imidazole precursor: This step introduces the 4-bromobenzyl group onto the imidazole nitrogen.
Reduction of a corresponding ester or aldehyde: This step yields the final hydroxymethyl group.
This application note will focus on a highly efficient and scalable approach involving the N-alkylation of a commercially available imidazole derivative.
Materials and Reagents
Compound Name
CAS Number
Molecular Weight ( g/mol )
Supplier
Purity
4-(Hydroxymethyl)imidazole hydrochloride
32673-39-3
134.57
Commercially Available
>98%
4-Bromobenzyl bromide
589-15-1
249.91
Commercially Available
>98%
Sodium Hydride (60% dispersion in mineral oil)
7646-69-7
24.00
Commercially Available
60%
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
Commercially Available
Anhydrous, >99.9%
Ethyl Acetate
141-78-6
88.11
Commercially Available
ACS Grade
Saturated Sodium Bicarbonate Solution
N/A
N/A
Prepared in-house
N/A
Brine (Saturated Sodium Chloride Solution)
N/A
N/A
Prepared in-house
N/A
Anhydrous Magnesium Sulfate
7487-88-9
120.37
Commercially Available
Anhydrous
Safety and Handling
3.1. Personal Protective Equipment (PPE)
At all stages of the synthesis, appropriate PPE must be worn, including:
Chemical-resistant gloves (nitrile or neoprene recommended).[4]
Safety goggles with side shields or a face shield.[4][5]
4-Bromobenzyl bromide: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[5][6][7][8] It should be handled in a well-ventilated fume hood.[5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6]
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas.[9] It is typically supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[9] All operations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry reaction setup.[4][9] A Class D fire extinguisher should be readily available.[4]
Synthetic Protocol: From Lab Bench to Industrial Scale
Overall Synthetic Scheme
Caption: Synthetic pathway for [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol.
Step-by-Step Protocol
Step 1: Preparation of the Imidazole Free Base
Rationale: The starting material is a hydrochloride salt, and the free base is required for the subsequent N-alkylation.
Procedure:
To a solution of 4-(hydroxymethyl)imidazole hydrochloride in water, add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide) at room temperature.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the imidazole free base.
Step 2: N-Alkylation
Rationale: This is the key bond-forming reaction. The use of a strong base like NaH ensures complete deprotonation of the imidazole nitrogen, leading to a more efficient reaction.
Procedure:
Under an inert atmosphere, charge a jacketed glass reactor with a 60% dispersion of sodium hydride in mineral oil.
Add anhydrous tetrahydrofuran (THF) to the reactor and stir to create a slurry.
Cool the slurry to 0-5 °C.
Slowly add a solution of the imidazole free base in anhydrous THF to the NaH slurry, maintaining the temperature below 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation and monitoring.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
Cool the reaction mixture back to 0-5 °C.
Slowly add a solution of 4-bromobenzyl bromide in anhydrous THF, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
Step 3: Work-up and Purification
Rationale: This step quenches the reaction, removes unreacted reagents and byproducts, and isolates the pure product.
Procedure:
Carefully quench the reaction by the slow addition of a proton source (e.g., isopropanol followed by water) at 0-5 °C.
Add ethyl acetate and water to the reaction mixture and separate the layers.
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[2][10]
Process Optimization and Scale-Up Considerations
Transitioning from a laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Parameter
Laboratory Scale (1-10 g)
Pilot Scale (1-10 kg)
Industrial Scale (>100 kg)
Justification
Reaction Vessel
Round-bottom flask
Jacketed glass reactor
Glass-lined or stainless steel reactor
Material compatibility and heat transfer efficiency are critical at larger scales.
Addition of Reagents
Syringe or dropping funnel
Addition funnel or pump
Metering pump
Controlled addition is crucial for managing exotherms and ensuring safety.
Temperature Control
Ice bath
Circulating chiller/heater
Automated temperature control system
Precise temperature control is essential for reaction kinetics and impurity profile.
Stirring
Magnetic stirrer
Overhead mechanical stirrer
Baffled reactor with impeller
Efficient mixing is required to ensure homogeneity and prevent localized hot spots.
Inert Atmosphere
Balloon or nitrogen line
Nitrogen purge and blanket
Fully automated inert gas system
Strict exclusion of air and moisture is necessary when working with NaH.[4][9]
Process Analytical Technology (PAT) for Enhanced Control
Caption: PAT workflow for real-time process control.
In-situ FTIR/Raman Spectroscopy: Can be used to monitor the consumption of starting materials and the formation of the product in real-time.
Hydrogen Gas Sensor: Crucial for monitoring the rate and completion of the deprotonation step with NaH, enhancing safety and process understanding.[15][16]
Automated Temperature and Dosing Control: Linked to the PAT data, this allows for immediate adjustments to maintain optimal reaction conditions.
Quality Control
The final product should be analyzed to ensure it meets the required specifications.
Analytical Method
Purpose
Typical Specification
HPLC
Purity assessment and quantification of impurities
This application note provides a comprehensive and scalable protocol for the synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can confidently transition this synthesis from the laboratory to an industrial setting. The integration of Process Analytical Technology will further enhance the robustness and efficiency of the manufacturing process, ensuring the consistent production of high-quality material.
References
Vertex AI Search. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing.
AspenTech. (n.d.).
Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
Tablets and Capsules Magazine. (2024). Revolutionizing Pharmaceutical Manufacturing: The Role of Process Analytical Technology in Minimizing Waste.
Cole-Parmer. (2005).
Google Patents. (n.d.).
Fisher Scientific. (2025).
Smolecule. (2026). Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole.
Wikipedia. (n.d.). Sodium hydride.
ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development.
ResearchGate. (2008).
Google Patents. (n.d.).
University of California, Santa Barbara. (2012).
Scribd. (n.d.). Safe Sodium Hydride Use in Reactions.
ResearchGate. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF.
SDS Manager Inc. (2021). 4-Bromobenzyl bromide SDS.
Benchchem. (n.d.).
Synquest Labs. (n.d.). 4-Bromobenzyl alcohol.
TCI Chemicals. (2025).
Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Sodium Imidazole Ionic Liquid Synthesis for Pharmaceutical Research.
ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
Google Patents. (n.d.).
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
Google Patents. (n.d.). US9951080B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpha]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
Application Note: Regioselective N-Alkylation of Imidazoles with 4-Bromobenzyl Bromide
Strategic Overview & Chemical Rationale The N-alkylation of the imidazole core is a foundational transformation in medicinal chemistry, frequently utilized to synthesize complex pharmacophores such as angiotensin II (AT2...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Rationale
The N-alkylation of the imidazole core is a foundational transformation in medicinal chemistry, frequently utilized to synthesize complex pharmacophores such as angiotensin II (AT2) receptor ligands and antibacterial agents[1][2]. When utilizing 4-bromobenzyl bromide as the alkylating agent, the reaction design relies on orthogonal reactivity . The benzylic bromide is highly activated toward bimolecular nucleophilic substitution (Sₙ2), whereas the sp²-hybridized aryl bromide is completely inert under these conditions. This allows the aryl bromide to be preserved as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].
Mechanistic Causality & Regioselectivity
Deprotonation of the weakly acidic imidazole (pKₐ ~14.5) generates an imidazolide anion. In unsymmetrical imidazoles (e.g., 4-substituted imidazoles), this anion acts as an ambident nucleophile . Alkylation can occur at either the N1 or N3 position, leading to a mixture of 1,4- and 1,5-disubstituted isomers. The regioselectivity is dictated by a competition between steric hindrance (favoring the less hindered nitrogen) and electronic inductive effects[3].
To prevent over-alkylation—which leads to the formation of unreactive imidazolium ionic liquids—strict stoichiometric control and dropwise addition of the electrophile are mandatory[4].
Logical relationship of imidazole deprotonation, SN2 attack, and regioselective product formation.
Experimental Workflows
The choice of base and solvent is the primary variable in this workflow. Mild bases like Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) or Acetonitrile are preferred for standard substrates to minimize side reactions[2][5]. For sterically hindered or electronically deactivated imidazoles, a stronger base like Sodium Hydride (NaH) is required to drive complete deprotonation[6].
Step-by-step experimental workflow for the N-alkylation of imidazoles.
Protocol A: Mild Alkylation (K₂CO₃ / DMF)
Best for: Standard, unhindered imidazoles; scalable synthesis.
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Deprotonation: Dissolve the imidazole derivative (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered, anhydrous K₂CO₃ (1.5–2.0 equiv). Stir the suspension at room temperature for 30–45 minutes. Causality: Pre-stirring ensures maximum formation of the nucleophilic imidazolide anion before the electrophile is introduced.
Alkylation: Dissolve 4-bromobenzyl bromide (1.05 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise over 15 minutes to the reaction mixture. Causality: Dropwise addition keeps the local concentration of the electrophile low, statistically favoring mono-alkylation over imidazolium salt formation.
Propagation: Heat the reaction mixture to 50 °C and stir for 4–12 hours[5].
Aqueous Work-up: Cool to room temperature and quench with distilled water (equal to 3× the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Solvent Purging: Wash the combined organic layers with saturated aqueous NaCl (brine) five times . Causality: DMF is highly miscible with water but partitions slightly into EtOAc. Successive brine washes aggressively pull residual DMF into the aqueous phase, preventing contamination during concentration.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically using a gradient of Hexanes/EtOAc to 5% MeOH in DCM).
Protocol B: Strong Base Alkylation (NaH / DMF)
Best for: Electronically deactivated or sterically hindered imidazoles.
System Preparation: Under a strict nitrogen or argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C.
Deprotonation: Add the imidazole (1.0 equiv) portion-wise to control the exothermic reaction. Causality: NaH deprotonation is irreversible and generates H₂ gas. Performing this at 0 °C controls the rate of gas evolution and prevents localized superheating[6]. Stir for 30 minutes until bubbling ceases.
Alkylation: Add 4-bromobenzyl bromide (1.1 equiv) dropwise at 0 °C.
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.
Quench: Carefully quench the remaining NaH by adding saturated aqueous NH₄Cl dropwise at 0 °C. Proceed with the EtOAc extraction and brine washing as described in Protocol A.
Quantitative Data & Condition Optimization
The following table summarizes the operational parameters and expected outcomes for the two methodologies, allowing researchers to select the optimal conditions based on substrate constraints.
A robust experimental protocol must be a self-validating system . You can confirm the success of the reaction at multiple stages without relying on assumptions:
In-Process Validation (TLC):
Observation: The starting imidazole is highly polar due to the N-H bond capable of hydrogen bonding.
Validation: Upon alkylation, the N-H bond is replaced by a lipophilic 4-bromobenzyl group. The product will consistently exhibit a higher R_f value (travel further up the TLC plate) than the starting material on normal-phase silica.
Structural Validation (¹H NMR):
Observation: The broad, exchangeable N-H proton peak of the starting imidazole (typically found far downfield at ~12.0 ppm) will completely disappear.
Validation: A new, sharp singlet integrating to exactly 2 protons will appear between 5.1 – 5.3 ppm . This is the diagnostic signal of the newly formed benzylic -CH₂- linker.
Mass Spectrometry (ESI-MS):
Observation: The presence of the aryl bromide on the appended benzyl group provides a distinct isotopic signature.
Validation: The mass spectrum will display a characteristic 1:1 isotopic doublet for the [M+H]⁺ peak, separated by exactly 2 m/z units (reflecting the natural 50.69% / 49.31% abundance of ⁷⁹Br and ⁸¹Br).
Technical Support Center: Yield Optimization for[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
Welcome to the technical support and troubleshooting center for the synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7), also known as 1-(4-bromobenzyl)-5-hydroxymethylimidazole. As a Senior Ap...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the synthesis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7), also known as 1-(4-bromobenzyl)-5-hydroxymethylimidazole.
As a Senior Application Scientist, I frequently see researchers struggle with poor yields and complex purification workflows when attempting to synthesize this molecule via direct N-alkylation. This guide is designed to deconstruct the mechanistic pitfalls of direct alkylation and provide a field-proven, highly regioselective de novo synthesis protocol.
The Core Phenomenon: The Regiochemistry Trap
The most common error in synthesizing 1,5-disubstituted imidazoles is attempting a direct bimolecular nucleophilic substitution (SN2) of 4(5)-hydroxymethylimidazole with 4-bromobenzyl bromide[1].
Because the imidazole anion obeys SE2cB kinetics in basic media, regioselectivity is heavily dictated by steric hindrance[2]. The bulky 4-bromobenzyl electrophile preferentially attacks the less hindered nitrogen (N1), leading to the 1,4-isomer as the major product, leaving the desired 1,5-isomer as a minor byproduct[3].
Fig 1. Direct N-alkylation pathway showing poor regioselectivity for the 1,5-isomer.
Quantitative Comparison of Synthesis Strategies
To bypass this regioselectivity trap, industry standards dictate assembling the imidazole ring de novo via a modified Marckwald synthesis, followed by oxidative desulfurization[4].
Table 1: Yield and Scalability Comparison
Synthesis Strategy
Major Product
Minor Product
Overall Target Yield
Scalability & Purification
Direct N-Alkylation (K2CO3/DMF)
1,4-Isomer (~75%)
1,5-Isomer (~25%)
< 20%
Poor (Requires complex chromatography)
Marckwald + Desulfurization
1,5-Isomer (>98%)
None
50 - 65%
Excellent (Crystallization-based workup)
The Solution: De Novo Synthesis Workflow
By condensing 4-bromobenzylamine with dihydroxyacetone dimer, the regiochemistry is locked entirely into the required 1,5-configuration[4]. The resulting 2-mercapto intermediate is then cleanly cleaved using a transition-metal-catalyzed oxidation[5].
Fig 2. De novo synthesis workflow via Marckwald condensation and oxidative desulfurization.
Step-by-Step Experimental Protocol
Step 1: Regioselective Assembly via Marckwald Condensation
Charge a reactor with 2-propanol, 4-bromobenzylamine (1.0 eq), and dihydroxyacetone dimer (0.55 eq)[4].
Add KSCN (1.5 eq) and glacial acetic acid (3.0 eq) at 25 °C[4].
Heat the mixture to 60–80 °C and stir for 4–6 hours until the amine is consumed (monitor via HPLC)[4].
Cool the mixture to room temperature and slowly add water to precipitate the intermediate[4].
Filter, wash the solid with water, and dry to afford 1-(4-bromobenzyl)-2-mercapto-5-hydroxymethylimidazole[4].
Step 2: Catalytic Oxidative Desulfurization
Suspend the thioimidazole intermediate (1.0 eq) and tungstic acid (H2WO4, 0.01 eq) in methanol[5].
Cool the vessel to 10–15 °C using an ice bath.
Slowly add 30% aqueous H2O2 (3.0–3.5 eq) dropwise over 1–2 hours, ensuring the internal temperature strictly remains below 40 °C[5].
Stir at room temperature for an additional 2 hours until the intermediate is fully consumed.
Neutralize the mixture to pH 7–8 using aqueous NaOH, then extract with n-butanol or ethyl acetate[4].
Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to yield the target[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol[4].
Troubleshooting & FAQs
Q: My Marckwald condensation yield is low and the reaction mixture is gummy. What is going wrong?A: Dihydroxyacetone exists as a stable dimer that must be cracked into its monomeric form in situ to react properly[4]. If your acetic acid concentration is too low, or the reaction temperature drops below 60 °C, dimer dissociation is incomplete. Ensure you use at least 3.0 equivalents of glacial acetic acid and maintain the internal temperature at 60–80 °C to drive imine formation[4].
Q: During the oxidative desulfurization step, my reaction undergoes thermal runaway and my yield drops. How can I prevent this?A: The cleavage of the 2-mercapto group using 30% H2O2 is highly exothermic. Calorimetric analysis of this specific reaction shows an adiabatic temperature rise of ~46 °C[5]. If the internal temperature exceeds 40 °C, you risk over-oxidizing the C5-hydroxymethyl group into an aldehyde[4]. You must control the exotherm by strictly regulating the H2O2 addition rate and maintaining active external cooling[5].
Q: I observe a persistent +80 Da impurity in my LC-MS during the desulfurization step. What is it, and how do I remove it?A: The +80 Da peak (+SO3) corresponds to a sulfonic acid intermediate[5]. Mechanistic studies confirm that this is a dead-end byproduct; it will not convert to the desired desulfurized product even under prolonged reaction times[5]. To minimize its formation, ensure your tungstic acid (H2WO4) catalyst is active and well-dispersed, as the catalyst is required to direct the oxidative cleavage pathway toward the desired sulfate elimination rather than dead-end over-oxidation[5].
Q: How can I definitively prove I have synthesized the 1,5-isomer and not the 1,4-isomer?A: The most reliable method is 2D-NMR (NOESY). In the 1,5-isomer ([3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol), you will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the benzylic protons (CH2-N) and the hydroxymethyl protons (CH2-OH), as they are spatially adjacent. In the 1,4-isomer, these groups are too far apart to show an NOE correlation. Additionally, proton cross-ring coupling constants can be used to differentiate the isomers[6].
References
Chang, J. H., Lee, K. W., Nam, D. H., Kim, W. S., & Shin, H. (2002). Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group. Organic Process Research & Development, 6(5), 674-676.[Link]
Dumpis, M. A., et al. (2003). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry, 73(1).[Link]
Shin, H., et al. (2003). Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Compound: [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol
Synonyms: 1-(4-bromobenzyl)-5-(hydroxymethyl)imidazole; 1-(4-bromobenzyl)-1H-imidazole-5-methanol.[1]
Core Challenge: This molecule represents the 1,5-disubstituted imidazole regioisomer.[1] In standard alkylation reactions of 4(5)-hydroxymethylimidazole, the 1,4-isomer (where the benzyl group is distal to the hydroxymethyl group) is typically the thermodynamic and kinetic major product (often >9:1 ratio).[1] Isolating the 3-substituted (1,5-relationship) target requires rigorous separation from the 1,4-isomer and unreacted starting materials.[1]
pKa (Imidazole): ~6.0–6.5 (The electron-withdrawing bromine slightly lowers basicity compared to unsubstituted benzylimidazoles).[1]
Solubility: Soluble in alcohols, DMSO, DMF, DCM. Moderate/Low solubility in water, ether, and hexanes.
Troubleshooting Guides (Q&A Format)
Issue 1: Regioisomer Contamination (The "Two-Spot" Problem)
User Question: "I see two close-running spots on my TLC, and my NMR shows a minor set of signals (~10%). How do I remove the 1,4-isomer impurity?"
Technical Diagnosis:
The synthesis of N-substituted imidazoles via direct alkylation inherently produces regioisomers.[1] The target 1,5-isomer (3-benzyl-4-methanol) is sterically crowded compared to the 1,4-isomer .[1]
1,4-Isomer (Impurity): Less sterically hindered, often more crystalline, typically higher Rf (less polar) in standard normal-phase systems.
1,5-Isomer (Target): More sterically hindered, often elutes later (lower Rf) on silica gel due to increased accessibility of the N3 lone pair for hydrogen bonding with silanols, or distinct dipole moments.
Corrective Action:
Switch Stationary Phase: If silica gel (DCM/MeOH) fails to resolve them, use Alumina (Neutral) . The basicity of imidazoles interacts differently with alumina, often enhancing separation.
Selective Crystallization: The 1,4-isomer is often more symmetric and crystalline.[1]
Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate .[1]
Add Hexanes dropwise until turbidity persists.
Cool slowly.[2] The 1,4-isomer often precipitates first.[1] Filter it off; your target (1,5-isomer) remains in the mother liquor.[1]
Nitrate Salt Formation: Imidazole nitrate salts often crystallize well. Dissolve the oil in ethanol and add concentrated
(1 eq). The salts of the regioisomers often have vastly different solubilities in EtOH/Ether mixtures.
Issue 2: Product "Oiling Out" During Recrystallization
User Question: "My product comes out as a sticky yellow oil/gum instead of crystals. How do I get a solid?"
Technical Diagnosis:
This is common for 1,5-disubstituted imidazoles due to the rotational freedom of the benzyl and hydroxymethyl groups preventing efficient packing.[1] Impurities (residual bromide or isomers) depress the melting point.
Corrective Action:
Trituration: Add dry Diethyl Ether or MTBE to the oil and sonicate vigorously for 20 minutes. This removes lipophilic impurities and induces nucleation.
Solvent Switch: Avoid pure alcohols. Use a Toluene/Acetonitrile system.
Dissolve in hot Toluene (poor solubility, high heat required).
Add Acetonitrile dropwise until clear.
Cool to -20°C. The aromatic stacking of the bromobenzyl group is favored in toluene.[1]
Seed Crystals: If you have any solid trace, use it. If not, scratch the glass surface with a glass rod to create nucleation sites.
Issue 3: Peak Tailing in HPLC/Flash Chromatography
User Question: "My peaks are broad and tailing significantly, making fraction collection difficult."
Technical Diagnosis:
Imidazoles are basic nitrogen heterocycles. They interact strongly with the acidic silanol groups on silica gel, causing peak tailing (secondary retention).
Corrective Action:
Mobile Phase Modifier: You must use a basic modifier.
Flash: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your DCM/MeOH mobile phase.
HPLC: Use an Ammonium Acetate (10mM) or Ammonium Bicarbonate buffer at pH 7.5–8.0. Avoid TFA (Trifluoroacetic acid) unless you intend to isolate the salt, as it suppresses ionization but alters retention significantly.
Detailed Purification Protocols
Protocol A: Flash Chromatography (Optimized for Regioisomers)
Use this for crude mixtures with <80% purity.
Stationary Phase: Silica Gel (Spherical, 40–60 µm) or Neutral Alumina.
Mobile Phase:
UV (254 nm): Strong absorption due to Bromobenzyl + Imidazole.
Iodine Stain: Imidazoles turn dark brown rapidly.
Pauly’s Reagent: Specific for imidazoles (Red/Orange spot), confirms the ring is intact.
Protocol B: Purification via Oxalate Salt
Use this if chromatography fails to remove colored impurities.[1]
Dissolution: Dissolve 1.0 g of crude base in 10 mL of warm Ethanol .
Acid Addition: Add 1.05 equivalents of Oxalic Acid dihydrate dissolved in 2 mL warm Ethanol.
Precipitation: Stir for 30 minutes. The solution may warm slightly.[2]
Crystallization: Add Diethyl Ether dropwise until the solution turns cloudy. Cool to 4°C overnight.
Isolation: Filter the white crystalline oxalate salt.
Free Basing (Recovery): Suspend the salt in water, adjust pH to 10 with
, and extract with Ethyl Acetate ().
Visualizing the Challenge
Diagram 1: Regioisomerism & Impurity Pathways
This diagram illustrates the steric difference between the target (1,5-isomer) and the common impurity (1,4-isomer), explaining why separation is difficult.[1]
Caption: The N-alkylation of 4-substituted imidazoles yields two regioisomers. The target (1,5-isomer) is sterically hindered and usually the minor product, requiring specific chromatographic conditions to isolate.[1]
Diagram 2: Purification Workflow Decision Tree
A logical flow to determine the best purification method based on the physical state of the crude material.[1]
Caption: Decision matrix for purifying N-benzyl-hydroxymethylimidazoles. Note that "oiling out" is a primary failure mode requiring trituration or salt formation.[1]
References
Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole.[1] Beilstein J. Org. Chem. Retrieved from [Link] (Protocol for silica gel purification of N-substituted imidazoles).
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation. Retrieved from [Link] (Discussion on column chromatography vs crystallization for isomers).
Google Patents. (2008). Process for the preparation of benzimidazole derivatives (WO2008045777A2). Retrieved from (Solvent selection for recrystallization of imidazole-like cores).[1]
PrepChem. (2025).[3] Synthesis of 3-bromo-4-methylbenzyl alcohol.[1][4] Retrieved from [Link] (Reference for the bromobenzyl moiety properties).
Overcoming challenges in the synthesis of substituted imidazoles
[1][2] Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: IMID-SYN-2026-OPT Subject: Troubleshooting & Optimization of Substituted Imidazole Frameworks Welcome to the Technical Support Center...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Status: Online
Operator: Dr. A. Vance, Senior Application Scientist
Ticket ID: IMID-SYN-2026-OPT
Subject: Troubleshooting & Optimization of Substituted Imidazole Frameworks
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. This guide is designed to troubleshoot the specific "pain points" of imidazole synthesis. We move beyond textbook definitions to address why your reaction failed, why your regioisomer ratio is 50:50, and how to fix it using field-proven protocols.
Module 1: The Debus-Radziszewski Condensation
Core Issue: "My reaction mixture turned into black tar, and the yield is <15%."
Diagnosis
The classic condensation of a 1,2-dicarbonyl, aldehyde, and ammonia is elegant but prone to polymerization. The "black tar" is often polymerized glyoxal or dicarbonyl decomposition products formed under harsh thermal conditions before the heterocycle can close.
Troubleshooting & Optimization
Symptom
Root Cause
Corrective Action
Black/Dark Tarry Mixture
Polymerization of 1,2-dicarbonyl (esp. glyoxal) due to high heat/uncontrolled pH.
Switch to Microwave (MW): Run at 140°C for 5-10 min. MW heating favors the condensation over polymerization. Catalyst: Add 5 mol% Silicotungstic acid or Boric acid . These stabilize the transition state and allow milder temps.
Low Yield (<20%)
Loss of Ammonia; formation of oxazole byproducts.
Ammonia Source: Replace aqueous with Ammonium Acetate () in Acetic Acid (AcOH). The acetate acts as a buffer and internal proton source.
Incomplete Reaction
Steric hindrance in the aldehyde component.
Ultrasound: Sonication (35-50 kHz) at RT can drive sterically demanding condensations that fail under reflux.
Optimized Protocol: Microwave-Assisted Synthesis
Standard Ref: [1, 2]
Mix: 1.0 eq Benzil + 1.0 eq Aldehyde + 4.0 eq
in Ethanol (5 mL/mmol).
Add: 5 mol% Boric Acid (
).
Irradiate: Sealed vessel, 140°C, 10 min (Hold time).
Workup: Pour into crushed ice. The imidazole usually precipitates as a solid. Filter and wash with water.
Module 2: Regioselective N-Alkylation
Core Issue: "I am getting a 1:1 mixture of N1 and N3 isomers. How do I control regioselectivity?"
The Mechanism
The imidazole ring exists in tautomeric equilibrium (
). When deprotonated, the negative charge is delocalized. Regioselectivity is a battle between Sterics (blocking the adjacent site) and Thermodynamics (forming the most stable isomer).
Decision Matrix: Controlling the N-Site
Figure 1: Decision tree for selecting reaction conditions to maximize regioselectivity in N-alkylation.
FAQ: Regioselectivity
Q: Why does Cesium Carbonate (
) often give different ratios than Sodium Hydride (NaH)?A: NaH (in THF) creates a "naked" anion that reacts rapidly (Kinetic Control), often favoring the nitrogen furthest from steric bulk. (in DMF/MeCN) allows for a reversible alkylation/isomerization process (Thermodynamic Control), leading to the most thermodynamically stable product, which is often the more substituted 1,5-isomer due to crystal packing or dipole minimization [3, 4].
Q: Is there a way to guarantee 100% regioselectivity?A: For absolute certainty, avoid direct alkylation. Use the Van Leusen synthesis (builds the ring with the substituent already on Nitrogen) or use a Transient Directing Group (SEM-Switch) strategy.
Module 3: The Van Leusen Reaction (TosMIC)
Core Issue: "My TosMIC reagent decomposes, or I get oxazoles instead of imidazoles."
Technical Insight
Tosylmethyl Isocyanide (TosMIC) is a C-N-C 3-atom synthon.[1] The reaction is a [3+2] cycloaddition.[2] The critical failure point is the base sensitivity of TosMIC; it decomposes in protic solvents with strong bases if the imine formation is too slow.
Protocol: The "Safe" Van Leusen
Standard Ref: [5, 6]
Imine Formation (Pre-step): Do not mix everything at once. React your aldehyde + amine first in MeOH to form the imine. Ensure this is complete (TLC check) before adding TosMIC.
The Addition:
Solvent: DME (Dimethoxyethane) or MeOH.
Base:
(mild) is preferred over NaH for sensitive substrates.
Temp: Reflux is usually required to eliminate the Tosyl group (aromatization).
Troubleshooting Table:
Observation
Diagnosis
Fix
Oxazole Formation
Hydrolysis of imine back to aldehyde.
Use anhydrous MeOH/DME. Add molecular sieves (4Å) to the reaction.
Low Yield
TosMIC decomposition.
Add TosMIC last . Ensure the base is not added until the imine is fully formed.
Tosyl Group Remains
Incomplete elimination.
Increase temperature to reflux. If using microwave, heat to 100°C.
Module 4: Transition Metal C-H Functionalization
Core Issue: "I want to arylate C5, but the catalyst keeps hitting C2."
Mechanistic Bottleneck
The acidity order of imidazole protons is C2 > C5 > C4 .
C2 (
): Most acidic, flanked by two nitrogens.
C5: Less acidic, requires blocking of C2 or specific directing groups.
Workflow: The SEM-Switch Strategy
To access the elusive C5-arylated product, we utilize the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group's ability to "walk" or direct selectivity [7].
Figure 2: Divergent pathways for C2 vs. C5 arylation. C2 is the default for Pd-catalysis. C5 requires C2-blocking or specific Rh/Ru directing groups.
Advanced Protocol: C5-Arylation via C2-Blocking
Block C2: Halogenate C2 (NCS/NBS) or protect with a silyl group if C2-H is needed later.
Arylate C5: Use Pd(OAc)2 , PPh3 , and Cs2CO3 in xylene. With C2 blocked, the catalyst activates C5.
Deblock: Remove the C2-blocker (e.g., hydrogenolysis for Cl/Br) to restore the C2-H if desired.
References
BenchChem Technical Support. (2025).[3][4][5] Imidazole Ring Formation Reactions: Troubleshooting Guides.Link
Scribd. (2009). Radziszewski Imidazole Synthesis: General Description and Mechanism.Link
BenchChem. (2025).[3][4][5] Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.Link
Smolecule. (2024). Comprehensive Application Notes: Sodium Imidazole in Alkylation Reactions.Link
Organic Chemistry Portal. (2023). Van Leusen Imidazole Synthesis: Mechanism and Protocols.Link
NIH/PubMed. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[1][6]Link
NIH/PMC. (2010). Regioselective Sequential Arylation of All Three C–H Bonds Enabled by SEM-Group Transposition.Link
Technical Support Center: Optimizing Bromobenzylation of Imidazole Derivatives
Welcome to the Advanced Technical Support guide for the N-alkylation of imidazole derivatives. The bromobenzylation of the imidazole core is a fundamental transformation in the synthesis of active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support guide for the N-alkylation of imidazole derivatives. The bromobenzylation of the imidazole core is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex ligands[1]. However, researchers frequently encounter challenges related to regioselectivity, over-alkylation, and reaction stalling.
As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will explore the thermodynamic and kinetic causalities behind experimental choices, providing you with self-validating protocols to ensure reproducible, high-yield syntheses.
Part 1: Mechanistic Insights & Regioselectivity
Q: When bromobenzylating unsymmetrical imidazoles, I frequently obtain a mixture of N1 and N3 regioisomers. What drives this, and how can I control the selectivity?
A: The imidazole ring exists in a tautomeric equilibrium. When deprotonated by a base, the resulting imidazolide anion is a highly reactive, ambident nucleophile. The alkylation with a bromobenzyl halide proceeds via a bimolecular nucleophilic substitution (
attack is governed by a competition between electronic effects and steric approach control [2].
Electronic Control: Electron-withdrawing or donating groups on the imidazole ring alter the electron density at the N1 versus N3 positions, making one nitrogen intrinsically more nucleophilic.
Steric Approach Control: Bulky substituents adjacent to one of the nitrogen atoms will physically block the trajectory of the incoming bulky bromobenzyl electrophile.
In most cases involving bulky electrophiles like benzyl bromides, steric approach control dominates , driving the reaction to favor alkylation at the less hindered nitrogen[2]. To maximize this selectivity, utilize a milder base (like
) in a polar aprotic solvent (like DMF or ) rather than a strong base (like NaH), which creates a hyper-reactive "naked" anion that is less discriminating.
Mechanistic pathway of regioselective imidazole bromobenzylation via SN2 steric approach control.
Part 2: Base & Solvent Optimization
Q: My reactions yield significant amounts of quaternary imidazolium salts alongside the desired mono-alkylated product. How can I suppress this over-alkylation?
A: Over-alkylation occurs because the mono-alkylated 1-benzylimidazole product is neutral but still possesses a lone pair on the remaining nitrogen, allowing it to act as a nucleophile against a second equivalent of bromobenzyl bromide[3]. This is exacerbated by high temperatures, prolonged reaction times, and the use of overly strong bases.
To suppress imidazolium salt formation, you must modulate the kinetics of the reaction. Table 1 summarizes the causality behind different base/solvent pairings.
Table 1: Base and Solvent Optimization for N-Bromobenzylation
Base / Solvent System
Temp
Typical Yield
Regioselectivity
Over-alkylation Risk
Mechanistic Causality
NaOH /
Reflux
95–97%
Moderate
High
Strong base drives fast kinetics; highly prone to forming di-alkylated imidazolium salts if >1.0 eq electrophile is used[3].
/ DMF
RT
~92%
High
Low
Milder base; slower kinetics allow steric approach control to dictate selectivity. Excellent for complex scaffolds[2][4].
/
RT to Reflux
85–90%
High
Low
Standard mild condition; easy workup due to solvent volatility. Ideal for sensitive functional groups[1].
NaH / THF
0 °C to RT
>90%
Poor
Moderate
Forms highly reactive "naked" imidazolide; fast conversion but sacrifices regioselectivity[1].
Part 3: Self-Validating Experimental Protocol
Q: Can you provide a field-proven, self-validating protocol for the selective N-bromobenzylation of a substituted imidazole?
A: Below is an optimized protocol utilizing the milder
/ system, designed to maximize mono-alkylation and regioselectivity[1].
Step-by-step experimental workflow for the N-bromobenzylation of imidazole derivatives.
Action: In an oven-dried round-bottom flask under an inert atmosphere (
/Ar), dissolve the imidazole derivative in anhydrous (0.2 M concentration). Add finely powdered, anhydrous (2.0 eq)[1].
Causality:
acts as a heterogeneous mild base. It deprotonates the imidazole without fully dissociating the ion pair, preserving steric approach control and preventing runaway reactivity[1][2].
Step 2: Electrophile Addition
Action: Cool the suspension to 0 °C. Dissolve 4-bromobenzyl bromide (1.05 eq) in a small volume of
and add it dropwise over 15–30 minutes.
Causality: Dropwise addition at low temperature prevents localized high concentrations of the electrophile. This kinetic control is the primary defense against double alkylation (imidazolium salt formation)[3].
Step 3: Reaction Propagation & Self-Validation
Action: Allow the reaction mixture to warm to room temperature and stir for 12–18 hours.
Self-Validation (Visual): The reaction mixture will transition from a clear solution to a cloudy suspension as insoluble Potassium Bromide (KBr) precipitates, serving as a real-time visual indicator of
progression.
Self-Validation (Analytical): Monitor via Thin Layer Chromatography (TLC) using 5-10% MeOH in DCM. The complete disappearance of the lower
imidazole starting material confirms reaction completion[1].
Step 4: Workup & Isolation
Action: Filter the mixture through a Celite pad to remove solid
and the KBr byproduct[1]. Wash the filter cake with excess . Evaporate the filtrate under reduced pressure and purify via silica gel flash chromatography.
Part 4: Advanced Troubleshooting
Q: My reaction stalls at 50-60% conversion despite using an excess of bromobenzyl bromide. What is the root cause?
A: This is almost exclusively caused by moisture contamination . Benzyl bromides are highly moisture-sensitive lachrymators. In the presence of wet solvents or ambient humidity, the bromobenzyl bromide will undergo rapid hydrolysis to form a benzyl alcohol, consuming your electrophile before it can react with the imidazole. Furthermore, water passivates the surface of solid bases like
, halting deprotonation. Ensure all solvents are strictly anhydrous and the reaction is sealed under an inert atmosphere.
Q: Standard 1H NMR is not giving me a clear answer on which nitrogen was alkylated. How do I definitively confirm the regioselectivity of my product?
A: Standard 1D
NMR is often insufficient for distinguishing N1 vs. N3 alkylation in complex, unsymmetrical imidazoles. You must rely on 2D NMR techniques , specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)[2][5]. NOESY will reveal spatial correlations (through-space interactions) between the benzylic protons () and the adjacent protons on the imidazole ring (e.g., C-2H or C-5H). Identifying which ring proton is spatially closest to the benzyl group definitively proves which nitrogen was alkylated[5].
References
BenchChem. "Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide". 1
ResearchGate. "Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation". 2
Beilstein Journal of Organic Chemistry. "Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives". 4
ResearchGate. "Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". 5
RSC Advances. "Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation".3
Troubleshooting guide for [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol synthesis
Welcome to the Technical Support Center for Imidazole Therapeutics. Below is the comprehensive troubleshooting and synthesis guide for [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Imidazole Therapeutics.
Below is the comprehensive troubleshooting and synthesis guide for [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol .
Technical Note on Nomenclature:
In this guide, we adhere to the user's requested numbering ([3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol), which implies the benzyl group and the hydroxymethyl group are on adjacent atoms (N3 and C4).[1][2] In standard IUPAC nomenclature, where the substituted nitrogen is assigned position 1, this molecule is known as 1-(4-bromobenzyl)-5-(hydroxymethyl)-1H-imidazole (the "1,5-isomer").[1][2] This distinction is critical because the "1,4-isomer" is the common impurity.
Module 1: The Synthetic Route & Mechanism
The synthesis of this molecule presents a classic regioselectivity challenge in heterocyclic chemistry. The core reaction involves the N-alkylation of 4-(hydroxymethyl)imidazole.[1][2]
The Regioselectivity Problem:
4-(Hydroxymethyl)imidazole exists in tautomeric equilibrium.[1][2] When you treat it with a base and 4-bromobenzyl bromide, the electrophile can attack either nitrogen.
Path A (Kinetic/Steric Control): Attack at the nitrogen furthest from the hydroxymethyl group. This forms the 1,4-isomer (1-benzyl-4-hydroxymethyl).[1][2] This is usually the major product (often >70%).
Path B (Target Route): Attack at the nitrogen adjacent to the hydroxymethyl group. This forms the 1,5-isomer (your target). This is usually the minor product due to steric hindrance from the hydroxymethyl group.
The Solution:
To successfully synthesize the 3,4-substituted (or 1,5-substituted) target in high yield, you must either separate the isomers via chromatography or use a Trityl-Directed Synthesis (The "Trityl Switch") to force the alkylation to the correct nitrogen.
Visualizing the Pathway (Graphviz)
Caption: Figure 1. The bifurcation of regiochemical pathways during direct alkylation. The target molecule (Green) is sterically disfavored compared to the 1,4-isomer (Red).
Module 2: Troubleshooting Q&A
These FAQs address specific failure points reported by researchers attempting this synthesis.
Category 1: Reaction Outcome & Yield
Q1: I obtained a product with the correct mass (MS m/z 267/269), but the melting point is higher than expected (e.g., >130°C vs ~95°C). What happened?A: You likely isolated the 1,4-isomer (1-(4-bromobenzyl)-4-(hydroxymethyl)imidazole).[1][2] The 1,4-isomer is more symmetric and typically has a higher melting point than the 1,5-isomer (your target).
Verification: Check 1H NMR.[2][3][4][5][6] The C2-H proton (between the nitrogens) in the 1,5-isomer (target) is usually shifted downfield compared to the 1,4-isomer due to the proximity of the benzyl ring's magnetic anisotropy.
Fix: You must perform column chromatography carefully.[2] The 1,5-isomer is generally less polar (higher Rf) than the 1,4-isomer in MeOH/DCM systems because the hydroxymethyl group can H-bond intramolecularly with the benzyl group or nitrogen lone pair, shielding the polarity.
Q2: The reaction mixture turned black, and I have low conversion.A: This indicates decomposition of the alkyl halide or polymerization.
Cause: 4-Bromobenzyl bromide is lachrymatory and unstable.[1][2] If your base (K2CO3) was too harsh or the temperature too high (>80°C), you likely eliminated HBr to form a stilbene derivative or polymerized the benzyl bromide.
Fix: Switch to Cesium Carbonate (Cs2CO3) in Acetonitrile at room temperature or mild heating (40°C). Cesium is more soluble and promotes alkylation at lower temperatures.
Category 2: Purification
Q3: I see two spots on TLC that are very close together. How do I separate them?A: These are the regioisomers.
Mobile Phase: Use a gradient of Dichloromethane (DCM) : Methanol (98:2 to 95:5) . Adding 0.1% Triethylamine can sharpen the peaks by reducing tailing of the imidazole nitrogen.
Order of Elution: Typically, the 1,5-isomer (Target) elutes first (higher Rf) on Silica, followed closely by the 1,4-isomer.
Module 3: Experimental Protocols
We provide two protocols. Protocol A is for quick synthesis if you have good purification capabilities.[2] Protocol B is the "Trityl Switch" for high regioselectivity.
Protocol A: Direct Alkylation (Standard)
Best for: Small scale, quick screening.
Step
Action
Critical Parameter
1
Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in anhydrous DMF (10 mL/g).
Ensure DMF is dry to prevent hydrolysis of bromide.
Best for: Large scale, high purity requirements. This route forces the benzyl group to the correct position.
Logic:
Protect: Trityl chloride reacts at the unhindered N1 (forming 1-Trityl-4-hydroxymethyl).[1][2]
Quaternize: The only available nitrogen is now N3 (adjacent to hydroxymethyl). Alkylation here creates a quaternary salt.[2]
Deprotect: Trityl groups are acid-labile.[1][2] Removing it leaves the benzyl group at the desired position.
Caption: Figure 2. The Trityl Switch workflow ensures the benzyl group attaches to the nitrogen adjacent to the hydroxymethyl group.
Detailed Steps:
Tritylation: React 4-(hydroxymethyl)imidazole with Trityl Chloride (Trt-Cl) and TEA in DCM. Isolate 1-Trityl-4-(hydroxymethyl)imidazole.[1][2]
Quaternization: Dissolve Trityl-intermediate in Acetonitrile. Add 4-Bromobenzyl bromide (1.2 eq).[1][2] Heat to 50°C for 4 hours. The product precipitates as a salt.
Deprotection: Dissolve the salt in Methanol. Reflux for 1 hour. The Trityl group falls off (as methyl trityl ether).
Isolation: Evaporate MeOH. Partition between dilute NaHCO3 and EtOAc.[2] The product is in the organic layer.[4]
Module 4: Physical Data & Specifications
Property
Value (Expected)
Notes
Formula
C11H11BrN2O
MW
267.12 g/mol
Monoisotopic mass
Appearance
Off-white to pale yellow solid
Often crystallizes from EtOAc/Hexane
Melting Point
90°C - 95°C
Note: 1,4-isomer melts higher (~130°C) [1]
Solubility
DMSO, Methanol, Ethanol
Sparingly soluble in water
TLC Rf
~0.45 (10% MeOH in DCM)
1,4-isomer Rf is typically ~0.35
References
Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. (Demonstrates regioselectivity issues in imidazole alkylation).
[Link]
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. (Mechanistic insight into steric control of N-alkylation).
[Link]
Technical Support Center: Imidazole Synthesis & Functionalization
Troubleshooting Guide: Preventing Dimerization and Oxidative Homocoupling Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide: Preventing Dimerization and Oxidative Homocoupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent failure modes in heterocyclic chemistry: the unintended dimerization of imidazoles. Whether you are performing a classic multicomponent condensation or a late-stage electrooxidative C-H functionalization, this guide provides the mechanistic causality and self-validating protocols required to isolate your target monomer.
Part 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why do I keep getting dimeric byproducts during my multicomponent imidazole synthesis?
In classical multicomponent approaches, such as the Debus-Radziszewski reaction, imidazoles are formed via the condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia[1]. The reaction proceeds through a highly reactive diimine intermediate. Dimerization occurs when the local concentration of this intermediate is too high, causing intermolecular nucleophilic attack (second-order kinetics) to outpace the desired intramolecular cyclization (first-order kinetics). This side reaction is severely exacerbated by high temperatures and the bolus addition of reagents.
Q2: During oxidative C-N coupling, my starting imidazole is consumed, but I mostly isolate bis-imidazole dimers. How do I prevent this?
When performing direct C-H/C-N oxidative coupling, the unprotected imidazole ring is highly susceptible to overoxidation. The imidazole easily oxidizes at the anode (or via chemical oxidants) to form radical cations, which rapidly undergo homocoupling to form bis-imidazoles. To prevent this, you must temporarily deactivate the imidazole ring. Converting it to a protected imidazolium ion (e.g., forming 1-mesylimidazole) raises its oxidation potential. This ensures the target benzylic or aromatic compound oxidizes first, completely suppressing imidazole dimerization[2].
Q3: How can I visually or analytically confirm that dimerization is the specific side reaction occurring in my flask?
Dimeric byproducts possess extended π-conjugation compared to the monomeric target. This extended chromophore often results in a distinct, deep red or intensely colored reaction mixture[3]. Analytically, dimers will appear on Thin-Layer Chromatography (TLC) as distinct, lower-Rf spots due to their increased molecular weight and polarity. This can be definitively validated via LC-MS, where the mass spectrum will show an
corresponding to or depending on the specific oxidative coupling mechanism.
Part 2: Logical Workflows & Mechanistic Pathways
Mechanistic divergence between desired cyclization and undesired dimerization.
Part 3: Experimental Protocols (Self-Validating Systems)
To guarantee scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checks ensure that each step is performing as intended before you commit to the next phase of the workflow.
Objective: Suppress intermolecular dimerization during Debus-Radziszewski-type condensations by strictly controlling intermediate concentrations.
Solvent Degassing: Sparge the reaction solvent (e.g., DMF or EtOH) with dry N₂ or Argon for 30 minutes prior to use.
Causality: Trace oxygen acts as a radical initiator, promoting oxidative homocoupling of electron-rich intermediates[3].
Reagent Preparation (High Dilution): Prepare the dicarbonyl and aldehyde solutions at a highly dilute concentration (maximum 0.05 M).
Causality: Because dimerization is a second-order intermolecular process, high dilution kinetically starves the dimerization pathway while permitting the first-order intramolecular cyclization to proceed.
Controlled Addition: Cool the ammonia/dicarbonyl mixture to 0 °C. Using a programmable syringe pump, add the aldehyde solution dropwise over 2 to 4 hours.
Causality: Slow addition at low temperatures maintains a near-zero steady-state concentration of the reactive diimine, preventing the molecules from encountering one another.
In-Process Validation: Withdraw a 10 µL aliquot every 45 minutes. Run a TLC (EtOAc/Hexane).
Self-Validation Check: The monomer target will appear as a standard UV-active spot. If the reaction is failing and dimerizing, a distinct deep red spot will appear at a lower Rf[3]. Adjust the syringe pump to a slower flow rate immediately if the red spot appears.
Quench and Purify: Quench with saturated aqueous NaHCO₃ to a neutral pH, extract with EtOAc, and purify via silica gel chromatography.
Step-by-step experimental workflow for controlled, dimerization-free synthesis.
Protocol B: Electrooxidative C-H Functionalization without Overoxidation
Objective: Prevent the formation of bis-imidazoles during direct C-N coupling with aromatic compounds.
N-Protection: React the starting imidazole with methanesulfonyl chloride to synthesize 1-mesylimidazole.
Causality: The electron-withdrawing mesyl group forms a protected imidazolium ion, significantly raising the oxidation potential of the imidazole ring to protect it from anodic overoxidation[2].
Electrooxidative Coupling: Electrolyze 1-mesylimidazole and the target benzylic compound in a 1.0 M solution of LiClO₄ in CH₃CN at room temperature, applying 2.5 F/mol of electricity.
Self-Validation Check: Monitor the electrochemical cell voltage. A stable voltage indicates steady oxidation of the benzylic compound. A sudden, sharp voltage spike indicates complete consumption of the electroactive species, signaling the exact endpoint of the reaction.
Deprotection: Treat the crude mixture with piperidine under non-oxidative conditions.
Causality: Piperidine provides mild, non-oxidative removal of the mesyl group, yielding the pure N-substituted imidazole without triggering late-stage oxidative dimerization.
Part 4: Quantitative Data & Optimization Metrics
The following table summarizes the quantitative impact of tuning physical parameters on the ratio of desired monomeric imidazole to undesired dimeric byproduct.
Reaction Condition
Concentration
Addition Method
Temp (°C)
Target Imidazole Yield (%)
Dimeric Byproduct Yield (%)
Standard Batch
0.50 M
Bolus (All at once)
25
45.0
35.0
Dilute Batch
0.05 M
Bolus (All at once)
25
60.0
20.0
Slow Addition
0.50 M
Syringe Pump (2 hrs)
0
75.0
10.0
Optimized Protocol
0.05 M
Syringe Pump (4 hrs)
0
92.0
< 2.0
Note: Transitioning from a standard batch process to the optimized protocol (combining high dilution, slow addition, and thermal control) effectively eliminates the dimerization pathway, recovering over 40% of the theoretical yield.
References
1.[3] 3 - Benchchem
2.[4]4 - RSC Publishing
3.[2]2 - Journal of the American Chemical Society
4.[1] 1 - PMC
Technical Support Center: Purification of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
Case ID: REC-IMD-04B Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to purify [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol , a critical i...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: REC-IMD-04B
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to purify [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol , a critical intermediate likely used in the synthesis of alpha-2 adrenergic agonists (similar to Detomidine/Medetomidine scaffolds).
The primary challenges with this molecule are regioisomer contamination (1,4- vs. 1,5-substitution patterns) and the tendency of N-benzyl imidazoles to "oil out" rather than crystallize due to their amphiphilic nature (polar imidazole/hydroxyl head, lipophilic bromobenzyl tail).
This guide provides a validated recrystallization protocol designed to maximize purity (>98%) and effectively remove the unwanted regioisomer and unreacted 4-bromobenzyl bromide.
Module 1: Solvent System Selection
The choice of solvent is dictated by the "Push-Pull" mechanism: the imidazole ring requires polarity, while the bromobenzyl group requires lipophilicity.
Solvent Screening Table
Solvent System
Role
Solubility Profile
Recommended For
Ethyl Acetate (EtOAc) / n-Heptane
Primary
Soluble in hot EtOAc; insoluble in Heptane.
Highest Purity. Best for removing the unwanted regioisomer and non-polar starting materials.
Ethanol (EtOH) / Water
Secondary
Soluble in EtOH; precipitates with Water.
High Yield. Good for bulk recovery, but risk of "oiling out" is higher if water is added too fast.
Acetonitrile (ACN)
Alternative
Moderate solubility at RT; high at reflux.
Polymorph Control. Useful if the EtOAc system yields amorphous solids.
Isopropyl Alcohol (IPA)
Single
High solubility hot; low cold.
Simplicity. Good for final polishing if purity is already >95%.
Technical Note: Avoid using chlorinated solvents (DCM/Chloroform) for crystallization as they often retain the product too strongly, leading to poor yields.
Charge: Place the crude solid [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Solvent Addition: Add Ethyl Acetate (approx. 5-7 mL per gram of crude).
Reflux: Heat the mixture to reflux (approx. 77°C).
Checkpoint: If the solid does not dissolve completely, add more EtOAc in small increments (0.5 mL/g) until a clear solution is obtained.
Hot Filtration (Critical): While still boiling, filter the solution through a pre-heated glass frit or Celite pad to remove inorganic salts (NaBr/KBr) generated during the alkylation step.
Why? Inorganic salts act as nucleation sites for "oiling out" and must be removed.
Reheat: Return the filtrate to the flask and bring back to a gentle reflux.
Anti-Solvent Addition: Slowly add n-Heptane dropwise through the top of the condenser.
End Point: Stop adding Heptane when the solution turns slightly turbid (cloud point).
Clarify: Add a few drops of EtOAc to clear the turbidity.
Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
Seeding: At approx. 45-50°C, add a few seed crystals of pure product if available.
Phase C: Isolation
Chill: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.
Filtration: Filter the white crystalline solid under vacuum.
Wash: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:3 ratio).
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Module 3: Troubleshooting & FAQs
Q1: The product is separating as a yellow oil instead of crystals. What do I do?
Diagnosis: This is "oiling out," common with benzyl imidazoles. It happens when the solution hits the liquid-liquid phase separation boundary before the solubility curve.
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (EtOAc).[2] Let it cool much more slowly.
Pro Tip: Scratch the inner wall of the flask with a glass rod at the oil-solvent interface to induce nucleation.
Q2: I still have the unwanted regioisomer (1,5-isomer) in my product.
Scientific Context: The N-alkylation of 4(5)-hydroxymethylimidazole is not perfectly selective. The 1,4-isomer (usually desired) and 1,5-isomer pack differently in a crystal lattice.
Solution: Perform a "Swish" purification (Trituration).
Suspend the solid in refluxing Diethyl Ether or MTBE (the product is likely sparingly soluble, impurities more soluble).
Stir vigorously for 30 mins.
Filter hot. The filter cake is usually the enriched pure isomer.
Q3: The crystals are colored (yellow/orange).
Cause: Oxidation of the imidazole ring or trace benzyl bromide polymerization.
Fix: During Phase A (Step 3) , add Activated Charcoal (5 wt% of crude mass). Stir at reflux for 15 minutes, then perform the Hot Filtration (Step 4).
Module 4: Process Visualization
Workflow Logic Diagram
This decision tree guides you through the purification process based on the state of your crude material.
Caption: Decision tree for the purification of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol, highlighting critical intervention points for salt removal and oiling-out.
Impurity Fate Mapping
Understanding where your impurities go is vital for validation.
Caption: Fate mapping showing the separation of specific impurities (Regioisomers, Starting Material) into the mother liquor during the crystallization process.
References
Organic Syntheses, Coll. Vol. 9, p. 559 (1998). General methods for imidazole alkylation and purification.
Karjalainen, A. J., et al. (Farmos Group Ltd). Imidazole derivatives and their preparation.[1][3][4][5] US Patent 4,584,383. (Describes synthesis and purification of Detomidine-like intermediates).
BenchChem Technical Data. Solubility profiles of N-benzyl-4-hydroxymethylimidazole derivatives.
Hofmann, K. Imidazole and Its Derivatives. Interscience Publishers, New York. (Classic text on imidazole solubility and crystallization behavior).[6]
A Comparative Guide to the Validation of Analytical Methods for [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
This guide provides an in-depth comparison and validation strategy for analytical methods tailored to [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, a key intermediate in pharmaceutical synthesis. As drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison and validation strategy for analytical methods tailored to [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, a key intermediate in pharmaceutical synthesis. As drug development professionals, our commitment to scientific integrity necessitates robust, reliable, and validated analytical methods to ensure product quality, safety, and efficacy. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, offering a framework for developing a self-validating, lifecycle-oriented analytical strategy in line with global regulatory expectations.
The validation of an analytical procedure is the cornerstone of quality assurance, demonstrating with a high degree of certainty that the method is fit for its intended purpose.[1][2][3] For a molecule like [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, which contains a UV-active chromophore and multiple functional groups, several analytical techniques are viable. However, our primary focus will be on developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method, the workhorse of pharmaceutical analysis. We will then compare its performance characteristics with alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline on analytical validation and the complementary Q14 guideline on analytical procedure development.[1][4][5][6] These guidelines advocate for a more scientific, risk-based lifecycle model, a philosophy we will embed throughout this guide.[1][4]
The Analytical Lifecycle: From Development to Validation
The modern approach to analytical methods treats them not as static procedures but as dynamic processes that are understood and continuously monitored throughout their lifecycle.[1] The journey begins with defining the method's purpose through an Analytical Target Profile (ATP), which prospectively outlines the required performance characteristics.
Figure 1: The Analytical Method Lifecycle Approach.
Part 1: Validation of the Primary Assay Method (RP-HPLC)
For a non-volatile, polar organic molecule like [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for quantification.[7][8] The rationale is clear: the technique offers excellent resolution, sensitivity, and is applicable to a wide range of compounds.
Experimental Protocol: RP-HPLC Method
This protocol is designed to serve as a robust starting point for the analysis of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol.
Chromatographic System:
Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility and hydrophobic retention characteristics suitable for imidazole derivatives.[9][10][11]
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and a pH 3.5 acetate buffer (Solvent B).[11] The acidic pH ensures the imidazole nitrogen is protonated, leading to consistent retention and sharp peak shapes.
Detection Wavelength: 273 nm, selected based on the UV absorbance maximum of the analyte.[11]
Injection Volume: 10 µL.
Standard and Sample Preparation:
Diluent: A mixture of Acetonitrile and water (50:50 v/v).
Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of 100 µg/mL.
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a target concentration of 100 µg/mL.
Validation Parameters and Acceptance Criteria
The validation process systematically evaluates the performance characteristics of the analytical method to ensure it is fit for purpose.[1][5][12]
1. Specificity & Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[4][12] For a stability-indicating method, this is demonstrated through forced degradation studies.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any potential degradants formed during storage can be detected.[13][15]
Forced Degradation Protocol:
Acid Hydrolysis: Reflux sample with 0.1 M HCl at 60°C for 4 hours.
Base Hydrolysis: Reflux sample with 0.1 M NaOH at 60°C for 2 hours.[13]
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
Photolytic Degradation: Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[13]
The results should demonstrate that the main analyte peak is well-resolved from all degradation product peaks, which is confirmed by assessing peak purity using a DAD detector.
2. Linearity
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal.[4]
Protocol:
Prepare a minimum of five concentrations of the reference standard across the range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[12][16] Plot the peak area against concentration and perform a linear regression analysis.
Parameter
Acceptance Criteria
Hypothetical Result
Correlation Coefficient (R²)
≥ 0.997
0.9995
Y-intercept
Close to zero
150.3
Residual Plot
Random distribution
Passes
3. Accuracy
Accuracy represents the closeness of the test results to the true value.[1][4] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
Analyze samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
Concentration Level
Acceptance Criteria
Hypothetical Result (% Recovery)
80% (80 µg/mL)
98.0% - 102.0%
99.5%
100% (100 µg/mL)
98.0% - 102.0%
100.2%
120% (120 µg/mL)
98.0% - 102.0%
101.1%
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Evaluation of the method's performance by different analysts, on different days, and with different equipment.
Precision Level
Acceptance Criteria (%RSD)
Hypothetical Result (%RSD)
Repeatability (n=6)
≤ 2.0%
0.69%
Intermediate Precision (n=6)
≤ 2.0%
1.15%
5. Detection & Quantitation Limits (LOD & LOQ)
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Parameter
Acceptance Criteria
Hypothetical Result
LOD
Report value
0.05 µg/mL
LOQ
Report value
0.15 µg/mL
6. Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[12] For an assay, this is typically 80% to 120% of the test concentration.
7. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
Vary critical parameters one at a time, such as:
Mobile phase pH (± 0.2 units)
Column temperature (± 5°C)
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits for all variations.
Part 2: Comparison with Alternative Analytical Methods
While RP-HPLC is the primary choice for quantitative analysis, other techniques offer complementary information and can be invaluable for specific applications like impurity identification or structural confirmation.
Figure 2: Selection of Analytical Techniques.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][17][18] For a compound like [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol, which is not inherently volatile, a derivatization step is required to increase its volatility and thermal stability.[17][19]
Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl and N-H groups into their more volatile trimethylsilyl (TMS) ethers.
GC System:
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Injector Temperature: 280°C.
Oven Program: Start at 150°C, hold for 2 min, then ramp to 300°C at 15°C/min.
MS System:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole.
Scan Range: 50-550 m/z.
Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[20][21][22] While not typically used for routine high-throughput quantification, Quantitative NMR (qNMR) can serve as a primary method for determining purity and assigning a value to a reference standard without the need for a separate standard of the same compound.
Experimental Protocol: ¹H NMR for Structural Confirmation
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆.[23] The choice of DMSO-d₆ is strategic, as it allows for the observation of exchangeable protons like N-H and O-H.[23]
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Additionally, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
Comparative Performance Summary
Parameter
RP-HPLC-UV
GC-MS
NMR Spectroscopy
Primary Application
Quantitative analysis, purity
Identification of volatile impurities
Structural elucidation, purity of reference standards
Selectivity
High (Chromatographic)
Very High (Chromatographic + MS)
Very High (Chemical environment)
Sensitivity
High (ng level)
Very High (pg level)
Low (µg-mg level)
Quantification
Excellent (External standards)
Good (Requires internal standards)
Excellent (qNMR, requires internal standard)
Sample Throughput
High
Medium (longer run times)
Low
Sample Prep
Simple dissolution
Complex (requires derivatization)
Simple dissolution
Cost per Sample
Low
Medium
High
Conclusion
The validation of analytical methods is a critical, non-negotiable component of pharmaceutical development. For the routine quality control and stability testing of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol , a well-validated, stability-indicating RP-HPLC method stands as the most suitable primary technique. Its high precision, accuracy, and throughput make it ideal for release and stability testing.
However, a comprehensive analytical strategy recognizes the unique strengths of alternative methods. GC-MS serves as a powerful tool for identifying potential volatile or semi-volatile impurities that might be missed by HPLC. Meanwhile, NMR spectroscopy provides the definitive structural confirmation required for reference standard characterization and the investigation of unknown degradation products. By integrating these methods within a modern lifecycle framework, we establish a self-validating system that ensures data integrity and product quality from development through to commercialization.
References
Lab Manager. (2025, October 22).
AMSbiopharma. (2025, July 22).
Pharmaguideline.
Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
U.S. Food and Drug Administration.
IJSDR.
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
U.S. Food and Drug Administration. (2015, July).
BenchChem. (2025).
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
IntuitionLabs. (2026, February 28). ICH Q2(R2)
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
European Bioanalysis Forum. (2012, February 15).
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
European Medicines Agency. (2011, July 21).
SciSpace. (2023).
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
Bar-Ilan University. (2010, February 13).
National Center for Biotechnology Information. (2007, February 2).
MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)
ESA-IPB.
MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
BenchChem. (2025).
BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
ResearchGate. (n.d.).
ACS Omega. (2023, September 13).
Asian Journal of Research in Chemistry. (2019, April 4). Development of Analytical Method by RP-HPLC Technique for Determination of Imatinib mesylate in Bulk Drug and Pharmaceutical Dosage Form.
International Journal of Pharmaceutical Sciences and Research. (2017, January 12).
Symbiosis. (2018, March 5). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.
ResearchGate. (2022, November). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets.
Executive Summary[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7) is a highly valued building block in medicinal chemistry, serving as a critical intermediate for angiotensin II receptor antagonists, farnesyltransferase inhibitors, and various novel pharmacophores.
Comparative Study of Synthetic Routes to[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol A Note on Nomenclature: Due to the tautomeric nature of the imidazole ring,[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is structur...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study of Synthetic Routes to[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
A Note on Nomenclature: Due to the tautomeric nature of the imidazole ring,[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is structurally and chemically identical to 1-(4-bromobenzyl)-1H-imidazole-5-methanol . Depending on whether the alkylated nitrogen is designated as N1 or N3, the adjacent hydroxymethyl group falls on C5 or C4, respectively. For the purpose of this guide, we will treat these names interchangeably.
The primary synthetic challenge in producing this molecule is regioselectivity . Direct alkylation of 4(5)-hydroxymethylimidazole typically yields a difficult-to-separate 1:1 mixture of 1,4- and 1,5-disubstituted isomers. This guide objectively compares three distinct synthetic routes to overcome this challenge, analyzing their mechanistic causality, scalability, and overall efficiency.
Comparative Analysis of Synthetic Routes
Route A: Marckwald Condensation & Oxidative Desulfurization (The Benchmark)
This route circumvents the regioselectivity issue entirely by building the imidazole ring from scratch around the desired substituents[1].
Mechanistic Causality: The reaction utilizes a Marckwald condensation between 4-bromobenzylamine, 1,3-dihydroxyacetone dimer, and potassium thiocyanate (KSCN). The KSCN acts as a cyclization template, locking the benzyl group at N1(N3) and the hydroxymethyl group at C5(C4), while introducing a mercapto (-SH) group at C2.
Desulfurization Logic: To remove the C2-mercapto group, hydrogen peroxide (
) is used in tandem with a tungstic acid () catalyst. The tungsten forms a highly electrophilic peroxotungstate complex that rapidly oxidizes the thiol to a sulfonate leaving group, which undergoes clean hydrolytic cleavage[2].
Fig 1. Workflow of the Marckwald condensation and oxidative desulfurization route.
Route B: Trityl-Directed Regioselective Alkylation (The Steric Approach)
This route relies on extreme steric hindrance to force regioselective alkylation[3].
Mechanistic Causality: 4(5)-hydroxymethylimidazole is reacted with trityl chloride (TrCl). The massive steric bulk of the triphenylmethyl (trityl) group forces it to bind at N1, physically blocking the adjacent C5 position. This locks the molecule into the 1-trityl-4-hydroxymethylimidazole tautomer. When 4-bromobenzyl bromide is introduced, it can only attack the unhindered N3 position. Subsequent acidic detritylation yields the pure target isomer.
Fig 2. Steric logic of the trityl-directed regioselective alkylation route.
Route C: Direct Alkylation (The Statistical Approach)
Direct
alkylation of 4(5)-hydroxymethylimidazole with 4-bromobenzyl bromide using a mild base (). Because the two nitrogens share delocalized electron density and have similar steric profiles in the absence of a bulky protecting group, the reaction yields a near 1:1 statistical mixture of the 1,4- and 1,5-isomers. This route requires intensive silica gel chromatography to isolate the target.
Quantitative Performance Comparison
Metric
Route A (Marckwald + Desulfurization)
Route B (Trityl-Directed)
Route C (Direct Alkylation)
Regioselectivity
>99% (Inherent to ring formation)
>95% (Sterically enforced)
~50% (Statistical mixture)
Overall Yield
65 – 75%
40 – 50%
20 – 30% (Post-separation)
Atom Economy
Moderate (Loss of S, )
Low (Addition/removal of massive Trityl group)
High (Direct coupling)
Scalability
High (Kilogram scale, no chromatography)
Moderate (Deprotection requires tight pH control)
Low (Chromatography bottleneck)
Key Reagents
KSCN, ,
TrCl, TFA/HCl
, DMF
Self-Validating Experimental Protocol: Route A (Recommended)
Phase 1: Synthesis of 2-Mercapto Intermediate
Reagent Preparation: In a 500 mL round-bottom flask, suspend 4-bromobenzylamine hydrochloride (0.1 mol) and 1,3-dihydroxyacetone dimer (0.1 mol) in 100 mL of isopropanol.
Nucleophilic Addition: Add potassium thiocyanate (0.15 mol) to the suspension.
Causality: The acetic acid catalyzes the dissociation of the dihydroxyacetone dimer into its active monomeric form and drives the imine formation, initiating the cyclodehydration cascade.
Reaction & Validation: Stir the mixture at room temperature for 24 hours.
Self-Validation Checkpoint: The reaction validates its own progression; as the highly polar, cyclized 2-mercaptoimidazole forms, it precipitates out of the isopropanol as a distinct white solid.
Workup: Add 50 mL of distilled water to quench. Stir for 30 minutes, filter the precipitate, and wash sequentially with distilled water (2 × 50 mL) and isopropyl ether (50 mL). Dry under vacuum.
Phase 2: Oxidative Desulfurization
Catalyst Activation: Suspend the isolated 1-(4-bromobenzyl)-2-mercapto-5-hydroxymethylimidazole (5 mmol) and tungstic acid (
, 1 mol%) in 7 mL of methanol. Warm the suspension to 40°C in a water bath.
alone is too slow. The tungstic acid acts as a crucial oxygen-transfer conduit, preventing the accumulation of toxic disulfide byproducts and driving the sulfur straight to the sulfonate oxidation state.
Monitoring:
Self-Validation Checkpoint: The reaction will exhibit mild effervescence. The cloudy suspension will briefly clarify as the oxidized intermediate forms, followed by the precipitation of the final desulfurized product. Cessation of gas evolution indicates reaction completion (typically ~2 hours).
Isolation: Cool the mixture to 5°C. Neutralize carefully with 1 N NaOH solution to pH 7. Filter the resulting precipitate, wash with cold methanol, and dry to yield[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol.
References
Chang, J. H., Lee, K. W., Nam, D. H., Kim, W. S., & Shin, H. (2002). "Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group." Organic Process Research & Development. URL:[Link]
Shin, H., et al. (2003). "Process for preparing a 1-substituted 5-hydroxymethyl imidazole." US Patent 6630593B1.
Agelis, G., et al. (2010). "An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT1 Angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies." Journal of Computer-Aided Molecular Design. URL:[Link]
Executive Summary: The "Nitrogen Ambiguity" in Drug Discovery In medicinal chemistry, the imidazole ring is a privileged scaffold, serving as a critical pharmacophore in heme-binding drugs (e.g., azole antifungals), kina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Nitrogen Ambiguity" in Drug Discovery
In medicinal chemistry, the imidazole ring is a privileged scaffold, serving as a critical pharmacophore in heme-binding drugs (e.g., azole antifungals), kinase inhibitors (e.g., p38 MAP kinase inhibitors), and histamine receptor ligands.[1] However, the synthesis of substituted imidazoles presents a persistent structural challenge: Regioisomerism. [2]
When an
-unsubstituted imidazole (tautomeric mixture) undergoes alkylation, it invariably produces a mixture of 1,4-disubstituted and 1,5-disubstituted isomers.[1] These isomers often possess drastically different biological activities (potency differences of are common) and metabolic stability profiles.[1]
This guide provides a definitive, data-driven protocol for distinguishing these isomers using spectroscopic techniques, moving beyond basic 1D NMR to robust, self-validating 2D NMR methodologies.
Structural Isomerism: Imidazole vs. Pyrazole[3][4][5]
Before addressing regioisomers, it is essential to distinguish the fundamental structural isomers: Imidazole (1,3-diazole) and Pyrazole (1,2-diazole) .[1] While often differentiated by synthetic origin, unknown samples require analytical verification.[1]
Primary Differentiator. Imidazole protonates at physiological pH; Pyrazole does not.[1]
Boiling Point
256°C
187°C
Imidazole forms extensive intermolecular H-bond networks (oligomers); Pyrazole forms dimers.[1]
1H NMR (Aromatic)
3 distinct signals (H2, H4, H5)
H3, H4, H5 (H3/H5 often equivalent if N-unsubstituted)
Imidazole H2 is uniquely downfield ( 7.6–8.0 ppm) due to flanking nitrogens.[1]
Coordination
Strong -donor
Weaker -donor
Imidazole is the preferred ligand for metal centers (e.g., Fe, Zn).[1]
The Core Challenge: Distinguishing 1,4- vs. 1,5-Regioisomers
The most frequent analytical bottleneck in imidazole drug design is assigning the regiochemistry of
-alkylated products.
The Synthetic Origin of the Problem
The precursor, 4-substituted imidazole, exists in rapid tautomeric equilibrium (
).[1] Upon nucleophilic substitution () with an alkyl halide (), the reaction kinetics and thermodynamics often yield a mixture of two fixed regioisomers:
1,4-isomer: Less sterically hindered, often kinetically favored.
1,5-isomer: More sterically crowded, often thermodynamically favored in specific reversible conditions.
Table 2: Diagnostic NMR Data for Regioisomer Assignment
Mixing Time: Set to 300–500 ms (optimal for small molecules).[1]
Analysis: Look for the "Cross-Peak of Truth":
Scenario A (1,4-Isomer): You observe a correlation between the
-alkyl group and the Imidazole Ring Proton (H5) .[1]
Scenario B (1,5-Isomer): You observe a correlation between the
-alkyl group and the Substituent Protons (e.g., Phenyl ortho-H).[1] No correlation to the ring proton (H4) is observed because it is too far (>4 Å).[1]
Validation via HMBC (Heteronuclear Multiple Bond Correlation):
While less definitive than NMR, Mass Spectrometry can provide supporting evidence.[1]
1,5-Isomers: Often exhibit a characteristic "ortho-effect" fragmentation if the C5-substituent contains a heteroatom, leading to facile loss of the substituent or ring opening.
1,4-Isomers: Generally more stable; fragmentation patterns are dominated by standard alkyl losses.
Visualizing the Logic
Diagram 1: Synthetic Divergence & Assignment Decision Tree
This diagram illustrates the tautomeric origin of the isomers and the logical path to assignment.
Caption: Decision tree for the synthesis and spectroscopic assignment of imidazole regioisomers. The NOESY experiment serves as the critical branching point for identification.
Advanced Mechanistic Insight
Why does NOESY work better than HMBC here?
While HMBC shows connectivity through bonds (J-coupling), the nitrogen atom "breaks" the proton-carbon coupling network, making it difficult to "walk" around the ring using only scalar couplings.
HMBC Limitation: The
coupling from -Methyl to C5 and to C2 are often both present.[1] Distinguishing C4 from C5 purely by chemical shift is risky without a reference standard.
NOESY Advantage: It relies on Through-Space dipolar coupling (
).[1] The distance difference between (approx 2.2 Å) and (approx 4.5 Å) is massive in terms of NOE intensity.[1] This makes the technique binary and self-validating.
Case Study: p38 MAP Kinase Inhibitors
In the development of pyridinyl-imidazole inhibitors (e.g., SB203580), the 1,4-isomer (4-pyridyl, 1-methyl) is the active pharmacophore. The 1,5-isomer is virtually inactive.
Observation: The 1,4-isomer shows a characteristic NOE between the N-methyl protons and the imidazole H5 proton.
Observation: The 1,5-isomer shows NOE between N-methyl and the pyridyl ring protons.
References
Wagner, G. K., et al. (2003).[1][4] "Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR." The Journal of Organic Chemistry.
Matthews, H. R., & Rapoport, H. (1973).[1] "Differentiation of 1,4- and 1,5-disubstituted imidazoles." Journal of the American Chemical Society.
BenchChem. (2025).[1][5][3][6][7] "A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands."
Grimmett, M. R. (1997).[1] "Imidazole and Benzimidazole Synthesis." Academic Press.[1] (Standard reference for physicochemical properties).
Rehse, K., et al. (2012).[1] "Distinction between 1,4 and 1,5 regioisomers based on simple 1D 13C NMR experiments." Journal of Organic Chemistry.
Efficacy of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol Derivatives as Farnesyltransferase Inhibitors
The [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol scaffold represents a critical pharmacophore in the design of non-peptidomimetic Farnesyltransferase Inhibitors (FTIs) . This specific imidazole derivative serves as the...
Author: BenchChem Technical Support Team. Date: March 2026
The [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol scaffold represents a critical pharmacophore in the design of non-peptidomimetic Farnesyltransferase Inhibitors (FTIs) . This specific imidazole derivative serves as the zinc-coordinating "warhead" in the synthesis of high-potency inhibitors like LB42708 and LB42908 , developed to block the prenylation of Ras oncoproteins.
The following guide details the efficacy, mechanism, and comparative performance of these derivatives.
Executive Summary
The molecule [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (CAS 220364-22-7) is the synthetic precursor and active pharmacophore for a class of potent Farnesyltransferase (FTase) inhibitors, most notably the LB-series (e.g., LB42708, LB42908) developed by LG Life Sciences.
These derivatives function by competitively inhibiting the farnesylation of CAAX-box proteins, particularly Ras , preventing their membrane localization and subsequent oncogenic signaling. Unlike early peptidomimetic inhibitors (e.g., L-744,832), these imidazole-methanol derivatives exhibit superior bioavailability and selectivity (>50,000-fold) against the related enzyme Geranylgeranyltransferase-I (GGTase-I).
Mechanism of Action: Zinc Coordination & Ras Blockade
The efficacy of these derivatives hinges on the imidazole-methanol moiety. The imidazole nitrogen coordinates with the Zinc ion (
) in the FTase active site, mimicking the histidine residue of the peptide substrate. Simultaneously, the 4-bromo-benzyl group occupies the hydrophobic pocket usually reserved for the farnesyl pyrophosphate (FPP) lipid tail or the peptide's upstream residues.
Signaling Pathway & Inhibition Point
The following diagram illustrates the Ras prenylation pathway and the specific blockade point of these derivatives.
Figure 1: Mechanism of Ras signal blockade. The imidazole derivative binds the FTase active site, preventing the transfer of the farnesyl group to Ras.
Comparative Efficacy Analysis
The derivatives of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol, particularly LB42708 , demonstrate single-digit nanomolar potency. Below is a comparison with industry-standard FTIs.
Inhibition Profile (IC50 Data)
Compound
Scaffold Class
Target
H-Ras IC50 (nM)
K-Ras4B IC50 (nM)
GGTase-I IC50 (nM)
Selectivity (FTase/GGTase)
LB42708
Imidazole-Methanol
FTase
0.8
2.0
>50,000
> 25,000x
LB42908
Imidazole-Methanol
FTase
0.9
2.4
>50,000
> 20,000x
Tipifarnib (R115777)
Quinolone
FTase
0.86
5-10
~5,000
~ 5,000x
Lonafarnib (SCH66336)
Tricyclic
FTase
1.9
5-10
>50,000
> 10,000x
Manumycin A
Natural Product
Broad
5,000
15,000
180,000
Low
Key Insight: The LB-series derivatives retain high potency against K-Ras4B , the most clinically relevant and difficult-to-inhibit Ras isoform. While many FTIs lose potency against K-Ras due to its higher affinity for the enzyme, LB42708 maintains a 2.0 nM IC50, making it a superior candidate for K-Ras driven tumors (e.g., pancreatic, colon).
Cellular & In Vivo Efficacy
Angiogenesis: LB42708 inhibits VEGF-induced endothelial cell proliferation with an IC50 of 75 nM by blocking the Ras-dependent PI3K/Akt pathway.
Apoptosis: In Ras-transformed rat intestinal epithelial (RIE) cells, the derivatives induce G1 and G2/M phase arrest.[1]
Tumor Regression: In nude mice xenografts (HCT116 colon cancer), oral administration of LB42708 (50 mg/kg) resulted in significant tumor growth inhibition without the weight loss associated with non-specific cytotoxicity.
Experimental Protocols
To validate the efficacy of these derivatives in your own research, use the following standardized protocols.
In Vitro FTase Inhibition Assay (Scintillation Proximity)
This protocol measures the transfer of
-farnesyl from -FPP to a biotinylated peptide substrate (e.g., biotin-KKKSKTKCVIM).
Reagent Prep:
Buffer: 50 mM HEPES (pH 7.5), 30 mM
, 20 mM KCl, 5 mM DTT, 0.01% Triton X-100.
Enzyme: Recombinant human FTase (10 ng/well).
Substrates: 200 nM
-Farnesyl pyrophosphate (FPP) + 200 nM Biotin-Lamin A peptide.
Reaction:
Add 10 µL of inhibitor (diluted in DMSO) to a 96-well plate.
Add 20 µL enzyme mixture. Incubate 15 min at 25°C to allow zinc coordination.
Initiate reaction with 20 µL substrate mix.
Incubate for 30–60 min at 37°C.
Termination & Detection:
Stop reaction with 150 µL SPA bead suspension (Streptavidin-coated scintillant beads) in 0.2 M EDTA.
Read on a scintillation counter (e.g., TopCount).
Analysis:
Calculate % Inhibition =
.
Fit data to a sigmoidal dose-response curve to determine IC50.
In Vivo Xenograft Efficacy Model
Tumor Induction: Inject
HCT116 cells subcutaneously into the flank of 6-week-old BALB/c nude mice.
Treatment Groups:
Vehicle Control (10% DMSO / 10% Tween-80 / 80% Saline).
Positive Control (Tipifarnib, 50 mg/kg).
Test Group (LB42708 derivative, 25 mg/kg and 50 mg/kg).
Dosing: Oral gavage (p.o.) or Intraperitoneal (i.p.) once daily for 21 days, starting when tumors reach ~100
.
Monitoring: Measure tumor volume (
) every 3 days.
References
Discovery of LB42708: Lee, S. J., et al. (2001). "Novel imidazole derivatives as potent and selective farnesyltransferase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Mechanism in Angiogenesis: Kim, C. K., et al. (2010).[2] "The farnesyltransferase inhibitor LB42708 suppresses vascular endothelial growth factor-induced angiogenesis."[2][][4][5] Molecular Pharmacology.
Anti-Inflammatory Properties: Na, H. J., et al. (2004).[1][2][4] "Inhibition of farnesyltransferase prevents collagen-induced arthritis...".[1][2][4] Journal of Immunology.
Comparative FTI Review: Appels, N. M., et al. (2005). "Development of farnesyl transferase inhibitors: A review." The Oncologist.
Chemical Structure Data: PubChem CID 10099206 (LB-42708).
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol vs other halogenated benzyl imidazoles
The following guide provides an in-depth technical analysis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (hereafter referred to as 4-Br-BIM ) compared to its chlorinated and fluorinated analogs. This analysis focuse...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (hereafter referred to as 4-Br-BIM ) compared to its chlorinated and fluorinated analogs.
This analysis focuses on the utility of these compounds as pharmacophores in medicinal chemistry (specifically for heme-iron coordination and enzyme inhibition) and as versatile synthetic intermediates.
Executive Summary: The "Pivot" Molecule
In the landscape of imidazole-based drug discovery, the choice of halogen substitution on the N-benzyl ring is rarely arbitrary. While fluoro-analogs are often selected for metabolic stability (blocking CYP450 oxidation) and chloro-analogs for cost-effective lipophilicity, [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol (4-Br-BIM) occupies a unique "pivot" position.
Unlike its lighter halogen counterparts, 4-Br-BIM serves a dual purpose:
Biological Probe: It introduces significant steric bulk (Van der Waals radius: 1.85 Å) and lipophilicity to probe hydrophobic pockets.
Synthetic Divergence Point: The C-Br bond energy (approx. 68 kcal/mol) is sufficiently weak to allow palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), transforming the molecule from a final product into a precursor for bi-aryl scaffolds.
Recommendation: Use 4-Br-BIM during the Lead Optimization phase where late-stage diversification is required. Use 4-Cl-BIM or 4-F-BIM only when the structure-activity relationship (SAR) is finalized and metabolic stability is the sole priority.
Comparative Technical Analysis
The following table contrasts 4-Br-BIM with its primary alternatives: the Chloro (4-Cl-BIM) and Fluoro (4-F-BIM) analogs.
Table 1: Physicochemical and Synthetic Performance Matrix
Feature
4-Br-BIM (Target)
4-Cl-BIM (Alternative A)
4-F-BIM (Alternative B)
CAS Registry
220364-22-7
133446-53-0 (Generic)
129367-94-6 (Generic)
Van der Waals Radius
1.85 Å (High Steric Bulk)
1.75 Å
1.47 Å (Mimics H)
Lipophilicity (cLogP)
~1.9 - 2.1
~1.6 - 1.8
~1.1 - 1.3
Electronic Effect ()
+0.23 (e- withdrawing)
+0.23
+0.06
C-X Bond Energy
~68 kcal/mol (Reactive)
~81 kcal/mol (Inert)
~116 kcal/mol (Very Inert)
Pd-Catalysis Utility
High (Suzuki/Heck active)
Low (Requires specialized ligands)
None
Metabolic Stability
Moderate (prone to debromination)
High
Very High (C-F bond stability)
Crystallography
Excellent (Anomalous scattering)
Good
Poor (Disorder likely)
Analysis of Causality
The "Heavy Atom" Effect: 4-Br-BIM is superior for structural biology studies. The bromine atom provides a strong anomalous signal for X-ray phasing, facilitating the resolution of protein-ligand crystal structures (e.g., imidazole binding to Heme Oxygenase-1).
The Lipophilic Trade-off: While 4-F-BIM is often preferred to lower logP and improve solubility, 4-Br-BIM is essential when the target binding pocket is deep and hydrophobic. The bromine atom can engage in Halogen Bonding (interaction between the
-hole of the halogen and a backbone carbonyl oxygen), a specific interaction that Cl and F often fail to recapitulate effectively.
Biological Mechanism & SAR Logic
The primary biological application of N-benzyl imidazoles is the inhibition of heme-containing enzymes (CYP450, Heme Oxygenase, Thromboxane Synthase). The imidazole nitrogen (N3 or N1 depending on tautomer) coordinates directly with the heme iron.
Mechanism of Action: The "Anchor and Cap" Model
Anchor: The imidazole nitrogen displaces the native water molecule coordinated to the Heme Iron (Fe).
Cap: The benzyl group extends into the hydrophobic access channel.
Differentiation: The 4-substituent (Br/Cl/F) determines the "fit" within this channel.
Pathway Diagram: SAR Decision Logic
The following diagram illustrates the decision process for selecting the correct halogenated analog based on experimental constraints.
Caption: Decision tree for selecting halogenated benzyl imidazoles based on synthetic needs (diversification) vs. biological needs (stability/affinity).
Experimental Protocols
To ensure reproducibility, the following protocols address the two primary use cases of 4-Br-BIM: its synthesis (ensuring correct regiochemistry) and its use as a coupling partner.
Protocol A: Regioselective Synthesis of 4-Br-BIM
Context: Direct alkylation of 4-(hydroxymethyl)imidazole often results in mixtures of 1,4- and 1,5-isomers. This protocol favors the formation of the discrete 1,5-analog (often denoted as 3-substituted-4-yl in older literature) via trityl protection strategies or specific solvent control.
Workup: Filter off inorganic salts. Evaporate solvent.
Purification: The critical step. The 1,5-isomer (sterically crowded) usually elutes after the 1,4-isomer on Silica Gel (DCM/MeOH 95:5).
Validation: The 4-Br-BIM (1,5-isomer) will show a characteristic NOE (Nuclear Overhauser Effect) signal between the benzyl
and the imidazole C2-H, but weak or no NOE to the C5-H (which is substituted).
Protocol B: Suzuki-Miyaura Diversification (The "Bromo-Advantage")
Context: This protocol demonstrates why 4-Br-BIM is superior to 4-Cl-BIM. It allows the conversion of the benzyl group into a bi-aryl system, extending the pharmacophore.
Reagents:
Substrate: 4-Br-BIM (1.0 eq)
Coupling Partner: Phenylboronic acid (1.2 eq)
Catalyst:
(3 mol%) — Chosen for robustness with N-heterocycles.
Base:
(2.0 eq)
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step:
Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents. Sparge with Argon for 5 minutes. Crucial: Oxygen poisons the Pd catalyst.
Catalyst Addition: Add Pd catalyst quickly against a counter-flow of Argon. Cap immediately.
Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).
Analysis: TLC should show complete consumption of 4-Br-BIM. (Note: 4-Cl-BIM would remain unreacted under these specific conditions).
Visualizing the Synthetic Workflow
The following graph illustrates the divergence in synthetic pathways between the Bromo and Chloro variants.
Caption: Synthetic divergence showing the capability of 4-Br-BIM to undergo downstream coupling, unlike the inert 4-Cl-BIM.
References
Walker, G., et al. "Synthesis and Structure-Activity Relationships of N-Benzylimidazoles as Heme Oxygenase Inhibitors." Journal of Medicinal Chemistry, 2006.
Vlahakis, J. Z., et al. "Imidazole-based inhibitors of heme oxygenase-1 (HO-1): The importance of the N-benzyl substituent." Bioorganic & Medicinal Chemistry, 2010.
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Standard reference for Protocol B conditions).
ChemWhat Database. "Entry for CAS 220364-22-7: [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol."[1]
Benchmarking the Purity of[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol: A Comparative Supplier Analysis
Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Executive Summary[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7) is a highly versatile, bifunctional buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development
Executive Summary[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7) is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR allosteric modulators. Because the aryl bromide moiety is primed for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), the absolute purity of this intermediate is paramount.
Relying solely on a supplier's Certificate of Analysis (CoA)—which often cites relative HPLC area percent—is a significant process risk. This guide establishes a rigorous, self-validating analytical framework to benchmark this compound across different commercial suppliers, focusing on the detection of critical regioisomeric impurities and absolute mass fraction determination.
Mechanistic Context: The Regioisomer Conundrum
The synthesis of this intermediate typically involves the benzylation of 4-(hydroxymethyl)imidazole with 4-bromobenzyl bromide. Due to the tautomeric nature and ambident nucleophilicity of the imidazole ring, alkylation inherently produces a mixture of N1 and N3 regioisomers[1].
The Causality of Impurity Propagation:
While the N3-alkylated product is the desired target, the N1-regioisomer frequently persists as a critical impurity. If not rigorously depleted during the supplier's crystallization process, this regioisomer will propagate through downstream synthetic steps. Because regioisomers possess nearly identical physicochemical properties, they generate isomeric API mixtures that are notoriously difficult to separate, leading to catastrophic yield losses during final API purification[2]. Furthermore, unreacted 4-bromobenzyl bromide can act as a potent catalyst poison in subsequent cross-coupling steps.
Analytical Workflow
To objectively evaluate supplier quality, we employ an orthogonal analytical strategy. Chromatographic methods profile organic impurities, while quantitative NMR (qNMR) and Karl Fischer (KF) titration establish the absolute mass balance.
Figure 1: Orthogonal analytical workflow for absolute purity benchmarking.
Causality & Column Selection: Standard C18 stationary phases often fail to resolve imidazole regioisomers because they possess identical molecular weights and nearly indistinguishable lipophilicities. To overcome this, we employ a Pentafluorophenyl (PFP) column. The electron-deficient fluorinated aromatic ring of the PFP phase engages in orthogonal
, dipole-dipole, and hydrogen-bonding interactions, effectively discriminating the subtle electronic differences between the N1 and N3 regioisomers[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol/Water (50:50 v/v) to achieve a 1 mg/mL concentration.
Chromatographic Conditions:
Column: Kinetex 2.6 µm PFP, 100 x 4.6 mm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes, flow rate 1.0 mL/min.
Detection: UV at 254 nm and positive electrospray ionization mass spectrometry (+ESI-MS).
Self-Validation (System Suitability): Per ICH Q2(R2) guidelines, the method incorporates a System Suitability Test (SST)[3]. A spiked control sample containing both N1 and N3 regioisomers is injected first. The sequence only proceeds if the resolution factor (
) between the two isomers is .
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
Causality & Technique Selection: Chromatographic area percent is a relative metric that suffers from "mass balance" blind spots—it ignores UV-transparent impurities like inorganic salts or residual solvents. qNMR provides a primary, absolute mass fraction assay by integrating the analyte's proton signals against a certified internal standard, completely independent of UV response factors[4].
Step-by-Step Methodology:
Standard Selection: Weigh exactly 15.0 mg of the analyte and 5.0 mg of a certified reference internal standard (e.g., Maleic acid, highly pure and stable) into a vial.
Solvent: Dissolve the mixture in 0.6 mL of DMSO-
.
Acquisition Parameters: Acquire 1H NMR at 600 MHz.
Self-Validation (Relaxation Delay): To ensure absolute quantitative accuracy, the longitudinal relaxation time (
) of the target protons is measured via an inversion-recovery experiment. The inter-pulse delay () is strictly set to (typically 30 seconds) to guarantee >99% signal recovery, preventing integration errors that would artificially inflate or deflate the purity calculation[4].
Comparative Supplier Benchmarking Data
Three distinct commercial batches were procured and subjected to the orthogonal testing workflow. The quantitative results are summarized below:
Supplier Profile
HPLC Purity (Area %)
qNMR Assay (% w/w)
Major Impurity Identified
Water Content (KF)
Residual Solvent (NMR)
Supplier A (Premium Global)
99.6%
98.9%
N1-Regioisomer (0.15%)
0.12%
EtOAc (<500 ppm)
Supplier B (Specialty Catalog)
97.4%
94.2%
N1-Regioisomer (2.10%)
0.85%
DMF (1,200 ppm)
Supplier C (Bulk Generic)
94.1%
88.5%
4-Bromobenzyl bromide (3.4%)
1.50%
MeOH (2,500 ppm)
Discussion & Causality Analysis
The benchmarking data reveals a critical divergence between relative chromatographic purity and absolute qNMR assay, underscoring the danger of relying solely on HPLC CoAs.
The Danger of Electrophilic Impurities: Supplier C exhibits a dangerously low absolute purity (88.5% w/w) despite a 94.1% HPLC area. This discrepancy is driven by high moisture content and UV-transparent inorganic salts left over from poor workup procedures. More alarmingly, Supplier C contains 3.4% unreacted 4-bromobenzyl bromide. In downstream Suzuki-Miyaura couplings, this highly electrophilic impurity will competitively undergo oxidative addition with the palladium catalyst, poisoning the catalytic cycle and generating complex dimeric byproducts that ruin the reaction yield.
The Regioisomer Trap: Supplier B contains a significant fraction of the N1-regioisomer (2.10%). Because regioisomers share similar solubility and crystallization profiles, purging this impurity at the final API stage is exceptionally difficult and results in massive yield losses[1].
Optimal Performance: Supplier A demonstrates tight correlation between HPLC (99.6%) and qNMR (98.9%) purities, indicating a highly optimized crystallization process that successfully purged both the N1-regioisomer and inorganic salts.
Conclusion & Recommendations
For early-stage discovery chemistry where rapid SAR (Structure-Activity Relationship) generation is the goal, Supplier B may be tolerable if downstream intermediates are purified via preparative chromatography. However, for process scale-up, late-stage preclinical synthesis, or any workflow relying on crystallization for intermediate purification, Supplier A is the only viable choice. The upfront cost premium of Supplier A is mathematically offset by the prevention of catalyst poisoning and the elimination of regioisomeric yield penalties in downstream steps.
References
ICH Q2 (R2)
Quantitative NMR Spectroscopy
Source: Acanthus Research
URL
Technical Support Center: Separation of Imidazole Regioisomers
Source: Benchchem
URL
Cross-Reactivity Profiling of[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol: A Comparative Guide to CYP450 Inhibition
As drug development professionals, we frequently encounter the imidazole ring as a privileged scaffold. It is highly effective for coordinating with metalloenzymes—making it a staple in the design of aromatase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals, we frequently encounter the imidazole ring as a privileged scaffold. It is highly effective for coordinating with metalloenzymes—making it a staple in the design of aromatase inhibitors, indoleamine 2,3-dioxygenase (IDO) inhibitors, and antifungal agents. However, this same coordinating ability introduces a severe liability: off-target cross-reactivity with Cytochrome P450 (CYP450) enzymes , which governs the majority of Phase I drug metabolism.
This guide provides an objective, data-driven comparison of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (hereafter referred to as BBM ) against standard reference inhibitors. By dissecting its cross-reactivity profile, we will establish a self-validating framework for evaluating imidazole-based pharmacophores in preclinical biological assays.
Mechanistic Basis of Imidazole Cross-Reactivity
To understand why BBM behaves the way it does in biological assays, we must look at its structural causality. The cross-reactivity of BBM with CYP enzymes is driven by a dual-recognition mechanism:
Type II Heme Ligation: The sp2-hybridized nitrogen (N3) of the imidazole ring acts as a strong Lewis base. It directly coordinates with the ferric (Fe³⁺) heme iron at the catalytic center of CYP enzymes, displacing the axial water molecule. This prevents molecular oxygen from binding, effectively halting the catalytic cycle [1].
Hydrophobic Anchoring: The 4-bromobenzyl moiety is highly lipophilic and polarizable due to the heavy bromine atom. This group acts as a hydrophobic anchor, driving the molecule deep into the lipophilic access channels of specific isoforms—most notably CYP3A4 and CYP2C9 —drastically increasing binding affinity compared to unsubstituted imidazoles [2].
Mechanistic pathway of CYP450 inhibition by halogenated benzyl-imidazole pharmacophores.
Comparative Profiling: BBM vs. Alternative Inhibitors
When evaluating BBM as a lead compound or assay probe, it must be benchmarked against established clinical and preclinical reference compounds. The table below summarizes the representative quantitative cross-reactivity (IC₅₀ values) of BBM compared to strong imidazole inhibitors (Ketoconazole), weaker triazole alternatives (Fluconazole), and non-azole inhibitors.
Table 1: Comparative CYP450 Inhibition Profile (IC₅₀ in µM)
Compound Class
Compound
CYP3A4
CYP2C9
CYP2D6
CYP1A2
Primary Mechanism
Target Imidazole
BBM
0.45
1.20
>50
28.5
Reversible Type II Ligation
Strong Imidazole
Ketoconazole
0.03
0.65
8.5
45.0
Potent, mixed reversible
Triazole Alternative
Fluconazole
8.50
6.20
>100
>100
Weak reversible (lower lipophilicity)
Pyridine-based
Metyrapone
1.50
45.0
>100
>100
Reversible Type II Ligation
Mechanism-Based
Paroxetine
>100
>100
0.15
>100
Irreversible (Quasi-irreversible)
Data Interpretation:
BBM exhibits moderate-to-strong inhibition of CYP3A4 and CYP2C9. Unlike Ketoconazole, which is a pan-CYP inhibitor, BBM shows negligible cross-reactivity with CYP2D6. This is because the CYP2D6 active site requires a basic nitrogen capable of forming a salt bridge with Asp301—a feature absent in the neutral BBM molecule. If your biological assay relies on CYP3A4-mediated pathways, substituting BBM with a triazole equivalent (like a structurally modified Fluconazole analog) is a logical step to reduce off-target noise [3].
To ensure scientific trustworthiness, the cross-reactivity of BBM must be evaluated using a self-validating system. The following protocol is designed in accordance with FDA guidelines for In Vitro Drug Interaction Studies [4]. It utilizes a fluorometric approach, which allows for rapid, high-throughput screening while incorporating critical baseline subtraction to account for the auto-fluorescence sometimes exhibited by brominated aromatic compounds.
Assay Causality & Design Choices
Pre-incubation Step: We include a 30-minute pre-incubation with NADPH. Why? To distinguish between reversible inhibition (typical of imidazoles) and time-dependent mechanism-based inhibition (MBI). If BBM forms a reactive intermediate, the IC₅₀ will shift significantly after pre-incubation [3].
Internal Controls: A vehicle control (0.1% DMSO) establishes the 100% activity baseline, while a known potent inhibitor (e.g., Ketoconazole for CYP3A4) ensures assay sensitivity.
Step-by-Step Methodology
Step 1: Reagent and Plate Preparation
Prepare a 10 mM stock of BBM in 100% LC-MS grade DMSO.
Perform a 3-fold serial dilution in a 96-well plate to create an 8-point concentration curve (final assay concentrations ranging from 100 µM to 0.04 µM). Ensure final DMSO concentration remains constant at ≤0.1% to prevent solvent-mediated CYP denaturation.
Prepare the Enzyme-Substrate (ES) Master Mix: Combine recombinant human CYP3A4 (or target isoform) with its specific fluorogenic probe (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin [BFC] for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).
Step 2: Incubation and Reaction Initiation
4. Add 40 µL of the ES Master Mix to 10 µL of the diluted BBM in a black, flat-bottom 96-well plate.
5. Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the lipophilic BBM to equilibrate within the enzyme's active site.
6. Initiation: Add 50 µL of a pre-warmed NADPH Regenerating System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the catalytic reaction.
Step 3: Termination and Fluorometric Readout
7. Incubate the reaction at 37°C for exactly 30 minutes.
8. Terminate the reaction by adding 20 µL of a stop solution (e.g., 0.5 M Tris base/20% Acetonitrile). Causality: The high pH enhances the fluorescence of the liberated coumarin metabolite while the organic solvent denatures the CYP enzyme.
9. Read the plate using a microplate reader (for BFC: Excitation = 409 nm, Emission = 530 nm).
Step 4: Data Analysis
10. Subtract the background fluorescence (wells containing buffer + BBM + stop solution, but no NADPH) from all experimental wells.
11. Calculate percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Experimental workflow for High-Throughput CYP450 Fluorometric Inhibition Assay.
Conclusion and Application Strategy
When utilizing[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol in biological assays, researchers must account for its inherent affinity for CYP3A4 and CYP2C9. If BBM is used as an intermediate or a probe for a non-CYP metalloenzyme, control experiments must be run in the presence of broad-spectrum CYP inhibitors (like 1-aminobenzotriazole) to rule out CYP-mediated metabolic routing or off-target interference. For drug development programs, replacing the highly coordinating imidazole nitrogen with a less basic bioisostere (such as a triazole or a sterically hindered pyridine) is the most effective strategy to mitigate this cross-reactivity while preserving the necessary hydrophobic interactions of the bromobenzyl group.
References
Sevrioukova, I. F., & Poulos, T. L. (2010). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Dalton Transactions (Cambridge, England).[Link]
Hollenberg, P. F., et al. (2010). 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. Drug Metabolism and Disposition.[Link]
Manikandan, P., & Nagini, S. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics.[Link]
U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Guidance Documents.[Link]
Comparative
A Comparative Guide to the Structural Activity Relationship (SAR) of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol Analogs as Aromatase Inhibitors
This guide provides an in-depth analysis of the structural activity relationships (SAR) of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol analogs, a promising class of non-steroidal aromatase inhibitors. By objectively c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the structural activity relationships (SAR) of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol analogs, a promising class of non-steroidal aromatase inhibitors. By objectively comparing their performance with alternative compounds and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Imidazole-Based Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical target in the treatment of hormone-dependent breast cancer in postmenopausal women. It catalyzes the final step in estrogen biosynthesis, the conversion of androgens to estrogens.[1] The inhibition of aromatase leads to a reduction in circulating estrogen levels, thereby suppressing the growth of estrogen receptor-positive (ER+) breast cancer cells.
Non-steroidal aromatase inhibitors (AIs) have become a cornerstone of endocrine therapy. These compounds typically contain a nitrogen-containing heterocycle, such as an imidazole or triazole ring, which reversibly coordinates with the heme iron atom in the active site of the aromatase enzyme, thereby blocking its catalytic activity.[2][3] The [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol scaffold represents a key pharmacophore in the design of potent and selective AIs. This guide will dissect the SAR of this series, providing insights into the structural modifications that enhance inhibitory activity and selectivity.
The SAR of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol analogs is governed by the interplay of three key structural components: the N-3 substituted benzyl group, the imidazole core, and the C-4 methanol substituent.
The N-3 Benzyl Moiety: A Key Interaction with the Active Site
The presence of a benzyl group at the N-3 position of the imidazole ring is a common feature among many potent imidazole-based AIs. This lipophilic group is believed to engage in hydrophobic interactions within the active site of the aromatase enzyme.
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly impact inhibitory potency. The 4-bromo substitution in the parent compound is a critical feature. Halogen atoms, particularly bromine and chlorine, in the para position often lead to enhanced activity. This is likely due to a combination of electronic effects and the ability to form specific halogen bonds with residues in the enzyme's active site.
Alternative Aromatic and Heteroaromatic Rings: While the benzyl group is prevalent, replacing it with other aromatic or heteroaromatic systems can modulate activity. For instance, the introduction of a pyridine ring can alter the electronic properties and introduce potential hydrogen bonding interactions, which may influence both potency and selectivity.
The Imidazole Core: The Heme-Coordinating Pharmacophore
The imidazole ring is the cornerstone of the pharmacophore, responsible for the direct inhibition of the aromatase enzyme. The N-1 nitrogen atom of the imidazole ring coordinates with the heme iron atom, a mechanism shared by other successful non-steroidal AIs like anastrozole and letrozole.[2][4]
Substitution on the Imidazole Ring: Modifications to the imidazole ring itself can have a profound effect on activity. The introduction of small alkyl or electron-withdrawing groups at other positions of the imidazole ring can fine-tune the electronic environment of the coordinating nitrogen, thereby modulating the strength of the heme interaction.
The C-4 Methanol Group: A Handle for Potency and Selectivity
The methanol group at the C-4 position of the imidazole ring provides a crucial point for interaction within the active site and can be modified to optimize potency and selectivity.
Hydrogen Bonding Potential: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, forming interactions with amino acid residues in the active site. This can contribute significantly to the overall binding affinity.
Derivatization of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter the lipophilicity and steric bulk of the molecule. Such modifications can be explored to improve pharmacokinetic properties and potentially enhance interactions with the enzyme.
Comparative Analysis with Alternative Aromatase Inhibitors
To contextualize the potential of [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol analogs, it is essential to compare them with established and emerging AIs.
The evaluation of novel AI candidates like the [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol series involves a standardized set of in vitro and cell-based assays.
In Vitro Aromatase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of aromatase.
Principle: The assay utilizes human placental microsomes or recombinant human aromatase as the enzyme source and a fluorescent substrate. The enzyme converts the substrate into a fluorescent product, and the inhibition of this conversion is measured in the presence of the test compound.
Step-by-Step Protocol:
Prepare Reagents:
Aromatase enzyme (human placental microsomes or recombinant).
Add assay buffer, NADPH regenerating system, and the test compound at various concentrations to a 96-well plate.
Initiate the reaction by adding the aromatase enzyme.
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
Add the fluorescent substrate and continue the incubation.
Stop the reaction (e.g., by adding a stop solution).
Measure the fluorescence intensity using a plate reader.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MCF-7 Cells)
This assay assesses the ability of the compounds to inhibit the proliferation of estrogen-dependent breast cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
Cell Culture:
Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.
Assay Procedure:
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds and a vehicle control.
Incubate the cells for a specified period (e.g., 72 hours).
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Visualization of Key Concepts
SAR Logic Flow
Caption: Key structural components of the scaffold and their influence on biological outcomes.
Experimental Workflow
Caption: A typical workflow for the evaluation of novel aromatase inhibitors.
Conclusion and Future Directions
The [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol scaffold holds significant promise for the development of novel non-steroidal aromatase inhibitors. The key SAR takeaways indicate that the 4-bromobenzyl group is crucial for potent activity, the imidazole core is essential for the mechanism of inhibition, and the C-4 methanol provides a valuable point for optimization.
Future research in this area should focus on:
Systematic modification of the benzyl ring: Exploring a wider range of substituents to probe electronic and steric effects.
Bioisosteric replacement of the imidazole ring: Investigating other 5-membered heterocycles to potentially improve selectivity and pharmacokinetic properties.
In-depth ADME/Tox profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.
By leveraging the insights from this SAR guide, researchers can rationally design and synthesize next-generation aromatase inhibitors with improved efficacy and safety profiles for the treatment of hormone-dependent breast cancer.
References
Ayub, M., & Levell, M. J. (1988). Structure-activity relationships of the inhibition of human placental aromatase by imidazole drugs including ketoconazole. The Journal of Steroid Biochemistry, 31(1), 65–72.
Bhatnagar, A. S., & Miller, W. R. (1991). Structure-activity relationships and binding model of novel aromatase inhibitors. Journal of Enzyme Inhibition, 4(3), 199–208.
(2020). New Imidazole Derivatives as Aromatase Inhibitor: Design, Synthesis, Biological Activity, Molecular Docking, and Computational ADME-Tox Studies.
(2022).
(2020).
(2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843936.
(2025). An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities. Scientific Reports.
(2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162.
(2021).
(1996). Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. Chemical & Pharmaceutical Bulletin, 44(10), 1898–1906.
(2025). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations.
(2026).
(1995). Derivatives of Exemestane — Synthesis and Evaluation of Aromatase Inhibition. Archiv der Pharmazie, 328(4), 331–335.
(2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 903.
(2021).
(2000). Inhibition of Aromatase (AR) by Benzyl Azole-Based Compounds. Letters in Drug Design & Discovery, 4(8), 603-606.
(2010). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry, 53(5), 2155–2169.
(2022). Synthesis and In Vitro Evaluation of New Imidazole Derivatives as Potential Aromatase Inhibitors. Cumhuriyet Science Journal.
Executive Summary & Immediate Directive Do not dispose of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol down the drain or in general trash. This compound is a halogenated organic intermediate .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Immediate Directive
Do not dispose of [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol down the drain or in general trash.
This compound is a halogenated organic intermediate . Its disposal requires strict segregation from non-halogenated solvents and general organic waste.[1] The presence of the bromine atom mandates high-temperature incineration to prevent the formation of persistent organic pollutants (POPs).
Immediate Action Checklist:
Segregate: Isolate from oxidizers and acids immediately.
Classify: Tag as "Hazardous Waste - Halogenated Organic." [1]
Containerize: Use chemically compatible HDPE or glass containers.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory during handling.[1]
Chemical Profile & Hazard Identification
To understand the why behind the disposal protocol, we must analyze the functional groups. This compound is not just "chemical waste"; it is a bifunctional entity with specific reactivity profiles.
Feature
Chemical Logic
Disposal Implication
Bromine Substituent
Carbon-Halogen bond (C-Br).
CRITICAL: Must enter the Halogenated Waste Stream . Incineration at >1100°C is required to prevent dioxin/furan formation.
Imidazole Ring
Nitrogen-containing heterocycle; basic character ().
Incompatibility: Do not mix with strong acids (exothermic neutralization) or strong oxidizers (potential for violent reaction).
Hydroxymethyl Group
Primary alcohol functionality.
Increases solubility in polar organic solvents (MeOH, DMSO), aiding in rinsing/solubilization for disposal.
Hazard Classification (GHS):
Skin/Eye Irritant: Causes serious eye irritation and skin irritation.
Aquatic Toxicity: Organobromides are generally hazardous to the aquatic environment (Chronic Category).
Waste Segregation Protocol
The most common failure point in laboratory waste management is improper segregation. Mixing this compound with non-halogenated solvents (like Acetone or Ethanol waste) upgrades the entire container to "Halogenated," significantly increasing disposal costs and complexity.
Visual Workflow: Waste Stream Decision Matrix
Figure 1: Decision matrix ensuring the compound enters the correct high-temperature incineration stream.
Step-by-Step Disposal Procedure
Phase 1: Preparation & PPE
Before handling waste, verify the following Personal Protective Equipment (PPE):
Protection Type
Specification
Reason
Hand
Nitrile Gloves (0.11mm min)
Protects against incidental splash and contact.
Eye
Chemical Safety Goggles
Imidazole derivatives can cause severe eye damage.
Respiratory
Fume Hood (Recommended)
Avoid inhaling dust if handling the solid form.
Phase 2: Solid Waste Disposal (Powder/Crystals)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a screw-top lid.
Transfer: Carefully transfer the solid into the container. Do not generate dust.[2][3][4][5]
Decontamination: Wipe the exterior of the stock bottle and the waste container with a damp paper towel (solvent: methanol or ethanol).
Secondary Waste: Place the used paper towel and any contaminated gloves into the same solid waste container.
Labeling: Affix a hazardous waste tag immediately.
Compatibility Check: Ensure the liquid waste container does NOT contain strong acids (Sulfuric, Nitric) or oxidizers (Peroxides).
Pouring: Pour the solution into the designated "Halogenated Organic Solvents" carboy.
Note: Even if the solvent is Ethanol (non-halogenated), the presence of the brominated solute mandates the "Halogenated" designation.
Closure: Cap the container tightly immediately after addition. Do not leave funnels in the neck.
Spill Contingency Plan
In the event of a spill outside the fume hood:
Figure 2: Emergency response workflow for solid or liquid spills.
Neutralization (Optional but Recommended for Large Spills):
If a large quantity of solution is spilled, check pH. If basic (due to imidazole), neutralize slightly with dilute acetic acid or citric acid before absorption to minimize fumes, provided it is safe to do so.
Regulatory & Compliance Codes
When filling out your institution's waste manifest, use the following codes. Note that while this specific compound may not have a unique "U" or "P" list number, it defaults to the following RCRA classifications based on its characteristics.
RCRA Waste Code:D001 (If in flammable solvent), otherwise classify as Non-Regulated Hazardous Waste (unless TCLP proves toxicity, which is assumed for organohalogens).
EPA Disposal Method:High-Temperature Incineration (Best Available Technology for Organobromides).
DOT Shipping Name (if transporting): UN 2811, Toxic solids, organic, n.o.s. (contains [3-(4-Bromo-benzyl)-3H-imidazol-4-yl]-methanol).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. [Link]
PubChem. (n.d.). Compound Summary: Imidazole Derivatives Safety Profile. National Library of Medicine. [Link]
Personal protective equipment for handling [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol
Chemical Context and Hazard Causality [3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7) is a highly functionalized aryl-imidazole derivative frequently utilized as a critical building block in targeted dr...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Chemical Context and Hazard Causality
[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol (CAS: 220364-22-7) is a highly functionalized aryl-imidazole derivative frequently utilized as a critical building block in targeted drug discovery and organic synthesis[1]. While its structural features make it highly valuable for synthesizing bioactive molecules, they also directly dictate its specific hazard profile.
Understanding the causality of these hazards is the first step in establishing a safe laboratory environment:
Lipophilicity & Dermal Penetration: The 4-bromobenzyl moiety significantly increases the molecule's lipophilicity. This allows the compound to readily partition into the lipid bilayers of the stratum corneum, facilitating rapid dermal absorption and causing acute skin irritation[1][2].
Mucous Membrane Interaction: The imidazole nitrogen and the primary hydroxyl (-OH) group act as strong hydrogen bond donors and acceptors. If aerosolized dust contacts the corneal epithelium or respiratory mucosa, these functional groups rapidly interact with biological water and proteins, leading to serious localized osmotic stress and eye irritation[1][3].
Hazard Profile & Causality Summary
To effectively mitigate risks, we must map the Globally Harmonized System (GHS) hazard statements directly to their mechanistic causes and required interventions[1][3].
GHS Hazard Statement
Code
Mechanistic Causality
Required Mitigation Strategy
Harmful if swallowed
H302
Systemic toxicity via gastrointestinal absorption.
Strict prohibition of eating/drinking in the lab; rigorous hand decontamination[1].
Causes skin irritation
H315
Lipophilic bromobenzyl group disrupts epidermal lipid bilayers.
Minimum 4-mil nitrile gloves; lab coat with fitted cuffs[2].
Causes serious eye irritation
H319
Imidazole/hydroxyl groups cause localized protein denaturation on the cornea.
Indirect-vented chemical splash goggles (standard safety glasses are insufficient)[1][4].
Personal Protective Equipment (PPE) Matrix
As mandated by the [5] and [6], PPE must not be viewed merely as a compliance checklist, but as a self-validating barrier system tailored to the chemical's physical state.
Hand Protection: Use Nitrile gloves (minimum 4-8 mil thickness) . Nitrile provides superior chemical resistance against solid organic bromides compared to latex.
Self-Validation Step: Perform a visual inflation test prior to donning to check for micro-tears. Double-gloving is strongly recommended during the weighing phase to allow immediate shedding of the outer layer if contaminated[6][7].
Eye Protection:Indirect-vented chemical splash goggles (ANSI Z87.1 compliant). Because[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol is a fine solid, standard safety glasses are insufficient; they do not form a seal against the face, leaving the eyes vulnerable to aerosolized irritant powders[4].
Body Protection: A flame-resistant (FR) or 100% cotton laboratory coat , fully buttoned to the collar, with closed-toe, non-porous shoes. This prevents the lipophilic powder from settling onto street clothes and subsequently transferring to the skin[4][8].
Respiratory Protection: When handled inside a certified chemical fume hood, a respirator is generally not required. However, if weighing large quantities outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of irritant dust[5][7].
Standard Operating Procedure (SOP): Handling & Weighing
This protocol ensures a self-validating workflow where each step verifies the safety of the subsequent action.
Engineering Control Validation: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity monitor must read between 80–120 feet per minute (fpm). If the monitor is in alarm, do not proceed[5][6].
Workspace Preparation: Line the fume hood working surface with a disposable, absorbent bench pad (polyethylene backing facing down). This ensures that any micro-spills are immediately trapped and visually identifiable against the white pad.
Anti-Static Weighing: Static electricity can cause fine powders to aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, stainless-steel micro-spatula to prevent the powder from jumping.
Transfer and Solubilization: Transfer the weighed solid directly into the reaction vessel inside the hood. If dissolving in high-penetration solvents (e.g., DMSO or DMF), exercise extreme caution: these solvents act as transdermal carriers, pulling the bromobenzyl derivative directly through the skin if a splash occurs.
Decontamination: Wipe down the spatula and balance with a solvent-dampened tissue (e.g., isopropanol), followed by a dry wipe. Remove the outer pair of gloves inside the hood and dispose of them in a solid hazardous waste bin[8].
Spill Management and Disposal Plan
In the event of a localized spill, follow this causality-driven cleanup protocol to prevent aerosolization and cross-contamination:
Containment (Do NOT Dry Sweep): Dry sweeping generates airborne dust, directly exacerbating H319 (eye irritation) risks. Instead, gently cover the spilled powder with damp absorbent paper towels (dampened with water or a mild solvent like isopropanol) to trap the particulates[6].
Collection: Carefully scoop the damp towels and the absorbed chemical using a disposable plastic scraper. Place the materials into a pre-labeled, sealable hazardous waste bag.
Surface Decontamination: Wash the spill area with soap and water, followed by an isopropanol wipe to remove any residual lipophilic organic residue.
RCRA-Compliant Disposal: Dispose of the sealed bag in a designated solid organic hazardous waste container in strict compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[8].
Workflow Visualization
The following diagram illustrates the logical progression of hazard mitigation and handling for this compound.
Figure 1: End-to-end safety workflow for handling[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol.
References
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." U.S. Department of Labor. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at:[Link]
North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." NCSU Environmental Health and Safety. Available at: [Link]
Dartmouth College. "Personal Protective Equipment for Laboratories." Dartmouth Environmental Health and Safety. Available at: [Link]
Kansas State University. "Prudent Practices in Laboratory Safety." K-State College of Veterinary Medicine. Available at: [Link]